1-ethyl-2,3-dihydro-1H-indol-6-amine
Description
Properties
IUPAC Name |
1-ethyl-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPMFXHFCNQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594056 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143543-67-3 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a robust and efficient synthetic pathway. The guide delves into the strategic considerations behind the chosen synthetic route, provides detailed, step-by-step experimental protocols, and elucidates the underlying reaction mechanisms. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams. This work is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction and Strategic Overview
This compound, also known as 6-amino-1-ethylindoline, is a substituted indoline derivative that serves as a valuable building block in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. The presence of a primary amine at the 6-position and an ethyl group at the 1-position offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
The synthesis of this target molecule can be efficiently achieved through a two-step sequence starting from the commercially available 6-nitroindoline. The chosen synthetic strategy is outlined below:
-
N-Ethylation of 6-Nitroindoline: The first step involves the selective introduction of an ethyl group onto the nitrogen atom of the indoline ring. This can be accomplished through various N-alkylation methods. This guide will focus on a modern and highly efficient iridium-catalyzed N-alkylation using ethanol as the ethyl source, a green and readily available reagent.
-
Reduction of the Nitro Group: The subsequent step is the reduction of the nitro functionality on the aromatic ring to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile.
This strategic approach is advantageous as it utilizes a readily available starting material and employs high-yielding and well-documented chemical transformations. The separation and purification of the intermediate and final product are generally straightforward, making this route amenable to scale-up.
Visualizing the Synthetic Pathway
The overall synthetic workflow from 6-nitroindoline to this compound is depicted in the following diagram:
[Image of the N-ethylation reaction of 6-nitroindoline to 1-ethyl-6-nitroindoline]
Caption: Simplified mechanism of Iridium-catalyzed N-ethylation.
Step 2: Reduction of 1-Ethyl-6-nitroindoline to this compound
The reduction of the aromatic nitro group to a primary amine is a crucial and final step in this synthesis. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is a highly effective and safe method. [1] Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for the reduction of nitro groups. It offers excellent activity and can be easily removed by filtration. [1]* Hydrogen Source: Ammonium formate is a stable, easy-to-handle solid that decomposes in situ to provide hydrogen, carbon dioxide, and ammonia. This avoids the need for high-pressure hydrogenation equipment. [1]* Solvent: Methanol or ethanol are common solvents for this reaction as they readily dissolve the starting material and the hydrogen donor.
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 1-ethyl-6-nitroindoline (1.0 eq.) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).
-
To this suspension, add ammonium formate (4-6 eq.) portion-wise. The reaction is exothermic, and gas evolution will be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to ensure a steady reaction rate.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution to remove any remaining ammonium salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Typical Yield (%) |
| 1 | N-Ethylation | 6-Nitroindoline | 1-Ethyl-6-nitroindoline | [Cp*IrCl2]2, Ligand, Ethanol, Water, 80-100 °C | 85-95 |
| 2 | Nitro Reduction | 1-Ethyl-6-nitroindoline | This compound | 10% Pd/C, Ammonium Formate, Methanol, RT-50 °C | 90-98 |
Alternative Synthetic Strategy: Reductive Amination
An alternative and potentially more atom-economical approach to the synthesis of this compound is through a one-pot reductive amination of 6-nitroindoline with acetaldehyde. [2][3][4][5][6]This method combines the N-alkylation and a subsequent reduction step in a single operation.
Conceptual Workflow:
Caption: Conceptual workflow for the one-pot reductive amination.
In this process, 6-nitroindoline would first react with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ. Concurrently, the nitro group is also reduced to the amine. A suitable reducing agent for this transformation would be hydrogen gas with a palladium catalyst, or a hydride source like sodium triacetoxyborohydride, although the latter may not be sufficiently reactive to reduce the nitro group. Catalytic hydrogenation would be the more robust choice for this one-pot reaction.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 6-nitroindoline. The presented protocols, based on modern catalytic N-alkylation and robust catalytic transfer hydrogenation, offer high yields and operational simplicity. The mechanistic insights and discussion of alternative strategies provide a comprehensive understanding for researchers in the field of medicinal and organic chemistry. The information contained herein is intended to serve as a practical resource for the synthesis of this important chemical intermediate, facilitating further research and development in the creation of novel therapeutic agents.
References
-
Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry. [Link]
-
N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. ResearchGate. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. ResearchGate. [Link]
-
De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. PubMed. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]
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Reductive Amination. WordPress.com. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination of aldehydes and ketones with nitro compounds. (a)... ResearchGate. [Link]
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Introduction: The Strategic Importance of the Aminoindoline Scaffold
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Disclaimer: Specific experimental data for this compound is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing established chemical principles of the indoline scaffold with data from closely related analogues to provide a robust profile of its predicted properties and reactivity. All protocols and spectral data should be considered predictive and require experimental validation.
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged heterocyclic motif in medicinal chemistry and materials science. Its saturated heterocyclic portion combined with an aromatic ring provides a rigid, three-dimensional structure that is amenable to functionalization. The introduction of an ethyl group at the 1-position (N1) and an amino group at the 6-position creates this compound, a molecule with distinct regions of nucleophilicity and lipophilicity. The 6-amino group, in particular, serves as a versatile synthetic handle and a potential pharmacophore for biological interactions. This guide provides a comprehensive technical overview of its core chemical properties, a plausible and detailed synthetic strategy, predicted spectral characteristics for identification, and an exploration of its chemical reactivity, grounding these insights in the established chemistry of related compounds.[1]
Part 1: Core Chemical & Physicochemical Profile
The fundamental identity of this compound is established by its molecular structure and associated identifiers. Its physicochemical properties, which govern its behavior in both chemical reactions and biological systems, are predicted based on its structure.
Core Chemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Canonical SMILES | CCN1CCC2=C1C=C(C=C2)N |
| InChI Key | Predicted: YQBCPLVFLGLZRU-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| pKa (most basic) | ~5.5 - 6.5 (Aromatic Amine) | The 6-amino group is an aromatic amine, with basicity reduced by resonance. The N1 nitrogen is a secondary amine within the dihydro-pyrrole ring, and its basicity is significantly lower due to the influence of the aromatic system. |
| logP | ~1.8 - 2.5 | The ethyl group increases lipophilicity compared to unsubstituted 6-aminoindoline. The amino group provides a degree of hydrophilicity. |
| Physical State | Likely an oil or low-melting solid at STP | Similar low-molecular-weight substituted indolines and anilines are often liquids or low-melting solids. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water, but forms soluble salts in acidic aqueous solutions. | Standard for amine-containing organic molecules. |
Part 2: Synthesis and Elucidation
A robust and reproducible synthetic route is paramount for accessing the target compound for research purposes. The following multi-step synthesis is proposed based on well-established, high-yielding transformations of the indoline core. The overall strategy involves the initial introduction of the 6-amino precursor (a nitro group), followed by N-alkylation and final reduction.
Proposed Synthetic Pathway
The synthesis can be logically approached in three primary stages:
-
Regioselective Nitration of Indoline: Introduction of a nitro group, which will later be reduced to the target amine.
-
N-Alkylation: Introduction of the ethyl group onto the indoline nitrogen.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the final 6-amino product.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Nitroindoline
-
Causality: This protocol utilizes a standard electrophilic aromatic nitration. In a strong acid medium, the indoline nitrogen is protonated, acting as a meta-directing group. This directs the incoming nitronium ion (NO₂⁺) preferentially to the C6 position over the C5 position.[2][3]
-
Methodology:
-
To a flask containing concentrated sulfuric acid (H₂SO₄, 8 molar equivalents), cooled to -10 °C in an ice-salt bath, slowly add indoline (1.0 eq) dropwise, ensuring the temperature does not exceed 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a separate portion of cooled concentrated H₂SO₄ (2 molar equivalents).
-
Add the nitrating mixture dropwise to the indoline solution over 30-45 minutes, maintaining the temperature at -10 °C to -5 °C.
-
Stir the reaction mixture for an additional 1-2 hours at the same temperature.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Basify the resulting slurry to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH).
-
The precipitated product, a mixture of 6-nitro and 5-nitro isomers, is collected by filtration.
-
Purify the 6-nitroindoline isomer from the mixture using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). The 6-nitro isomer is typically the major product.
-
Step 2: Synthesis of 1-Ethyl-6-nitroindoline
-
Causality: This step employs a "borrowing hydrogen" or "hydrogen autotransfer" methodology, which provides a green and efficient alternative to traditional alkylation with ethyl halides. An iron or iridium catalyst transiently oxidizes the ethanol to acetaldehyde, which then undergoes reductive amination with the indoline nitrogen. The hydrogen "borrowed" from the alcohol is then used for the reduction of the intermediate iminium ion.[4][5]
-
Methodology:
-
In a pressure-rated vessel, combine 6-nitroindoline (1.0 eq), a suitable iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), and a base (e.g., K₂CO₃, 1.0 eq).[4]
-
Add anhydrous ethanol (EtOH, 3-4 eq) and a high-boiling solvent such as 2,2,2-trifluoroethanol (TFE) or toluene.
-
Seal the vessel and heat the mixture to 110-120 °C for 18-24 hours with vigorous stirring.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield pure 1-ethyl-6-nitroindoline.
-
Step 3: Synthesis of this compound
-
Causality: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation, which proceeds with high chemoselectivity, leaving other functional groups intact.[6]
-
Methodology:
-
Dissolve 1-ethyl-6-nitroindoline (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).
-
Secure the reaction flask to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound. The product may be purified further by chromatography if necessary.
-
Part 3: Predicted Spectroscopic Signature
Characterization of the final compound relies on a combination of spectroscopic methods. The following data are predicted based on the analysis of structurally similar compounds.[7][8]
Predicted Spectral Data Summary
| Technique | Predicted Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.8-7.0 (d, 1H): H-4 proton. δ 6.4-6.6 (m, 2H): H-5 and H-7 protons. δ 3.5-3.8 (br s, 2H): -NH₂ protons. δ 3.3-3.5 (t, J ≈ 8 Hz, 2H): C2-H₂ protons (adjacent to N1). δ 3.2-3.4 (q, J ≈ 7 Hz, 2H): N-CH₂-CH₃ protons. δ 2.9-3.1 (t, J ≈ 8 Hz, 2H): C3-H₂ protons (adjacent to aromatic ring). δ 1.1-1.3 (t, J ≈ 7 Hz, 3H): N-CH₂-CH₃ protons. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145-148: C7a (ipso to N1). δ 140-143: C6 (ipso to NH₂). δ 125-128: C4. δ 120-123: C3a (aromatic bridgehead). δ 110-113: C5. δ 105-108: C7. δ 50-53: C2. δ 45-48: N-CH₂-CH₃. δ 28-31: C3. δ 12-15: N-CH₂-CH₃. |
| FT-IR (KBr Pellet, cm⁻¹) | 3450-3300 (two bands): N-H stretching (asymmetric & symmetric) of primary amine. 3050-3000: Aromatic C-H stretching. 2980-2850: Aliphatic C-H stretching (ethyl and indoline CH₂). 1620-1580: N-H scissoring and C=C aromatic ring stretching. 1300-1250: C-N stretching. |
| Mass Spec. (EI) | m/z 162 [M]⁺: Molecular ion peak. m/z 147 [M-CH₃]⁺: Loss of a methyl radical. m/z 133 [M-C₂H₅]⁺: Loss of an ethyl radical. |
Part 4: Chemical Reactivity and Potential Transformations
The molecule possesses two primary sites of reactivity: the nucleophilic 6-amino group and the electron-rich aromatic ring. The N1-ethylindoline nitrogen is a tertiary amine and is significantly less reactive.
Caption: Key reactivity pathways for this compound.
-
Reactions at the 6-Amino Group:
-
Acylation and Sulfonylation: The primary amine at C6 is a strong nucleophile and will readily react with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This is a common strategy to modify the electronic properties or to introduce further functionality.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures will convert the 6-amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -Halogen) via Sandmeyer-type reactions, providing access to a diverse array of 6-substituted indolines.
-
-
Electrophilic Aromatic Substitution (EAS):
-
The 6-amino group is a powerful activating group and is ortho-, para-directing. The N1-ethylindoline moiety is also activating. Together, they strongly activate the aromatic ring towards electrophilic attack. The most likely positions for substitution are C5 and C7, which are ortho to the amino group. Reactions such as halogenation (e.g., with NBS or Br₂) are expected to proceed rapidly, potentially without a catalyst.
-
-
Oxidation of the Indoline Ring:
-
The indoline core is susceptible to oxidation (dehydrogenation) to form the corresponding aromatic indole. This transformation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction provides a pathway to convert the dihydroindole scaffold into the fully aromatic 1-ethyl-1H-indol-6-amine system.
-
Part 5: Potential Applications in Research and Drug Development
While this specific molecule is not widely documented, the 6-aminoindoline scaffold is a valuable building block in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry Core: 6-Aminoindole derivatives have been investigated as intermediates for synthesizing inhibitors of various enzymes, including kinases and topoisomerases. The N-ethyl group can provide favorable steric and lipophilic interactions within a protein's binding pocket, while the 6-amino group serves as a key attachment point for pharmacophoric side chains.
-
Bioactive Molecule Synthesis: The compound is a direct precursor to a wide range of substituted indolines via the reactivity pathways described above. This makes it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
-
Materials Science: Indole and indoline derivatives are used in the development of organic electronic materials, dyes, and sensors.[1] The amino group can be used to tune the electronic properties of the aromatic system or to anchor the molecule to surfaces.
References
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ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. Retrieved January 14, 2026, from [Link]
-
Chem-Impex. (n.d.). 6-Aminoindole. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 6-Aminoindole. Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved January 14, 2026, from [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 14, 2026, from [Link]
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- 8. rsc.org [rsc.org]
Spectroscopic Characterization of 1-ethyl-2,3-dihydro-1H-indol-6-amine: A Technical Guide
Introduction
1-ethyl-2,3-dihydro-1H-indol-6-amine, a substituted indoline, represents a scaffold of significant interest in medicinal chemistry and drug development. The indoline core is a prevalent motif in a wide array of biologically active compounds. The strategic placement of an amino group at the 6-position and an ethyl group on the nitrogen atom introduces specific electronic and steric properties that can modulate pharmacological activity. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will utilize predictive models and established principles of spectroscopy to provide a robust and scientifically grounded interpretation. This approach not only offers a comprehensive characterization of the target molecule but also serves as a pedagogical tool for researchers working with related structures.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, presented below, dictates its expected spectroscopic behavior. The molecule comprises a dihydroindole (indoline) heterocyclic system, which is essentially a benzene ring fused to a pyrrolidine ring. Key functional groups that will give rise to characteristic spectroscopic signals include:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Primary Aromatic Amine (-NH₂): A nucleophilic group attached to the aromatic ring.
-
Aliphatic Ethyl Group (-CH₂CH₃): Attached to the nitrogen atom of the pyrrolidine ring.
-
Saturated Heterocyclic Ring: The 2,3-dihydro-1H-indole core with two methylene groups.
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-7 | 6.8 - 7.0 | d | 7.5 - 8.0 |
| H-5 | 6.2 - 6.4 | dd | 7.5 - 8.0, 2.0 - 2.5 |
| H-4 | 6.1 - 6.3 | d | 2.0 - 2.5 |
| -NH₂ | 3.5 - 4.5 | br s | - |
| N-CH₂- (ethyl) | 3.2 - 3.4 | q | 7.0 - 7.5 |
| C2-H₂ | 2.9 - 3.1 | t | 8.0 - 8.5 |
| C3-H₂ | 2.6 - 2.8 | t | 8.0 - 8.5 |
| -CH₃ (ethyl) | 1.1 - 1.3 | t | 7.0 - 7.5 |
Interpretation and Rationale
-
Aromatic Protons (H-4, H-5, H-7): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic spectrum (typically 6.0-7.5 ppm) due to the electron-donating effects of the amino and the dihydro-pyrrolidine ring. The ortho- and para-positions relative to the amino group are particularly shielded. H-7, being ortho to the fused ring junction, is expected to be a doublet. H-5 will likely be a doublet of doublets due to coupling with both H-4 and H-7. H-4, being meta to the amino group, is anticipated to be a doublet with a smaller coupling constant.
-
Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
N-Ethyl Protons (-N-CH₂CH₃): The methylene protons of the ethyl group, being adjacent to the nitrogen atom, will be deshielded and are predicted to appear as a quartet due to coupling with the methyl protons. The methyl protons will appear as a triplet further upfield.
-
Indoline Protons (C2-H₂, C3-H₂): The methylene protons at the C2 and C3 positions of the indoline ring are expected to appear as triplets due to coupling with each other. The C2 protons, being adjacent to the nitrogen, will be slightly more deshielded than the C3 protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃).
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7a | 150 - 155 |
| C-6 | 140 - 145 |
| C-3a | 130 - 135 |
| C-7 | 115 - 120 |
| C-5 | 105 - 110 |
| C-4 | 100 - 105 |
| C-2 | 50 - 55 |
| N-CH₂- (ethyl) | 45 - 50 |
| C-3 | 28 - 33 |
| -CH₃ (ethyl) | 12 - 17 |
Interpretation and Rationale
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons bearing the amino group (C-6) and the nitrogen of the fused ring (C-7a) are expected to be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The amino group will cause an upfield shift for the ortho (C-5, C-7) and para (no para carbon in this case) positions.
-
Aliphatic Carbons (C-2, C-3, N-CH₂, -CH₃): The C-2 carbon, being directly attached to the nitrogen, will be the most deshielded among the aliphatic carbons. The N-methylene carbon of the ethyl group will also be in a similar region. The C-3 carbon and the methyl carbon of the ethyl group will appear at higher fields.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled ¹³C experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |
Interpretation and Rationale
-
N-H Vibrations: The primary aromatic amine will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[1][2][3] A medium to strong N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range.[1]
-
C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethyl and indoline methylene groups will be observed below 3000 cm⁻¹.
-
C-N Vibrations: A strong C-N stretching band for the aromatic amine is expected between 1250 and 1335 cm⁻¹.[1][2] The C-N stretch of the aliphatic tertiary amine in the indoline ring will likely appear in the 1020-1250 cm⁻¹ region.[1][2]
-
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction and present the spectrum as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 176.1313 (for C₁₀H₁₄N₂)
-
Key Fragmentation Pathways:
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
1-ethyl-2,3-dihydro-1H-indol-6-amine is a substituted indoline derivative. The indoline scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds, making the robust characterization of its analogs crucial for research and development in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this specific molecule.
Molecular Structure and Atom Numbering
A clear and unambiguous numbering system is the foundation for accurate spectral assignment. The structure of this compound is presented below with the standard IUPAC numbering for the indoline ring system, extended to the N-ethyl substituent. This convention will be used throughout the guide.
Caption: Workflow for unambiguous ¹H NMR assignment using 1D and 2D techniques.
Carbon-13 (¹³C) NMR Spectroscopy Analysis
¹³C NMR provides direct insight into the carbon skeleton of the molecule. A proton-decoupled experiment is standard, yielding a single peak for each unique carbon atom.
Predicted Chemical Shifts
The chemical shifts are predicted based on the indoline core structure with considerations for the electronic effects of the substituents. [4][5]The -NH₂ group is strongly activating, causing shielding (upfield shift) at the ortho (C5) and para (C7) positions, while the carbon directly attached to it (C6) is deshielded. The N-ethyl group will have a smaller electronic impact on the aromatic ring but will deshield the adjacent C2 and C7a carbons.
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C7a | 150 - 152 | Aromatic quaternary, adjacent to N1. |
| C3a | 128 - 130 | Aromatic quaternary, bridgehead. |
| C6 | 138 - 142 | Aromatic, directly attached to -NH₂. Deshielded. |
| C4 | 125 - 128 | Aromatic CH. |
| C5 | 110 - 113 | Aromatic CH, ortho to -NH₂, strongly shielded. |
| C7 | 105 - 108 | Aromatic CH, para to -NH₂, strongly shielded. |
| C2 | 52 - 55 | Aliphatic CH₂, adjacent to N1. |
| C3 | 28 - 32 | Aliphatic CH₂, adjacent to C3a. |
| C1' | 45 - 48 | Aliphatic CH₂ of ethyl group, adjacent to N1. |
| C2' | 13 - 16 | Aliphatic CH₃ of ethyl group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, due to the low natural abundance of ¹³C.
-
Spectrometer Setup: 400 MHz (or higher) spectrometer, observing at ~100 MHz for ¹³C.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Confirmation with DEPT/HSQC: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, providing definitive assignment for all protonated carbons.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Ionization and the Nitrogen Rule
For a volatile, nitrogen-containing compound like this, Electron Ionization (EI) is a standard and effective technique. The Nitrogen Rule is a key principle in the interpretation of its mass spectrum. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [6]this compound (C₁₀H₁₄N₂) contains two (an even number) nitrogen atoms, so its molecular ion (M⁺˙) peak is expected at an even mass-to-charge ratio (m/z) .
-
Molecular Formula: C₁₀H₁₄N₂
-
Exact Mass: 162.1157
-
Nominal Molecular Weight: 162 Da
The molecular ion peak should be reasonably intense due to the relative stability of the aromatic system. [7]
Predicted Fragmentation Pathways
The fragmentation of amines under EI is dominated by α-cleavage , which is the cleavage of a bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized cation. [6][8]
-
Primary Fragmentation (α-cleavage): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the N-ethyl group. This yields a highly stable iminium cation, which is expected to be the base peak in the spectrum.
-
M⁺˙ (m/z 162) → [M - CH₃]⁺ (m/z 147)
-
-
Secondary Fragmentation: Another possible α-cleavage involves the C2-C3 bond of the indoline ring, leading to ring-opening.
-
Benzylic Cleavage: Cleavage of the C3-C3a bond is also possible, as it is benzylic. This would lead to the loss of an ethylene molecule (C₂H₄, 28 Da) after rearrangement.
-
M⁺˙ (m/z 162) → [M - C₂H₄]⁺˙ (m/z 134)
-
Caption: Predicted primary EI fragmentation pathways for the target molecule.
Data Summary: Predicted Mass Spectrum
| m/z | Proposed Fragment | Rationale | Relative Intensity |
| 162 | [C₁₀H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 147 | [C₉H₁₁N₂]⁺ | Loss of •CH₃ from N-ethyl group (α-cleavage) | High (Base Peak) |
| 134 | [C₈H₁₀N₂]⁺˙ | Loss of ethylene from indoline ring | Moderate to Low |
| 118 | [C₈H₈N]⁺ | Further fragmentation, loss of NH₂ | Low |
Experimental Protocol: Mass Spectrometry Acquisition
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source is ideal. The GC provides separation from any impurities prior to analysis.
-
GC Method:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injection: 1 µL of a dilute solution (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate).
-
Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion
The structural confirmation of this compound can be achieved with high confidence through a combined NMR and MS approach. ¹H NMR spectroscopy will reveal the characteristic proton spin systems of the substituted aromatic ring, the dihydro-indole core, and the N-ethyl group, with assignments confirmed by 2D COSY. ¹³C NMR, supported by DEPT and HSQC experiments, will validate the carbon backbone. Finally, GC-MS analysis will confirm the molecular weight of 162 Da and show a characteristic fragmentation pattern dominated by a base peak at m/z 147, resulting from the facile α-cleavage loss of a methyl radical. This integrated analytical workflow provides a self-validating system for the unambiguous characterization of this and related indoline derivatives.
References
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube.
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
-
GCMS Section 6.15: Fragmentation of Amines. Whitman College. Available at: [Link]
-
Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Available at: [Link]
-
¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d₆. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Indoline ¹³C NMR Chemical Shifts. SpectraBase. Available at: [Link]
-
NMR STUDIES OF INDOLE. (1988). HETEROCYCLES, Vol 27, No 2. Available at: [Link]
-
Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023). YouTube. Available at: [Link]
-
Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Characteristics of 1-ethyl-2,3-dihydro-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the predicted and theoretical physical characteristics of 1-ethyl-2,3-dihydro-1H-indol-6-amine. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established principles of physical organic chemistry to offer a robust predictive profile. This approach is designed to empower researchers in drug development and chemical synthesis with the foundational knowledge required for informed decision-making in experimental design and compound handling.
Molecular Structure and its Influence on Physical Properties
This compound, with the chemical formula C10H14N2, possesses a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The key functional groups influencing its physical properties are a primary aromatic amine (-NH2) at the 6-position and an ethyl group (-CH2CH3) attached to the nitrogen atom of the dihydroindole ring. The dihydro- form indicates a more saturated five-membered ring compared to indole, which can impact its three-dimensional conformation and intermolecular interactions.
The presence of the primary amine group is expected to contribute to the molecule's polarity and its ability to act as a hydrogen bond donor. The ethyl group, on the other hand, introduces a degree of lipophilicity. The interplay between the hydrophilic amino group and the relatively nonpolar ethyl-dihydroindole core will dictate the molecule's solubility and partitioning behavior between aqueous and organic phases.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds and computational models.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Weight | 162.23 g/mol | Calculated from the molecular formula (C10H14N2). |
| Melting Point | Likely a solid at room temperature. Estimated range: 40-80 °C | Indoline is a liquid, but the addition of the amino and ethyl groups increases molecular weight and potential for hydrogen bonding, likely resulting in a solid. For comparison, (2,3-Dihydro-1H-indol-5-ylmethyl)amine has a melting point of 211–213 °C, though this is for a hydrochloride salt.[1] |
| Boiling Point | > 200 °C at atmospheric pressure | The presence of the polar amino group and the overall molecular weight suggest a relatively high boiling point. Indoline has a boiling point of 220-221 °C. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | The aromatic amine allows for some water solubility through hydrogen bonding. However, the ethyl-dihydroindole core is hydrophobic, limiting extensive aqueous solubility. The ethyl group enhances the hydrophobic character.[2] Indole itself has a low water solubility of 3.56 mg/mL.[3] |
| pKa | Estimated pKa of the conjugate acid (R-NH3+) to be around 4-5. | The amino group is attached to an aromatic ring, which delocalizes the lone pair of electrons, making it a weaker base than an aliphatic amine. The pKa of aniline is 4.6. The electron-donating effect of the dihydroindole ring might slightly increase the basicity compared to aniline. |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. Below is a predicted spectroscopic profile for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Wavenumber (cm-1) | Vibrational Mode | Rationale and Key Features |
| N-H (Primary Amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH2) group.[4] |
| N-H (Primary Amine) | 1650-1580 | Bending (scissoring) | This band further confirms the presence of a primary amine.[4] |
| C-N (Aromatic Amine) | 1335-1250 | Stretching | This strong band is characteristic of an amine attached to an aromatic ring.[4] |
| C-H (Aromatic) | 3100-3000 | Stretching | These peaks are typically sharp and of medium intensity. |
| C-H (Aliphatic) | 3000-2850 | Stretching | Corresponding to the ethyl and dihydroindole methylene groups. |
| N-H (Amine) | 910-665 | Wagging | A broad and strong band characteristic of primary and secondary amines.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of each hydrogen atom.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic Protons | 6.5 - 7.5 | Doublets, Triplets, or Multiplets | The protons on the benzene ring will appear in the aromatic region. Their specific shifts and coupling patterns will depend on their position relative to the amino group and the fused ring. |
| -NH2 Protons | 3.5 - 5.0 (broad) | Singlet (broad) | The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad. |
| -CH2- (Ethyl group attached to N) | ~3.4 - 3.8 | Quartet | These protons are adjacent to a methyl group, resulting in a quartet. |
| -CH2- (Dihydroindole ring) | ~2.8 - 3.2 | Triplets | The two methylene groups in the five-membered ring will likely appear as triplets due to coupling with each other. |
| -CH3 (Ethyl group) | ~1.2 - 1.5 | Triplet | This methyl group is adjacent to a methylene group, resulting in a triplet. |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Carbons | 110 - 150 | The carbon attached to the amino group will be significantly shielded, while the other aromatic carbons will have shifts typical for substituted benzenes. |
| -CH2- (Ethyl group attached to N) | ~40 - 50 | Typical range for an aliphatic carbon attached to a nitrogen atom. |
| -CH2- (Dihydroindole ring) | ~25 - 35 | Aliphatic carbons in a five-membered ring. |
| -CH3 (Ethyl group) | ~10 - 20 | Typical range for a terminal methyl group. |
Experimental Protocols for Physical Characterization
For novel compounds like this compound, rigorous experimental determination of its physical properties is crucial. The following section outlines standard methodologies.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp melting point range of 1-2°C.
-
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly (1-2°C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
-
-
Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A sharp melting range is indicative of high purity.
Determination of Solubility
-
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding a compound's solubility in various solvents is critical for its purification, formulation, and biological testing.
-
Methodology (Qualitative):
-
Add approximately 10 mg of the compound to a test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO) and vortex.
-
Observe if the solid dissolves completely. If not, gently heat the mixture.
-
Record the solubility as soluble, sparingly soluble, or insoluble at room temperature and with heating.
-
-
Causality Behind Experimental Choices: A range of solvents with varying polarities is used to build a comprehensive solubility profile. This information is vital for selecting appropriate solvents for recrystallization or for preparing stock solutions for biological assays.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
MDPI. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. PubChem. Retrieved from [Link]
Sources
1-ethyl-2,3-dihydro-1H-indol-6-amine CAS number lookup
An In-depth Technical Guide to 1-ethyl-2,3-dihydro-1H-indol-6-amine
This guide provides a comprehensive technical overview of this compound, a substituted indoline derivative of interest to researchers and professionals in drug development. Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in public databases as of the time of this writing. This document, therefore, synthesizes information from related structures and established chemical principles to provide a robust framework for its synthesis, characterization, potential applications, and safety considerations.
Introduction and Chemical Identity
This compound belongs to the indoline class of heterocyclic compounds. The indoline scaffold is a core structure in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to interact with various biological targets.[1][2] The introduction of an ethyl group at the 1-position (the nitrogen atom) and an amine group at the 6-position of the benzene ring creates a specific derivative with potential for unique pharmacological properties.
Chemical Structure:
-
Core Scaffold: 2,3-dihydro-1H-indole (indoline)
-
Substituents:
-
An ethyl group at the N-1 position.
-
An amine group at the C-6 position.
-
Molecular Formula: C₁₀H₁₄N₂
Molecular Weight: 162.23 g/mol
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the modification of the indoline core. A plausible and efficient synthetic route is outlined below.
Synthetic Strategy Overview
A logical approach involves the N-ethylation of a suitable 6-substituted indoline precursor, followed by the introduction or deprotection of the 6-amino group. A common strategy would be to start with a commercially available 6-nitroindoline, perform the N-ethylation, and subsequently reduce the nitro group to the desired amine.
Diagram of Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: N-Ethylation of 6-Nitroindoline
This step introduces the ethyl group onto the nitrogen atom of the indoline ring.
-
Materials:
-
6-Nitroindoline
-
Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)
-
A weak base (e.g., potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃))
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or acetone)
-
-
Procedure:
-
To a solution of 6-nitroindoline in the chosen solvent, add the weak base.
-
Stir the mixture at room temperature.
-
Add ethyl iodide dropwise to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product, 1-ethyl-6-nitroindoline, by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to the primary amine in this final step.
-
Materials:
-
1-Ethyl-6-nitroindoline
-
A reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl))
-
A suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation, or concentrated HCl for tin(II) chloride reduction)
-
-
Procedure (using Catalytic Hydrogenation):
-
Dissolve 1-ethyl-6-nitroindoline in the chosen alcohol-based solvent.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify this compound by column chromatography or recrystallization.
-
Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of this compound.
| Property | Predicted/Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Based on similar aminoindoline structures. |
| Molecular Formula | C₁₀H₁₄N₂ | - |
| Molecular Weight | 162.23 g/mol | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic amine and the aliphatic chain suggest moderate polarity. |
| Boiling Point | Estimated to be >250 °C | Extrapolated from related compounds. |
| Melting Point | Expected to be in the range of 50-100 °C | Highly dependent on crystalline structure. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the indoline ring, and the aromatic protons. The amine protons may appear as a broad singlet.
-
¹³C NMR will display distinct peaks for the ten carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Research
The indole and indoline scaffolds are prevalent in a wide array of therapeutic agents due to their ability to mimic the structure of tryptophan and interact with various biological targets.[1][2] The 6-aminoindoline moiety, in particular, serves as a valuable building block for the synthesis of compounds with diverse pharmacological activities.
Potential Areas of Application:
-
CNS Disorders: Many indole derivatives exhibit activity on central nervous system receptors, such as serotonin and dopamine receptors.[3] The structural features of this compound make it a candidate for investigation in the context of neurological and psychiatric disorders.
-
Oncology: The indole nucleus is a core component of several anticancer drugs that inhibit tubulin polymerization.[1] This compound could serve as a scaffold for the development of novel cytotoxic agents.
-
Antimicrobial Agents: Indole-based compounds have been explored for their antibacterial and antifungal properties.[2] The amine functionality provides a handle for further derivatization to explore antimicrobial activity.
Logical Relationship of the Scaffold to Biological Activity
Caption: Interplay of structural features and potential biological activities.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for this compound, safety precautions must be based on data for structurally related compounds, such as other aminoindoles and N-alkylated amines.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle it with care.[5]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[4]
Conclusion
This compound is a promising, albeit not widely documented, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential exploration in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is robust and relies on well-established chemical transformations. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and applications of this and related novel indoline derivatives.
References
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010, September 21). SAFETY DATA SHEET.
- Biosynth. (n.d.). 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | 1234616-17-1 | JZB61617.
- Gorenc, A., & Kralj, D. (2025, May 28). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO.
- CymitQuimica. (n.d.). CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-….
- ChemicalBook. (n.d.). 6-AMino-2,3-dihydroisoindol-1-one synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for 1-Ethyl-1H-indol-7-amine in Novel Therapeutic Development.
- Wikipedia. (n.d.). Dimethyltryptamine.
- NIH. (n.d.). 6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem.
- NIH. (n.d.). Biomedical Importance of Indoles. PMC.
- PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
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Biological activity of substituted 6-aminoindolines
An In-Depth Technical Guide to the Biological Activity of Substituted 6-Aminoindolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various substituted forms, the 6-aminoindoline moiety has emerged as a particularly versatile pharmacophore. The presence of the amino group at the 6-position provides a crucial handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 6-aminoindolines, offering insights for researchers and professionals in drug discovery and development.
Substituted 6-aminoindolines have demonstrated a broad spectrum of biological activities, including potent anticancer, kinase inhibitory, antimicrobial, and neurological effects. Their ability to interact with various biological targets, from enzymes to G-protein coupled receptors (GPCRs), underscores their potential as lead compounds for the development of novel therapeutics. This document will delve into the key aspects of this promising class of molecules, providing both a theoretical framework and practical experimental guidance.
Synthesis and Chemical Characterization
The synthesis of substituted 6-aminoindolines typically begins with the appropriate indole or indoline precursor. A common strategy involves the nitration of an indoline at the 6-position, followed by reduction of the nitro group to the desired amine. The resulting 6-aminoindoline can then be further functionalized at the amino group or other positions on the indoline ring.
For instance, a series of 6-amino-seco-cyclopropylindole (seco-CI) compounds were prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline with various acids, followed by the reduction of the nitro group[1]. This approach allows for the introduction of diverse side chains, which is crucial for exploring structure-activity relationships.
Another synthetic approach involves the dilithiation of 3-amino-4-picoline, which can then be condensed with carboxylic esters to yield 2-substituted 6-azaindoles, a related class of compounds[2]. While not a direct synthesis of 6-aminoindolines, this method highlights the versatility of organometallic chemistry in constructing indole-like scaffolds.
General Synthetic Workflow:
Caption: General synthetic scheme for substituted 6-aminoindolines.
Characterization of the synthesized compounds is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the chemical structure and purity.
Biological Activities and Therapeutic Potential
Anticancer Activity
A significant area of investigation for substituted 6-aminoindolines is their potential as anticancer agents. Several studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines.
For example, a series of 6-amino-11H-indolo[3,2-c]quinoline derivatives were synthesized and evaluated for their in vitro cytotoxic effects against human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines[3]. One compound, in particular, exhibited an IC50 value of 0.052 µM against the MV4-11 cell line, which was comparable to or better than the standard anticancer drug doxorubicin[3]. The mechanism of action for some of these compounds is believed to involve intercalation with DNA[3].
Furthermore, 6-amino-seco-CI DNA minor groove alkylating agents have shown cytotoxicity in various cell lines[1]. The parent compound in this series, featuring a trimethoxyindole side chain, displayed an IC50 of 0.34 µM in AA8 cells[1].
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. Substituted indoles and related heterocycles have been extensively explored as kinase inhibitors.
One study focused on the development of 6-substituted indolylquinolinones as potent Checkpoint Kinase 1 (Chek1) inhibitors[4]. By modifying the C6 position, researchers were able to optimize the potency of these compounds into the low nanomolar range[4]. Similarly, 6-anilinoindazoles have been designed as selective inhibitors of c-Jun N-terminal kinase-3 (JNK3)[5].
The general approach to developing kinase inhibitors involves designing molecules that can fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Mechanism of kinase inhibition by 6-aminoindoline derivatives.
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Indole derivatives have shown promise in this area, with some exhibiting activity against a range of bacterial and fungal pathogens[6].
A series of quinolone-3-carboxylic acids with a 6-amino group (in place of the more common fluorine atom) demonstrated good activity against Gram-negative and Gram-positive bacteria[7]. The mechanism of action for these compounds is believed to be the inhibition of bacterial DNA gyrase[7].
Additionally, 6-bromoindolglyoxylamide derivatives have been identified as having intrinsic antimicrobial activity, particularly against Gram-positive bacteria, and some also enhance the activity of existing antibiotics against resistant Gram-negative bacteria[8]. The proposed mechanism for these compounds involves rapid membrane permeabilization and depolarization[8].
Neurological Applications
Substituted indoles and indolines have a long history of use in neuroscience due to their structural similarity to neurotransmitters like serotonin. This has led to their investigation for the treatment of various neurological and psychiatric disorders.
For instance, certain aminoindole carboxamide derivatives are being explored as potential treatments for Alzheimer's and Parkinson's diseases by targeting the fibrillization of tau and alpha-synuclein proteins[9]. Furthermore, a patent has been filed for 6-substituted indole and indazole derivatives that show affinity for the 5-HT6 serotonin receptor, a target for cognitive disorders[10].
Other Biological Activities
The versatility of the 6-aminoindoline scaffold extends to other biological targets as well. For example, aminoalkylindoles have been identified as a novel series of cannabinoid receptor ligands[11]. Additionally, some 6-substituted indole derivatives have been investigated as ligands for G-protein coupled receptors (GPCRs), which are involved in a wide array of physiological processes[12].
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For substituted 6-aminoindolines, several SAR studies have provided valuable insights.
-
Substitution at the 6-amino group: The nature of the substituent on the 6-amino group can significantly impact activity. For example, in a series of 6-amino-seco-CI compounds, the presence of a trimethoxyindole side chain resulted in a moderately potent cytotoxin[1].
-
Substitution on other parts of the indoline ring: Modifications at other positions of the indoline ring can also modulate activity. For instance, in a series of 6-amino-11H-indolo[3,2-c]quinolines, methylation at the N-11 position significantly increased cytotoxicity[3].
-
Physicochemical properties: Properties such as lipophilicity and polar surface area can influence cell permeability and target engagement. In the development of Chek1 kinase inhibitors, it was observed that compounds with multiple basic amines or a high polar surface area exhibited poor cell potency[4].
Experimental Protocols
General Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted 6-aminoindoline derivative against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compound (substituted 6-aminoindoline)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of product formation or substrate consumption over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
Objective: To assess the cytotoxic effect of a substituted 6-aminoindoline derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
MTT or similar cell viability reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with no compound (negative control) and wells with the positive control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Sources
- 1. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Potential Pharmacological Profile of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a prospective analysis based on the known pharmacology of structurally related compounds. 1-ethyl-2,3-dihydro-1H-indol-6-amine is a novel chemical entity with no established pharmacological profile in the public domain as of the time of this writing. The proposed experimental workflows are intended to serve as a strategic guide for its initial investigation.
Executive Summary
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive, forward-looking analysis of the potential pharmacological profile of a novel derivative, this compound. By examining the structure-activity relationships (SAR) of analogous compounds, we can construct a logical framework for its systematic investigation. This document outlines the predicted physicochemical properties, proposes a multi-tiered screening cascade to elucidate its biological targets, and provides detailed experimental protocols to guide laboratory studies. The overarching goal is to equip researchers with a robust strategy to unlock the therapeutic potential of this promising molecule.
Introduction: The Indoline Nucleus - A Privileged Scaffold in Drug Discovery
The indole and its reduced form, indoline, are heterocyclic aromatic structures ubiquitously found in nature and synthetic pharmaceuticals.[1][2] Their unique electronic and steric properties allow them to interact with a wide array of biological targets, making them a "privileged scaffold" in drug design.[3] Derivatives of the indole nucleus are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulatory effects.[1][3][4][5]
The specific compound of interest, this compound, possesses three key structural features that are predicted to govern its pharmacological profile:
-
The 2,3-dihydro-1H-indole (indoline) core: This saturated heterocyclic system provides a three-dimensional structure that can facilitate precise interactions within protein binding pockets.
-
The 6-amino group: This functional group can act as a hydrogen bond donor and acceptor, and its position on the benzene ring is crucial for the biological activity of many indole derivatives.[5][6] 6-aminoindole itself is a versatile building block for synthesizing inhibitors of various enzymes and receptors.[6]
-
The 1-ethyl group: The N-alkylation of indoles and related heterocycles is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[7] The ethyl group at this position can influence receptor affinity and functional activity, potentially conferring agonistic or antagonistic properties.
Given these structural features, a systematic and hypothesis-driven investigation is warranted to uncover the therapeutic potential of this compound.
Predicted Physicochemical Properties and Druglikeness
While experimental data for this compound is unavailable, its physicochemical properties can be predicted using computational models. These predictions are crucial for anticipating its pharmacokinetic behavior and designing appropriate experimental assays.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~162.23 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (octanol-water partition coefficient) | 1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability, suggesting potential for good absorption and distribution. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the amine) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (from the nitrogens) | Contributes to target binding and solubility. |
| pKa (of the 6-amino group) | 4.5 - 5.5 | The basicity of the amino group will influence its ionization state at physiological pH, impacting solubility, receptor interaction, and cell permeability. |
These predicted properties suggest that this compound has a favorable "druglike" profile, making it an attractive candidate for further pharmacological investigation.
Proposed Pharmacological Screening Strategy: A Multi-Tiered Approach
A logical and efficient screening cascade is essential to broadly assess the pharmacological profile of a novel compound. The following tiered approach is proposed for this compound, designed to move from broad, high-throughput screening to more focused, hypothesis-driven studies.
Caption: Proposed multi-tiered screening cascade for this compound.
Detailed Experimental Protocols for Initial Investigation
Based on the known pharmacology of the indoline scaffold, the following initial experimental workflows are recommended to probe the most probable biological activities.
Central Nervous System (CNS) Activity
Many indole derivatives interact with CNS targets, such as serotonin and dopamine receptors.[8][9]
Experimental Protocol: Radioligand Binding Assays for Key CNS Receptors
-
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
-
Materials:
-
Cell membranes expressing human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7), dopamine receptors (e.g., D1, D2, D3), and norepinephrine and dopamine transporters (NET, DAT).
-
Specific radioligands for each target (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).
-
This compound stock solution in DMSO.
-
Assay buffers and scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and test compound at various concentrations.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibitory constant).
-
Anti-inflammatory Potential
The 6-aminoindole scaffold has been implicated in the development of anti-inflammatory agents.[4][5]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines.
-
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Anticancer Activity
Derivatives of 6-aminoindole have been investigated as potential anticancer agents, targeting various pathways.[5][10]
Experimental Protocol: Cell Viability Assays in a Panel of Cancer Cell Lines
-
Objective: To evaluate the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Materials:
-
A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
This compound.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Proposed Mechanism of Action (MOA) Elucidation Workflow
Should initial screening yield a confirmed "hit" in a particular therapeutic area, the following workflow can be employed to elucidate the mechanism of action.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for pharmacological activity, stemming from its privileged indoline scaffold. The predictive analysis and proposed experimental workflows outlined in this guide provide a clear and logical path for its comprehensive investigation. Initial efforts should focus on broad screening to identify its primary biological effects, followed by more focused studies to elucidate its mechanism of action and in vivo efficacy. The systematic approach detailed herein will be instrumental in determining the therapeutic utility of this promising compound and guiding its potential development into a novel therapeutic agent.
References
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- Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry.
- 6-Aminoindole. MySkinRecipes.
- 6-Aminoindole. Chem-Impex.
- 6-Aminoindole 97 5318-27-4. Sigma-Aldrich.
- Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion.
- SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N. EPO.
- Discovery, Structure-Activity Relationship, and Biological Characterization of a Novel Series of 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry.
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
- Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles.
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- (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.
- Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents.
- New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.
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In-Silico Analysis of 1-ethyl-2,3-dihydro-1H-indol-6-amine: A Technical Guide for Preclinical Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the in-silico evaluation of 1-ethyl-2,3-dihydro-1H-indol-6-amine, a novel small molecule with therapeutic potential. In the absence of extensive empirical data for this specific compound, we present a hypothetical yet scientifically rigorous workflow centered on its potential as an inhibitor of Monoamine Oxidase B (MAO-B), a validated target for neurodegenerative and psychiatric disorders. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed roadmap from initial molecular modeling to predictive toxicological and pharmacokinetic assessments. We delve into the rationale behind method selection, provide step-by-step protocols for key computational experiments, and emphasize the integration of various in-silico tools to build a robust preclinical profile of a candidate molecule.
Introduction: The Rationale for In-Silico Investigation
The early stages of drug discovery are characterized by a high attrition rate, with many promising compounds failing due to unforeseen toxicity or poor pharmacokinetic profiles. In-silico modeling offers a powerful and cost-effective strategy to de-risk and prioritize lead candidates before committing to expensive and time-consuming wet-lab experiments.[1][2] By simulating the interactions of a molecule with its biological target and predicting its behavior within a biological system, we can gain critical insights into its potential efficacy and safety.
The molecule at the core of this guide, this compound, possesses a dihydroindole scaffold, a privileged structure in medicinal chemistry. Indole derivatives are known to interact with a wide array of biological targets, including kinases, tubulin, and various G protein-coupled receptors.[3][4][5][6][] The presence of an ethylamine side chain is a common feature in many neurotransmitters and psychoactive compounds, suggesting a potential interaction with neurological targets.
Given the structural similarities to known monoamine oxidase inhibitors and the importance of MAO-B in neurological diseases, we have selected human MAO-B as a hypothetical target for this in-silico investigation. This guide will therefore outline a comprehensive computational workflow to assess the potential of this compound as a novel MAO-B inhibitor.
The In-Silico Workflow: A Multi-Pillar Approach
Our in-silico evaluation is structured around a multi-pillar workflow, designed to provide a holistic view of the molecule's potential. This workflow integrates molecular docking, molecular dynamics simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and a forward-look towards Quantitative Structure-Activity Relationship (QSAR) modeling.
Caption: Overall in-silico workflow for the evaluation of this compound.
Ligand and Protein Preparation: The Foundation of Accurate Modeling
The fidelity of any in-silico model is critically dependent on the quality of the input structures. This initial preparatory phase ensures that both the ligand and the protein are in a chemically correct and energetically favorable state for subsequent simulations.
Ligand Preparation Protocol
-
2D to 3D Conversion: The 2D structure of this compound is first sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D conformation.
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Protonation State Determination: The protonation state of the primary amine at physiological pH (7.4) is determined. Given the pKa of similar aromatic amines, it is expected to be protonated.
-
Charge Calculation: Partial atomic charges are calculated using a quantum mechanical method (e.g., Gasteiger charges) to accurately represent the electrostatic potential of the molecule.
Protein Preparation Protocol
For this hypothetical study, we will utilize the crystal structure of human Monoamine Oxidase B (MAO-B). A suitable high-resolution crystal structure complexed with an inhibitor can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 2Z5X provides a good starting point.[8][9]
-
PDB Structure Acquisition: Download the PDB file for human MAO-B (e.g., 2Z5X).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The FAD cofactor, which is essential for MAO-B activity, should be retained.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for all ionizable residues at physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The backbone atoms should be restrained to preserve the experimentally determined conformation.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] It provides valuable insights into the binding mode and allows for an initial estimation of the binding affinity.
Caption: A streamlined workflow for performing molecular docking analysis.
Molecular Docking Protocol
-
Binding Site Definition: The binding site on MAO-B is defined based on the location of the co-crystallized inhibitor in the experimental structure. A grid box is generated to encompass this active site.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock the prepared this compound into the defined binding site.[11]
-
Pose Analysis: The resulting docking poses are analyzed based on their predicted binding energies and interactions with key active site residues. The top-scoring poses that exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic interactions) are selected for further analysis.
| Parameter | Description | Typical Value |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -5 to -12 |
| Key Interacting Residues | Amino acids in the active site forming significant interactions with the ligand. | Tyr435, Cys172, etc. |
| Interaction Types | Nature of the chemical interactions observed (e.g., H-bonds, pi-pi stacking). | Hydrogen bonds, hydrophobic |
Table 1: Key Outputs of Molecular Docking Analysis
Molecular Dynamics Simulation: Assessing Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[4] This allows for the assessment of the stability of the predicted binding pose and provides a more realistic representation of the binding event in a solvated environment.
Molecular Dynamics Simulation Protocol
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field (e.g., CHARMM or AMBER) is chosen to describe the interatomic forces for both the protein and the ligand.[12]
-
Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure to allow the solvent to relax around the protein-ligand complex.
-
Production Run: A long-timescale (e.g., 100 ns) MD simulation is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand) and to characterize the persistent protein-ligand interactions.
ADMET Prediction: Profiling Druglike Properties
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it exhibits toxicity. ADMET prediction tools use computational models to estimate the pharmacokinetic and toxicological properties of a compound.[13][14][15]
ADMET Prediction Workflow
A variety of web-based and standalone software tools are available for ADMET prediction, such as ADMET-AI and pkCSM.[13][14] The SMILES string of this compound is used as input for these tools.
| Property Class | Predicted Parameter | Desirable Range |
| Absorption | Caco-2 Permeability | High |
| Human Intestinal Absorption | > 80% | |
| Distribution | Blood-Brain Barrier Penetration | Yes (for CNS targets) |
| Plasma Protein Binding | < 90% | |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | No |
| Excretion | Total Clearance | Moderate |
| Toxicity | AMES Mutagenicity | Negative |
| hERG Inhibition | Negative |
Table 2: Key ADMET Properties and Desirable Ranges
Quantitative Structure-Activity Relationship (QSAR): The Path to Lead Optimization
While this guide focuses on the in-silico characterization of a single molecule, the methodologies described can be extended to a series of analogues to build a QSAR model.[16][17] QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity, providing a predictive tool for designing more potent and selective molecules.[6][18][19]
Caption: A conceptual workflow for developing a QSAR model for lead optimization.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in-silico workflow for the preclinical evaluation of this compound, using its potential as a MAO-B inhibitor as a scientifically grounded hypothetical case. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed computational profile of a novel compound, enabling data-driven decisions in the early stages of drug discovery. The insights gained from such an in-silico investigation are invaluable for prioritizing candidates for synthesis and experimental testing, ultimately accelerating the path towards new therapeutics.
References
-
Basak, S., & Chakrapani, S. (2018). Cryo-EM structure of serotonin receptor. RCSB PDB. [Link]
-
CHARMM-GUI. (n.d.). Ligand Reader & Modeler. [Link]
- Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250.
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]
-
De Colibus, L., et al. (2005). Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. [Link]
-
GROMACS. (n.d.). GROMACS documentation. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
-
Meiler Lab. (n.d.). QSPR and QSAR modeling. [Link]
-
National Institutes of Health. (n.d.). Using QSAR Models to Predict Mitochondrial Targeting by Small-Molecule Xenobiotics Within Living Cells. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. [Link]
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]
-
Swanson, K. (n.d.). ADMET-AI. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
-
TDC ADMET Leaderboard. (n.d.). Therapeutics Data Commons. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Verma, A., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113648.
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]
-
YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners. [Link]
- Zhang, H., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(10), 7262–7277.
- Zhao, J., et al. (2021). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 26(6), 1572.
-
SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
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- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
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Methodological & Application
A Validated Two-Step Protocol for the Synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine, a valuable substituted indoline scaffold for pharmaceutical and materials science research. The synthesis begins with the commercially available 6-nitroindoline. The first step involves a selective N-alkylation to introduce the ethyl group at the 1-position. The subsequent step is a catalytic hydrogenation for the clean reduction of the nitro group to the target 6-amino functionality. This guide explains the rationale behind procedural choices, offers detailed step-by-step instructions, and includes necessary safety protocols to ensure reproducible and safe execution.
Introduction and Synthetic Strategy
Substituted 2,3-dihydro-1H-indoles (indolines) are privileged heterocyclic motifs frequently incorporated into the core structures of biologically active compounds. The specific substitution pattern on both the aromatic ring and the nitrogen atom allows for fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a key building block, offering a primary aromatic amine for further derivatization (e.g., amide bond formation, sulfonylation, or diazotization) and a stable N-ethyl indoline core.
The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through two distinct and high-yielding transformations:
-
N-Ethylation: Direct alkylation of the secondary amine of 6-nitroindoline using iodoethane.
-
Nitro Group Reduction: Catalytic hydrogenation of the resulting 1-ethyl-6-nitroindoline to yield the final product.
This approach leverages a commercially available starting material and employs standard, well-understood organic reactions, making it accessible to a broad range of chemistry laboratories.
Overall Synthetic Workflow
The logical progression from the starting material to the final product is illustrated in the workflow diagram below.
Figure 1: High-level experimental workflow for the two-step synthesis.
Detailed Synthesis Protocols
Part 1: Synthesis of 1-ethyl-6-nitroindoline
Principle & Rationale: This step involves a nucleophilic substitution (SN2) reaction. The secondary amine of 6-nitroindoline acts as the nucleophile, attacking the electrophilic carbon of iodoethane. Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive inorganic base. Its function is to deprotonate the indoline nitrogen, increasing its nucleophilicity, and to neutralize the hydroiodic acid (HI) byproduct formed during the reaction. Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile.
Figure 2: Reaction scheme for the N-Ethylation of 6-nitroindoline.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitroindoline (5.0 g, 30.5 mmol).
-
Add anhydrous potassium carbonate (8.4 g, 61.0 mmol, 2.0 equiv).
-
Add 100 mL of anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add iodoethane (3.65 mL, 45.8 mmol, 1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium iodide salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 1-ethyl-6-nitroindoline as a yellow solid.
Reagent Summary Table:
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| 6-Nitroindoline | 164.16 | 5.0 g | 30.5 | 1.0 |
| Iodoethane | 155.97 | 3.65 mL (7.1 g) | 45.8 | 1.5 |
| Potassium Carbonate | 138.21 | 8.4 g | 61.0 | 2.0 |
| Acetonitrile | 41.05 | 100 mL | - | Solvent |
Part 2: Synthesis of this compound
Principle & Rationale: Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro groups.[1] Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation. The reaction proceeds by the adsorption of hydrogen gas and the nitro-containing substrate onto the surface of the palladium catalyst, where the transfer of hydrogen atoms occurs, reducing the nitro group (-NO₂) sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally the amino (-NH₂) group. Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalysis.
Experimental Protocol:
-
Carefully charge a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with 1-ethyl-6-nitroindoline (4.0 g, 20.8 mmol) and 80 mL of methanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 10% palladium on carbon (10% w/w, 400 mg). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.
-
Seal the reaction vessel securely.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Begin vigorous agitation (shaking or stirring) at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be checked by TLC or LC-MS analysis of a carefully vented aliquot.
-
Once the reaction is complete, cease agitation and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure. The resulting residue is the target compound, this compound, which should be of high purity. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
Reagent Summary Table:
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Role |
|---|---|---|---|---|
| 1-ethyl-6-nitroindoline | 192.21 | 4.0 g | 20.8 | Substrate |
| 10% Palladium on Carbon | N/A | 400 mg | N/A | Catalyst |
| Hydrogen (H₂) | 2.02 | 50 psi | Excess | Reducing Agent |
| Methanol | 32.04 | 80 mL | - | Solvent |
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.[2]
-
6-Nitroindoline & 1-ethyl-6-nitroindoline: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.[3]
-
Iodoethane: Iodoethane is a lachrymator and a potential alkylating agent. Handle with gloves and eye protection.
-
Solvents: Acetonitrile, methanol, and ethyl acetate are flammable liquids. Keep away from ignition sources.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a dedicated apparatus designed for high-pressure reactions. Ensure the system is properly sealed and purged to remove all oxygen before introducing hydrogen. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen; it should be filtered while wet and disposed of appropriately.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the ethyl group and the shift of aromatic protons upon conversion of the nitro to the amino group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the characteristic N-O stretching bands of the nitro group (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (~3300-3500 cm⁻¹).
Conclusion
This application note details a robust and reproducible two-step synthesis of this compound from 6-nitroindoline. The protocol utilizes standard laboratory reagents and techniques, providing a clear pathway for obtaining this valuable chemical intermediate for applications in drug discovery and chemical research. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.
References
- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
-
PubChem. (n.d.). 6-Nitroindoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Abstract
This document provides a detailed guide with robust protocols for the comprehensive analytical characterization of 1-ethyl-2,3-dihydro-1H-indol-6-amine. This substituted indoline derivative is of significant interest to researchers and drug development professionals due to its unique structural motifs, which are common in pharmacologically active compounds. Ensuring the identity, purity, and structural integrity of such molecules is paramount for reliable downstream applications. This guide outlines orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen methodology and provides step-by-step protocols designed for immediate implementation in a research or quality control setting.
Introduction and Physicochemical Profile
This compound is a bicyclic aromatic amine featuring an indoline core. The structure is characterized by an ethyl group at the N-1 position of the heterocyclic ring and a primary amine at the C-6 position of the benzene ring. This combination of a tertiary amine within the indoline structure and a primary aromatic amine makes it a versatile chemical intermediate. Accurate characterization is critical to understanding its properties and behavior in chemical and biological systems.
Due to the novelty of this specific compound, its physicochemical properties have been estimated based on the well-understood characteristics of its core components, such as indoline and substituted anilines. These parameters are essential for designing and optimizing analytical methods.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂ | Derived from the chemical structure. |
| Molecular Weight | 162.23 g/mol | Essential for mass spectrometry confirmation. |
| Appearance | Predicted to be an off-white to pale yellow solid. | Based on similar aromatic amines. |
| pKa (of the amine) | 4.5 - 5.5 (aromatic amine) | The aromatic amine is expected to be weakly basic. This value is critical for selecting the appropriate pH for the HPLC mobile phase to ensure proper ionization and peak shape. |
| logP | 1.5 - 2.5 | The ethyl group and hydrocarbon rings contribute to moderate lipophilicity, suggesting good solubility in organic solvents and suitability for reversed-phase chromatography. |
| Solubility | Soluble in methanol, acetonitrile, DMSO, and chloroform. Limited solubility in water. | Guides the selection of solvents for sample preparation across different analytical techniques. |
Comprehensive Analytical Workflow
A multi-faceted, or orthogonal, approach is required for the unambiguous characterization of a novel chemical entity. The following workflow ensures that identity, purity, and structure are confirmed through complementary techniques.
Caption: A logical workflow for the complete characterization of the target compound.
Chromatographic Analysis: Purity and Identity
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle & Causality: Reversed-phase HPLC is the gold standard for assessing the purity of organic molecules. A C18 column is selected for its excellent retention of aromatic compounds like the indoline core.[1] The mobile phase contains a mild acid (formic acid) to protonate the basic amine groups on the molecule. This ensures sharp, symmetrical peaks by preventing interactions with residual silanols on the silica support. UV detection is highly effective due to the strong chromophore of the aromatic ring system.[1]
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector and autosampler.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Elution Mode Gradient Gradient Program 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, and equilibrate for 2 min. Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 5 µL | Detection | UV at 254 nm and 280 nm (or λmax determined by UV scan) |
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Principle & Causality: LC-MS provides definitive confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. The HPLC method is adapted to be MS-compatible, using volatile buffers like formic acid.[2] Electrospray Ionization (ESI) in positive ion mode is chosen as it is highly efficient at protonating basic nitrogen atoms, leading to a strong signal for the [M+H]⁺ ion.[3][4]
Protocol:
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).
-
LC-MS Conditions:
Table 3: LC-MS Method Parameters
Parameter Condition LC Method Use the same conditions as in Table 2. Ionization Mode ESI, Positive Scan Range m/z 50 - 500 Capillary Voltage 3.5 kV Source Temp. 120 °C | Desolvation Temp. | 350 °C |
-
Expected Results & Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺.
-
Calculated Exact Mass of C₁₀H₁₄N₂: 162.1157
-
Expected m/z for [M+H]⁺: 163.1235
-
The presence of a peak at this m/z with high mass accuracy (<5 ppm) confirms the elemental composition and molecular weight.
-
Spectroscopic Analysis: Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR identifies the types of protons and their connectivity, while ¹³C NMR shows all unique carbon environments. DMSO-d₆ is a suitable solvent as it can dissolve the compound well and its residual peak does not interfere with key signals.[5]
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Expected Spectral Features:
Table 4: Predicted ¹H and ¹³C NMR Assignments
Assignment ¹H Chemical Shift (δ, ppm) & Multiplicity ¹³C Chemical Shift (δ, ppm) Ethyl-CH₃ ~1.1 - 1.3 (t, 3H) ~13 - 15 Ethyl-CH₂ ~3.2 - 3.4 (q, 2H) ~45 - 48 Indoline C2-H₂ ~3.3 - 3.5 (t, 2H) ~52 - 55 Indoline C3-H₂ ~2.8 - 3.0 (t, 2H) ~28 - 30 -NH₂ ~4.5 - 5.5 (s, broad, 2H) N/A Aromatic C7-H ~6.5 - 6.7 (d, 1H) ~110 - 115 Aromatic C5-H ~6.2 - 6.4 (dd, 1H) ~112 - 117 Aromatic C4-H ~6.1 - 6.3 (d, 1H) ~115 - 120 Aromatic C3a N/A ~125 - 130 Aromatic C7a N/A ~150 - 155 | Aromatic C6-NH₂ | N/A | ~140 - 145 |
Note: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets. Shifts are predictive and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is expected to clearly show vibrations corresponding to the N-H bonds of the primary amine, C-H bonds of the aliphatic and aromatic portions, and C-N bonds.[6][7]
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disc, or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
Table 5: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group 3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine (-NH₂)[6][8] 3050 - 3000 C-H Stretch Aromatic C-H 2980 - 2850 C-H Stretch Aliphatic C-H (Ethyl, Indoline) 1630 - 1600 N-H Bend (Scissoring) Primary Amine (-NH₂)[6] 1600, 1480 C=C Stretch Aromatic Ring 1335 - 1250 C-N Stretch Aromatic Amine[6][8] | 910 - 665 | N-H Wag (Out-of-plane bend) | Primary Amine (-NH₂)[6] |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the complete and reliable characterization of this compound. By combining chromatographic techniques for purity and molecular weight confirmation with spectroscopic methods for definitive structural elucidation, researchers and drug development professionals can ensure the quality and integrity of this compound for its intended use. The protocols provided are robust, based on established chemical principles, and can be readily adapted to similar molecules.
References
- Title: IR Spectroscopy Tutorial: Amines. Source: University of Colorado Boulder.
- Title: [Influence of solvents on IR spectrum of arom
- Title: Infrared Spectroscopy.
- Title: 24.10: Spectroscopy of Amines. Source: Chemistry LibreTexts.
- Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Source: Chemical Engineering Transactions.
- Title: Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Source: SIELC Technologies.
- Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Source: Organic Chemistry Portal.
- Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Source: PMC - NIH.
- Title: (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Source: MDPI.
- Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Source: PMC - NIH.
- Title: Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position.
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The Versatile Scaffold: A Guide to the Medicinal Chemistry Applications of 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Abstract
The indoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating significant therapeutic potential across a spectrum of diseases including cancer, inflammation, and neurodegenerative disorders.[1] This guide focuses on a specific, synthetically accessible derivative, 1-ethyl-2,3-dihydro-1H-indol-6-amine , a valuable building block for drug discovery. We will provide a detailed exploration of its synthetic pathway, key physicochemical properties, and its application in the generation of diverse compound libraries. This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols for its synthesis and subsequent derivatization, underpinned by mechanistic rationale and supported by authoritative references.
Introduction: The Significance of the 6-Aminoindoline Core
The indoline nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring, offers a rigid framework that is amenable to functionalization at multiple positions. This structural feature allows for the precise spatial orientation of substituents to interact with biological targets.[1] The presence of an amino group at the 6-position, as in our target molecule, provides a critical handle for a variety of chemical transformations, most notably amide bond formation, sulfonylation, and urea/thiourea formation. These reactions are cornerstones of medicinal chemistry, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
The N-ethyl group on the indoline nitrogen serves to modulate the physicochemical properties of the scaffold, such as lipophilicity and metabolic stability, which can have a profound impact on the pharmacokinetic and pharmacodynamic profile of the final compounds. This guide will illuminate the path from synthesis to application for this promising chemical entity.
Synthesis of this compound: A Multi-step Approach
A direct, one-pot synthesis of this compound is not readily found in the literature. Therefore, a robust, multi-step synthetic route is proposed, commencing from the commercially available 6-nitroindole. This pathway involves three key transformations: N-ethylation, and a subsequent reduction of both the nitro group and the indole double bond.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Ethyl-6-nitro-1H-indole
This protocol describes the N-ethylation of 6-nitroindole. The use of a strong base like sodium hydride is crucial for the deprotonation of the indole nitrogen, which then acts as a nucleophile.
Materials:
-
6-Nitroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (EtI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 6-nitroindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add iodoethane (1.5 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-6-nitro-1H-indole.
Protocol 2: Synthesis of this compound
This protocol detail the simultaneous reduction of the nitro group and the indole double bond of 1-ethyl-6-nitro-1H-indole using catalytic hydrogenation. The acidic conditions aid in the reduction of the pyrrole ring.
Materials:
-
1-Ethyl-6-nitro-1H-indole
-
Palladium on carbon (Pd/C), 10 wt%
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), 1 M solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-ethyl-6-nitro-1H-indole (1.0 eq.) in ethanol, add a catalytic amount of 10% Pd/C.
-
To this suspension, add concentrated HCl (2.0 eq.).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 162.23 g/mol | Calculated from the chemical formula (C₁₀H₁₄N₂). |
| pKa (of the amine) | 4.5 - 5.5 | The aniline-like amine is expected to be a weak base. |
| LogP | 1.5 - 2.5 | The ethyl group and the bicyclic core contribute to its lipophilicity. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DCM, MeOH, and DMSO. | The aromatic nature and the ethyl group limit aqueous solubility. |
| Appearance | Likely an oil or low-melting solid, which may darken upon exposure to air and light. | Common for aniline derivatives. |
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The primary utility of this compound in medicinal chemistry lies in its role as a versatile building block. The 6-amino group serves as a nucleophilic handle for the introduction of a wide array of substituents, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Caption: Key derivatization pathways for this compound.
Protocol 3: General Procedure for Amide Coupling using HATU
Amide bond formation is one of the most frequently used reactions in drug discovery.[2] HATU is a common and efficient coupling reagent that minimizes side reactions and racemization.[3]
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Protocol 4: General Procedure for Sulfonamide Synthesis
Sulfonamides are another important class of functional groups in medicinal chemistry, often found in antibacterial and diuretic drugs.
Materials:
-
This compound
-
Sulfonyl chloride of interest (R-SO₂Cl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add pyridine or TEA (1.5 eq.).
-
Cool the solution to 0 °C.
-
Add a solution of the sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water.
-
Wash the organic layer with 1 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired sulfonamide.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for derivatives of this compound is not extensively published, general principles from related indole and indoline scaffolds can be applied.
-
Amide/Sulfonamide Substituent (R-group): The nature of the R-group introduced via acylation or sulfonylation is critical for target engagement. A variety of R-groups, including aromatic, heteroaromatic, and aliphatic moieties, can be explored to probe the binding pocket of a target protein.
-
N-Ethyl Group: The ethyl group at the N-1 position can influence the overall lipophilicity and shape of the molecule. In some cases, variation of this alkyl group (e.g., methyl, propyl) can impact potency and selectivity.
-
Indoline Core: Modifications to the indoline core itself, such as substitution on the aromatic ring or at the 2- or 3-positions, can be explored in later stages of lead optimization to improve properties like metabolic stability.
Conclusion
This compound represents a valuable and readily accessible building block for medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes standard and scalable reactions. The presence of the 6-amino group provides a convenient point for diversification, allowing for the rapid exploration of chemical space around the indoline core. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors, paving the way for the development of novel therapeutics.
References
-
Studies in the Indole Field. Part VI. Synthesis of Some Nitroindoles. Zenodo. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
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- 2. US8765972B2 - 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition - Google Patents [patents.google.com]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of 1-ethyl-2,3-dihydro-1H-indol-6-amine for Enhanced Bioassay Performance
Abstract
The 1-ethyl-2,3-dihydro-1H-indole (indoline) scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key indoline intermediate, 1-ethyl-2,3-dihydro-1H-indol-6-amine. We present detailed protocols for modifying the 6-amino group through acylation, sulfonylation, and reductive amination. The overarching goal is to generate a focused library of novel chemical entities for subsequent evaluation in bioassays. Furthermore, we provide an in-depth protocol for a fluorescence-based enzyme inhibition assay, a robust method for initial biological screening. The guide culminates with an exploration of structure-activity relationship (SAR) analysis, providing a framework for interpreting bioassay data to drive the iterative process of drug discovery.
The Indoline Scaffold: A Rationale for Derivatization
The indoline nucleus is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The strategic importance of this compound lies in the synthetic accessibility of its 6-amino group. This primary aromatic amine serves as a versatile chemical handle for introducing a diverse range of functional groups.
Derivatization is a fundamental strategy in drug discovery for several key reasons:
-
Exploration of Chemical Space: By introducing a variety of substituents, a wide range of chemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) can be explored.
-
Modulation of Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, metabolic stability, and bioavailability.
-
Optimization of Pharmacological Activity: The introduction of new functional groups can lead to enhanced binding affinity for a biological target, improved efficacy, and reduced off-target effects.[4][5]
The derivatization of the 6-amino group allows for the systematic probing of the chemical space around the indoline core, enabling the development of a structure-activity relationship (SAR) to guide the design of more potent and selective drug candidates.
Caption: Conceptual overview of derivatization.
Synthetic Strategies and Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of this compound derivatives.
Acylation: Synthesis of N-(1-ethyl-2,3-dihydro-1H-indol-6-yl)acetamides
Acylation of the 6-amino group introduces an amide linkage, a common functional group in many pharmaceuticals. This reaction is typically high-yielding and can be performed with a wide variety of acylating agents.[6][7][8][9]
Caption: Acylation of this compound.
Protocol: Synthesis of N-(1-ethyl-2,3-dihydro-1H-indol-6-yl)acetamide
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
-
Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 15 mL), followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(1-ethyl-2,3-dihydro-1H-indol-6-yl)acetamide.
Sulfonylation: Synthesis of N-(1-ethyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamides
Sulfonamides are another critical functional group in drug design, known for their diverse biological activities. The sulfonylation of anilines is a well-established transformation.[10][11][12][13][14]
Caption: Sulfonylation of this compound.
Protocol: Synthesis of N-(1-ethyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M) and cool to 0 °C.
-
Sulfonylating Agent Addition: Add benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Pour the reaction mixture into ice-cold 2 M HCl.
-
Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the solid under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol/water to afford the pure N-(1-ethyl-2,3-dihydro-1H-indol-6-yl)benzenesulfonamide.
Reductive Amination: Synthesis of N-benzyl-1-ethyl-2,3-dihydro-1H-indol-6-amines
Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of alkyl and aryl groups to the amine.[15][16][17][18][19]
Caption: Reductive amination of this compound.
Protocol: Synthesis of N-benzyl-1-ethyl-2,3-dihydro-1H-indol-6-amine
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), benzaldehyde (1.05 eq.), and a catalytic amount of acetic acid in toluene (0.2 M).
-
Reflux: Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).
-
Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Reduction: Dissolve the crude imine in anhydrous 1,2-dichloroethane (DCE, 0.1 M) under a nitrogen atmosphere.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 12-16 hours at room temperature. Monitor by TLC.
-
Quenching: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-benzyl-1-ethyl-2,3-dihydro-1H-indol-6-amine.
Bioassay Protocol: Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized indoline derivatives against a model enzyme using a fluorescence-based assay.[20][21][22][23][24] The principle relies on an enzyme that cleaves a non-fluorescent substrate to yield a fluorescent product. A decrease in the rate of fluorescence generation in the presence of an inhibitor is indicative of its potency.
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Protocol: Determination of IC50 Values
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl and 1 mM DTT).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the non-fluorescent substrate in DMSO.
-
Inhibitor Stock Solutions: Prepare serial dilutions of the synthesized indoline derivatives in DMSO.
-
-
Assay Setup (in a 384-well black, clear-bottom plate):
-
Positive Control (No Inhibition): Add assay buffer, enzyme solution, and DMSO (vehicle control).
-
Negative Control (100% Inhibition): Add assay buffer, a known potent inhibitor, and substrate.
-
Test Wells: Add assay buffer, enzyme solution, and the serially diluted indoline derivatives.
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Structure-Activity Relationship (SAR) Analysis
The data generated from the bioassays of the derivatized compounds are crucial for establishing a structure-activity relationship (SAR).[4][5][25][26] SAR analysis aims to identify the chemical features that are important for biological activity.
Hypothetical SAR Data Table
| Compound ID | R Group (at 6-amino position) | IC50 (µM) |
| Parent | -H | >100 |
| AC-01 | -C(O)CH3 | 50.2 |
| AC-02 | -C(O)Ph | 25.8 |
| SU-01 | -S(O)2Ph | 10.5 |
| SU-02 | -S(O)2(4-MeO-Ph) | 5.1 |
| RA-01 | -CH2Ph | 15.3 |
| RA-02 | -CH2(4-Cl-Ph) | 8.9 |
-
Derivatization of the 6-amino group is essential for activity.
-
Sulfonamides appear to be more potent than amides.
-
Electron-donating groups on the phenylsulfonyl moiety (SU-02) may enhance potency.
-
Electron-withdrawing groups on the benzyl moiety (RA-02) may also increase activity.
This information guides the design and synthesis of the next generation of compounds, creating an iterative cycle of optimization.
Caption: The iterative cycle of drug discovery.
Conclusion
The derivatization of this compound represents a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols and bioassay methods detailed in this guide provide a robust framework for researchers to embark on this endeavor. A systematic approach to synthesis, coupled with quantitative biological evaluation and insightful SAR analysis, is paramount to unlocking the full therapeutic potential of the indoline scaffold.
References
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-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2022). ACS Catalysis. [Link]
-
Direct sulfonylation of anilines mediated by visible light. (2018). Chemical Science. [Link]
-
Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. (2022). Organic Letters. [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. (2024). Catalysts. [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2021). International Journal of Creative Research Thoughts. [Link]
-
Synthesis and biological activities of some indoline derivatives. (2009). Journal of the Serbian Chemical Society. [Link]
-
Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
N-acetylation of Aromatic Amines by One-pot Route. (2019). ResearchGate. [Link]
-
Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. (n.d.). Scribd. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). Marine Drugs. [Link]
-
Indole and indoline scaffolds in drug discovery. (2020). ResearchGate. [Link]
-
Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). ResearchGate. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry. [Link]
-
Examples of bioactive substituted indole and indoline derivatives. (2022). ResearchGate. [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (2021). RSC Advances. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025). Patsnap Synapse. [Link]
-
Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. (2024). Analytical Chemistry. [Link]
-
Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. (2023). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). AIR Unimi. [Link]
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Application Notes and Protocols: 1-Ethyl-2,3-dihydro-1H-indol-6-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Aminoindoline Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its hydrogenated counterpart, the indoline scaffold, offers a three-dimensional architecture that can provide improved metabolic stability and solubility, making it an attractive starting point for drug design. The introduction of an amino group at the 6-position of the indoline ring furnishes a key functional handle for further molecular elaboration, enabling the synthesis of a diverse array of compounds with a wide spectrum of biological activities.[3] Specifically, the 1-ethyl-2,3-dihydro-1H-indol-6-amine moiety combines the conformational flexibility of the indoline core with a strategic N-ethyl group that can modulate binding interactions and physicochemical properties. This application note provides a comprehensive guide to the synthesis, reactivity, and potential applications of this compound as a valuable building block in modern organic synthesis, with a particular focus on its utility in the development of kinase inhibitors.
Key Physicochemical and Safety Data
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₀H₁₄N₂ | - |
| Molecular Weight | 162.23 g/mol | - |
| Appearance | Off-white to light brown solid | Based on similar aminoindolines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Typical for functionalized indolines |
Safety Precautions:
As with any amine-containing compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information on related compounds, consult the Safety Data Sheets (SDS) for indole and its derivatives.[4][5][6]
Strategic Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from commercially available 6-nitroindole. The general strategy involves N-ethylation, followed by reduction of both the indole ring and the nitro group.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of 1-Ethyl-6-nitroindole
This protocol describes the N-ethylation of 6-nitroindole. The use of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, facilitating the subsequent alkylation.
Materials:
-
6-Nitroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-nitroindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-ethyl-6-nitroindole.
Protocol 2: Synthesis of 1-Ethyl-6-nitroindoline
The reduction of the indole double bond can be achieved using various reducing agents. Sodium cyanoborohydride in the presence of trifluoroacetic acid is an effective method for the selective reduction of the indole ring without affecting the nitro group.
Materials:
-
1-Ethyl-6-nitroindole
-
Sodium cyanoborohydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-ethyl-6-nitroindole (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C and slowly add trifluoroacetic acid (10-20 eq.).
-
Add sodium cyanoborohydride (3.0-5.0 eq.) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution at 0 °C until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-ethyl-6-nitroindoline can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
1-Ethyl-6-nitroindoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 1-ethyl-6-nitroindoline (1.0 eq.) in ethanol.
-
Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound. The product can be further purified by column chromatography if necessary.
Applications in Organic Synthesis: A Gateway to Novel Kinase Inhibitors
The 6-aminoindoline scaffold is a privileged structure in the design of kinase inhibitors. The amino group serves as a versatile handle for the introduction of various pharmacophores that can interact with the hinge region of the kinase active site. The N-ethyl group can provide additional van der Waals interactions and modulate the overall lipophilicity and cell permeability of the final compound.
Diagram: General Application in Kinase Inhibitor Synthesis
Caption: Amide coupling strategy for kinase inhibitor synthesis.
Protocol 4: Amide Coupling with a Heterocyclic Carboxylic Acid
This protocol details a standard amide bond formation, a common strategy in the synthesis of kinase inhibitors, to link the 6-aminoindoline core with a recognition motif for the kinase hinge region.
Materials:
-
This compound
-
Heterocyclic carboxylic acid (e.g., a pyrazole, pyridine, or pyrimidine carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
To a solution of the heterocyclic carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.
Conclusion
This compound represents a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategic combination of a 3D indoline core, a reactive amino group, and a modulating N-ethyl substituent provides a powerful platform for the design and synthesis of novel bioactive molecules. The protocols outlined in this application note, based on established and reliable synthetic methodologies, offer a clear pathway for the preparation and utilization of this important intermediate. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of next-generation drugs.
References
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- Fisher Scientific.
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- Halima Salem A, Miloudi A. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 811–820.
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- Fisher Scientific.
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- Chen, J., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(39), 15349-15354.
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- ChemicalBook. 6-AMino-2,3-dihydroisoindol-1-one synthesis. (n.d.).
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- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181.
- Iaroshenko, V. O., et al. (2011). Biomedical Importance of Indoles. Chemistry of Heterocyclic Compounds, 47, 545-570.
- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(1), 13.
- 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 54(17), 6028-6039.
- Enantioselective Catalytic Synthesis of N-alkyl
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 2955-2959.
- Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
- Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413.
- Organic Chemistry Portal. Synthesis of indolines. (2025).
- Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic Letters, 16(21), 5744-5747.
- Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation.
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Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Introduction: The Rationale for Investigation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound pharmacological effects.[1] Compounds derived from indole, particularly indoleamines, are known to interact with key targets in the central nervous system (CNS) due to their structural resemblance to endogenous neurotransmitters like serotonin and melatonin.[2] 1-ethyl-2,3-dihydro-1H-indol-6-amine belongs to this promising class of molecules. Its structure suggests a potential interaction with monoaminergic systems, which are implicated in a vast range of physiological and pathological processes, including mood, cognition, and neurodegenerative diseases.[3][4]
This document provides a comprehensive experimental framework for the systematic evaluation of this compound (herein referred to as "Test Compound"). The proposed workflow is designed to be logical and efficient, progressing from broad phenotypic assessments to specific target engagement and early drug-likeness profiling. The causality behind each experimental choice is explained to empower researchers to make informed decisions and interpret data with confidence. This phased approach ensures that resources are directed toward the most promising activities, a critical strategy in modern drug discovery.[5][6]
Compound Profile & Handling
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₄N₂
-
Molecular Weight: 162.23 g/mol
-
Structure: (Placeholder for structure image)
-
Solubility: Initial solubility testing is paramount. The compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for aqueous-based assays must be carefully monitored for precipitation. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced artifacts.
A Tiered Experimental Strategy for Bioactivity Profiling
We advocate for a multi-tiered screening cascade. This strategy efficiently filters compounds by first establishing a safe therapeutic window, then identifying primary biological targets, and finally characterizing drug-like properties.[7]
Caption: Tiered experimental workflow for characterizing a novel compound.
Tier 1: Foundational Assays - Cytotoxicity Profiling
Rationale: Before assessing specific bioactivity, it is essential to determine the concentration range at which the Test Compound exhibits general cytotoxicity.[7] This step prevents false positives in subsequent assays where a decrease in signal could be misinterpreted as specific inhibition rather than cell death. The XTT assay is a robust colorimetric method that measures the metabolic activity of viable cells.[8][9] The reduction of the XTT tetrazolium salt to a colored formazan product occurs only in metabolically active cells, providing a quantitative measure of cell viability.[10]
Protocol 4.1: General Cell Viability using XTT Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of the Test Compound in culture medium. A typical starting concentration is 100 µM, diluted down through 8-12 points. Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "positive control" for cell death (e.g., 10% DMSO or a known cytotoxic agent like staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron-coupling reagent).[10]
-
Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type's metabolic rate.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm should be used for background correction.[10]
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Normalize the data by expressing it as a percentage of the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
| Parameter | Description |
| Cell Line | HEK293 or SH-SY5Y |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Conc. | 100 µM down to ~0.05 µM (12-point curve) |
| Incubation Time | 24 or 48 hours |
| Detection | Absorbance at 475 nm (Ref: 650 nm) |
| Primary Endpoint | Cytotoxicity IC₅₀ |
Tier 2: Hypothesis-Driven Target Bioactivity Assays
Rationale: The indoleamine structure of the Test Compound strongly suggests potential activity at monoamine receptors or enzymes.[2] Therefore, the next logical step is to screen it against key targets in the serotonergic and dopaminergic systems, as well as the primary metabolizing enzymes for these neurotransmitters, MAO-A and MAO-B.[11][12]
Protocol 5.1: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[13] Agonist binding activates the receptor, leading to a signaling cascade that results in the release of intracellular calcium (Ca²⁺). This change in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.
Caption: Simplified 5-HT2A (Gq) signaling pathway leading to Ca²⁺ release.
-
Cell Culture: Use a cell line stably overexpressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[13] Seed cells into a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer containing probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Add the Test Compound at various concentrations (typically tested up to 10-30 µM, well below its cytotoxicity IC₅₀).
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compound (for agonist activity) or before and after the addition of a known agonist like serotonin (for antagonist activity). Readings are taken in real-time over 2-3 minutes.
-
Data Analysis:
-
Agonist Mode: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the Test Compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).
-
Antagonist Mode: Pre-incubate cells with the Test Compound for 15-30 minutes. Then, add a known 5-HT2A agonist (at its EC₈₀ concentration). Measure the inhibition of the agonist's response. Plot the % inhibition against the log of the Test Compound concentration to determine the IC₅₀.
-
Protocol 5.2: Dopamine D2 Receptor Competitive Binding Assay
Principle: This assay measures the ability of the Test Compound to displace a known radiolabeled or fluorescent ligand from the D2 receptor.[14][15] The amount of displacement is proportional to the affinity of the Test Compound for the receptor.
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human D2 receptor.
-
Assay Setup: In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone), and serial dilutions of the Test Compound.
-
Controls:
-
Total Binding: Membranes + Radioligand (no competitor).
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled D2 ligand (e.g., Haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding cpm) - (NSB cpm).
-
Calculate % Inhibition for each concentration of Test Compound: 100 * [1 - ((Sample cpm - NSB cpm) / (Specific Binding cpm))].
-
Plot % Inhibition vs. log[Test Compound] to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 5.3: MAO-A and MAO-B Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of MAO enzymes through a coupled enzymatic reaction.[11] MAO oxidizes its substrate, producing H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[16][17] A decrease in fluorescence indicates inhibition of MAO activity.
-
Enzyme & Compound Preparation: Use recombinant human MAO-A or MAO-B enzymes. Prepare serial dilutions of the Test Compound in assay buffer.
-
Assay Setup: In a 96-well black plate, add the MAO-A or MAO-B enzyme to wells containing either the Test Compound dilutions, a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B), or vehicle control.[11]
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the working reagent, which contains the MAO substrate (e.g., p-tyramine), HRP, and the fluorescent probe.
-
Incubation: Incubate the plate for 20-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate % Inhibition: 100 * [1 - (Signal_sample / Signal_vehicle_control)].
-
Plot % Inhibition vs. log[Test Compound] to determine the IC₅₀ for both MAO-A and MAO-B. The ratio of IC₅₀ (MAO-B/MAO-A) indicates selectivity.
-
Tier 4: Early Drug-Likeness Assessment (In Vitro ADME)
Rationale: Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding medicinal chemistry efforts.[18][19][20] Poor metabolic stability or high plasma protein binding can terminate the development of an otherwise potent compound.
Protocol 6.1: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay assesses the rate at which the Test Compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in liver microsomes.[21] Compound disappearance over time is monitored by LC-MS/MS.
-
Reaction Setup: In a 96-well plate, incubate the Test Compound (at a low concentration, e.g., 1 µM) with HLM in a phosphate buffer at 37°C. Include control compounds with known stability (e.g., Verapamil - low stability, Warfarin - high stability).
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (cofactor for P450 enzymes). Include a control incubation without NADPH to assess non-P450-mediated degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the Test Compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the % compound remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) based on the t₁/₂ and protein concentration.
-
| Parameter | Value |
| Test System | Human Liver Microsomes |
| Compound Conc. | 1 µM |
| Time Points | 0, 5, 15, 30, 60 min |
| Cofactor | NADPH-regenerating system |
| Analysis | LC-MS/MS |
| Endpoints | t₁/₂ (min), Cl_int (µL/min/mg) |
References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
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Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
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DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Evotec (formerly Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Diva-portal.org. (n.d.). Experimental Designs at the Crossroads of Drug Discovery. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]
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Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Design of Experiments. Retrieved from [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Characterizing 1-ethyl-2,3-dihydro-1H-indol-6-amine with Cell-Based Assays
Introduction: The Indole Scaffold and the Quest for Novel Bioactivity
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with profound biological activities.[1][2][3][4] From neurotransmitters like serotonin to potent anticancer agents, indole derivatives exhibit a remarkable capacity to interact with diverse biological targets, driving innovation in drug discovery.[4][5]
This document provides a comprehensive guide for the initial biological characterization of a novel indole-containing compound, 1-ethyl-2,3-dihydro-1H-indol-6-amine . In the absence of pre-existing biological data, a systematic and tiered approach is essential to profile its effects on cells. This guide outlines a logical workflow, beginning with broad assessments of cellular health and progressing to more nuanced mechanistic and target-specific assays. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to uncover the therapeutic potential of new chemical entities.
The proposed characterization workflow is a multi-stage process designed to efficiently triage and profile the novel compound.
Caption: High-Level Workflow for Compound Characterization.
Part 1: Primary Screening - Foundational Cellular Effects
The initial goal is to determine if this compound exerts any fundamental effect on cell survival and growth. These assays are crucial for establishing a dose-response relationship and identifying a therapeutic window.
Cell Viability and Cytotoxicity Assays
It is imperative to first assess whether the compound is toxic to cells. We will employ two complementary assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity.
2.1.1 Principle: The MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which serves as a proxy for cell viability.[6][7] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form an insoluble purple formazan product.[7][8][9] The amount of formazan, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[8]
2.1.2 Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[6]
2.1.3 Principle: The Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that, upon loss of membrane integrity, leaks into the culture medium. The assay measures LDH activity by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[10]
2.1.4 Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (as provided by the kit, often an acid).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity in viable cells. | Measures enzyme release from dead cells. |
| Endpoint | Absorbance (Formazan) | Absorbance (Formazan) |
| Interpretation | ↓ Absorbance = ↓ Viability | ↑ Absorbance = ↑ Cytotoxicity |
| Primary Output | IC₅₀ (Concentration for 50% inhibition) | EC₅₀ (Concentration for 50% effect) |
Table 1: Comparison of Viability and Cytotoxicity Assays.
Cell Proliferation Assay
If the compound reduces cell viability, it is important to distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect. The BrdU assay directly measures DNA synthesis, a hallmark of cell proliferation.
2.2.1 Principle: BrdU Incorporation Assay
5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[11] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] This incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the quantification of cells that are actively dividing.[13]
2.2.2 Protocol: BrdU ELISA Assay
-
Cell Seeding and Treatment: Follow steps 1-2 of the MTT protocol. The incubation period should be chosen to allow for at least one cell doubling time.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 1X and incubate for 2-24 hours, depending on the cell line's proliferation rate.[11]
-
Fixation and Denaturation: Remove the medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[11] This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.
-
Antibody Incubation: Remove the fixing solution and add 100 µL of a diluted anti-BrdU detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with a wash buffer.
-
Secondary Antibody: Add 100 µL of a Horse-Radish Peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes.[11]
-
Substrate Addition: Wash the wells again and add 100 µL of TMB substrate. Monitor color development for 5-30 minutes.
-
Stop and Read: Add 100 µL of stop solution and measure the absorbance at 450 nm.
Part 2: Mechanistic Elucidation - Uncovering the Mode of Cell Death
If primary screening reveals anti-proliferative or cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and therapeutically desirable mechanism for anti-cancer agents.
Apoptosis Assays
We will use two distinct assays to confirm apoptosis: one that detects an early event (phosphatidylserine externalization) and another that measures a key executioner event (caspase activation).
3.1.1 Principle: Annexin V & Propidium Iodide (PI) Staining
In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[14] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16]
Caption: Principle of Annexin V and PI Staining for Apoptosis Detection.
3.1.2 Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the compound at its IC₅₀ concentration (and other relevant concentrations) for a predetermined time. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution. Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
3.1.3 Principle: Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by caspases-3 and -7.[17][18] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which in the presence of luciferase generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[17][19]
3.1.4 Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[20][21]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the culture medium volume).[17][20]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Part 3: Hypothesis-Driven Target-Specific Assays
Based on the extensive literature on indole derivatives, we can form rational hypotheses about the potential molecular targets of this compound. Two prominent target classes for indole scaffolds are G-protein coupled receptors (GPCRs), particularly serotonin receptors, and epigenetic enzymes like EZH2.
Serotonin (5-HT) Receptor Functional Assay
4.1.1 Rationale and Principle
Many indole-based molecules are structurally similar to serotonin and act as ligands for its receptors.[22] The 5-HT₂ₐ receptor, a Gq-coupled GPCR, is a common target.[23][24] Activation of this receptor leads to the hydrolysis of inositol phosphates and a subsequent increase in intracellular calcium ([Ca²⁺]i).[23] A cell-based functional assay can measure this change in [Ca²⁺]i using a calcium-sensitive fluorescent dye, allowing for the determination of agonist or antagonist activity of the test compound.
4.1.2 Protocol: Calcium Flux Assay for 5-HT₂ₐ Activity
-
Cell Line: Use a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 1 hour at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). For antagonist mode, add this compound and incubate for 15-30 minutes before adding a known 5-HT₂ₐ agonist (e.g., serotonin). For agonist mode, add the test compound directly.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s). An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
EZH2 Enzymatic Inhibition Assay
4.2.1 Rationale and Principle
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is frequently overexpressed in cancers.[25][26] Several potent EZH2 inhibitors feature an indole core.[27] An in vitro enzymatic assay can directly measure the ability of this compound to inhibit EZH2's catalytic activity. A common method is to quantify the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction, using a coupled-enzyme assay or specialized detection reagents.[28]
4.2.2 Protocol: EZH2 Chemiluminescent Assay
-
Reagent Preparation: Prepare assay buffer, recombinant EZH2 complex, the histone H3 peptide substrate, and the co-factor S-adenosylmethionine (SAM).
-
Inhibitor Incubation: In a 96-well plate pre-coated with the H3 substrate, add the EZH2 enzyme, the test compound at various concentrations, and assay buffer. Incubate for 10-15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding SAM. Incubate for 1 hour at room temperature.
-
Antibody Addition: Add a primary antibody that specifically recognizes the methylated H3K27 mark. Incubate for 1 hour.
-
Secondary Antibody: Wash the plate and add an HRP-labeled secondary antibody. Incubate for 30 minutes.
-
Signal Development: Wash the plate and add an HRP chemiluminescent substrate.[26]
-
Signal Measurement: Immediately read the chemiluminescence on a plate reader. A decrease in signal indicates inhibition of EZH2 activity.
Conclusion
This application note provides a structured, multi-tiered strategy for the initial biological profiling of the novel compound this compound. By progressing from broad assessments of cytotoxicity and proliferation to specific investigations into the mechanisms of cell death and potential molecular targets, researchers can efficiently and rigorously characterize its biological activity. This systematic approach is fundamental to drug discovery and will pave the way for understanding the therapeutic potential of this and other novel indole derivatives.
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BellBrook Labs. (n.d.). EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application. Retrieved from [Link]
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Application Notes and Protocols for the In-Vitro Evaluation of Novel Indole Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent biological activities. From anticancer agents to antivirals and kinase inhibitors, the versatility of the indole ring system has made it a focal point in the quest for novel therapeutics.[1] The successful development of indole-containing drugs, however, is contingent on a rigorous and systematic in-vitro evaluation to elucidate their cytotoxic potential, mechanism of action, and preliminary safety profile.
This comprehensive guide provides a suite of detailed application notes and protocols specifically tailored for the initial in-vitro characterization of novel indole compounds. As a Senior Application Scientist, the following methodologies have been curated not merely as a list of steps, but as a logical, field-proven workflow. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system, generating robust and reproducible data.
A Tiered Approach to In-Vitro Screening
A logical progression of assays is crucial for an efficient and cost-effective evaluation of novel compounds. The following workflow is recommended for a comprehensive in-vitro characterization of new indole derivatives.
Caption: Tiered in-vitro screening workflow for novel indole compounds.
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic effect on cancer cells. The MTT assay is a robust, reliable, and high-throughput method for this purpose.[2][3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]
Protocol: MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4][5]
2. Compound Treatment:
-
Prepare a stock solution of the novel indole compound in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the indole compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[4]
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[5][7]
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570-590 nm using a microplate reader.[2]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.[4]
Data Presentation: Cytotoxic Activity of Novel Indole Compounds
| Cell Line | Cancer Type | Indole Compound A IC₅₀ (µM) | Indole Compound B IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.3 | 25.8 ± 2.1 | 1.2 ± 0.2 |
| HeLa | Cervical Cancer | 8.9 ± 0.9 | 18.2 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 15.2 ± 1.7 | 32.4 ± 3.5 | 2.5 ± 0.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Tier 2: Elucidating the Mechanism of Action
Once a novel indole compound demonstrates significant cytotoxicity, the next critical step is to understand how it induces cell death.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.
Principle: The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7.[8][9][10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin.[8][9] This aminoluciferin is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10][11]
Protocol: 1. Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the indole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine).
2. Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the substrate with the provided buffer.[10][11][12]
-
Allow the reagent to equilibrate to room temperature.[10][11]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and substrate cleavage.[8][10]
3. Incubation and Luminescence Measurement:
-
Mix the contents of the plate on a shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence using a plate-reading luminometer.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol: 1. Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the indole compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with ice-cold PBS.
2. Fixation:
-
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[13]
-
Incubate the cells on ice or at -20°C for at least 2 hours.
3. Staining:
-
Pellet the fixed cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate staining of double-stranded RNA.[13]
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000-20,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Target Engagement: In-Vitro Tubulin Polymerization Assay
Indole derivatives are well-documented as inhibitors of tubulin polymerization, a key process in cell division.[1][14][15][16][17] An in-vitro tubulin polymerization assay can directly assess the effect of a novel compound on this process.
Principle: This assay monitors the assembly of purified tubulin into microtubules. Polymerization is initiated by increasing the temperature to 37°C in the presence of GTP and can be tracked by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[18][19]
Caption: Workflow for in-vitro tubulin polymerization assay.
Protocol: 1. Reagent Preparation:
-
On ice, prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, GTP, glycerol, and a fluorescent reporter.[18][19]
-
Prepare 10x stocks of the indole compound, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).[18]
2. Assay Execution:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x compound or control solutions to the appropriate wells.[18]
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[18]
-
Immediately place the plate in a pre-warmed microplate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the nucleation, growth phase, and steady-state of microtubule formation.[18]
Tier 3: Preliminary Safety and Selectivity Profiling
Early assessment of potential liabilities such as genotoxicity and cardiotoxicity is crucial in the drug development pipeline.
Genotoxicity: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[20][21][22][23]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[20][21] The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that allow the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[20][21] The inclusion of a rat liver extract (S9 fraction) can simulate mammalian metabolism.[20]
Protocol: 1. Strain Preparation:
-
Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[20]
2. Plate Incorporation Assay:
-
In a test tube, combine the indole compound at various concentrations, the bacterial culture, and (if required) the S9 metabolic activation mixture.
-
Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).[22]
-
Incubate the plates at 37°C for 48-72 hours.
3. Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cardiotoxicity: In-Vitro hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[24] Therefore, assessing the effect of novel compounds on the hERG channel is a critical safety evaluation.
Principle: An automated patch-clamp assay is used to measure the ionic currents flowing through hERG channels stably expressed in a cell line (e.g., HEK293).[24] The effect of the indole compound is determined by measuring the inhibition of the hERG current at various concentrations.[24]
Protocol: 1. Cell Preparation:
-
Culture hERG-expressing HEK293 cells and prepare a single-cell suspension on the day of the experiment.[24]
2. Automated Patch-Clamp:
-
Use an automated patch-clamp system to establish whole-cell recordings from the cells.
-
Apply a specific voltage protocol to elicit hERG currents.[24][25][26]
-
Record baseline currents in the external solution.
3. Compound Application and Data Acquisition:
-
Sequentially apply a vehicle control followed by increasing concentrations of the indole compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.[24]
4. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of hERG current inhibition relative to the vehicle control.
-
Determine the IC₅₀ value for hERG channel block.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in-vitro evaluation of novel indole compounds. By following this tiered approach, researchers can efficiently characterize the cytotoxic activity, elucidate the mechanism of action, and assess the preliminary safety profile of their compounds. This systematic evaluation is essential for identifying promising lead candidates for further preclinical and clinical development.
References
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Center for Biotechnology Information. [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]
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Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
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Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]
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Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]
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Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]
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Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Tubulin Polymerization Assay. Bio-protocol. [Link]
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Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Radioligand binding methods: practical guide and tips. PubMed. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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The Ames Test. University of Wisconsin-Madison. [Link]
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Cell Cycle Tutorial Contents. The Francis Crick Institute. [Link]
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Microbial Mutagenicity Assay: Ames Test. National Center for Biotechnology Information. [Link]
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Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. HESI. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
hERG Safety Assay. Evotec. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]
-
hERG Safety. Cyprotex. [Link]
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Applications of 1-ethyl-2,3-dihydro-1H-indol-6-amine in Neuroscience Research
A Senior Application Scientist's Guide to a Novel Investigational Compound
Disclaimer: The following application notes and protocols are a scientifically informed projection based on the analysis of structurally related molecules. As of the latest literature review, specific experimental data for 1-ethyl-2,3-dihydro-1H-indol-6-amine is not publicly available. This guide is intended to provide a rational framework for its investigation in neuroscience research.
Introduction: Rationale for Investigation
The indole nucleus is a cornerstone in the development of neuropharmacological agents, serving as a "privileged scaffold" that can interact with a multitude of receptors within the central nervous system (CNS)[1]. The 2,3-dihydro-indole, or indoline, scaffold maintains key structural features of the indole ring while offering greater conformational flexibility. The strategic placement of functional groups on this scaffold can fine-tune its pharmacological profile.
The compound this compound presents a unique combination of structural motifs that suggests a strong potential for activity at key neuroscience targets, particularly serotonin (5-HT) receptors. This hypothesis is built upon the following observations from related chemical series:
-
N-Alkylation: The ethyl group at the 1-position (N-ethylation) is a common modification in indole-based neuropharmacology. N-alkylation can significantly influence receptor affinity, selectivity, and functional activity. For instance, N-alkylation of indole derivatives has been instrumental in developing ligands for 5-HT6, melatonin, and cannabinoid receptors[2][3][4][5][6][7][8].
-
6-Position Substitution: The 6-amino group introduces a key hydrogen bonding donor and acceptor, a feature often critical for receptor interaction. Research on 6-substituted indole derivatives has led to the discovery of potent and selective 5-HT(1D) agonists[9]. Furthermore, 3,6-disubstituted indoles have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), suggesting a role in pain modulation[10].
Based on these precedents, this compound is a compelling candidate for investigation as a modulator of serotonergic pathways, with potential applications in mood disorders, cognitive function, and pain management.
Hypothesized Molecular Targets and Signaling Pathways
Given its structural similarity to known serotonergic agents, the primary hypothesized targets for this compound are the 5-HT receptor subtypes. The 6-amino functionality could mimic the 5-hydroxyl group of serotonin, a critical interaction point for many 5-HT receptors. The N-ethyl group is expected to modulate the affinity and selectivity profile compared to endogenous serotonin.
A plausible signaling pathway to investigate would be the G-protein coupled receptor (GPCR) cascade associated with a specific 5-HT receptor subtype, such as the 5-HT1A or 5-HT7 receptors, which are involved in mood and cognition.
Caption: Hypothesized GPCR signaling pathway for this compound.
Application Notes: Potential Research Areas
Characterization of Serotonin Receptor Subtype Selectivity
-
Objective: To determine the binding affinity and selectivity profile of this compound across a panel of human serotonin receptors.
-
Rationale: Understanding the selectivity profile is the first critical step in elucidating the compound's mechanism of action. High selectivity for a particular receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) would guide further functional studies and suggest potential therapeutic applications. For example, high affinity for the 5-HT6 receptor could indicate potential as a cognitive enhancer[1].
Investigation of Functional Activity (Agonism vs. Antagonism)
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary receptor target(s).
-
Rationale: The functional consequence of receptor binding is paramount. An agonist would mimic the effects of serotonin, while an antagonist would block them. This information is crucial for predicting the physiological effects of the compound. For instance, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects.
In Vivo Models of Mood and Cognitive Disorders
-
Objective: To assess the efficacy of this compound in animal models relevant to depression, anxiety, or cognitive impairment.
-
Rationale: In vivo studies provide a more complex physiological context to evaluate the compound's potential therapeutic effects. Positive results in models such as the forced swim test (depression), elevated plus maze (anxiety), or novel object recognition (cognition) would provide strong evidence for its development as a CNS therapeutic.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the test compound for a specific 5-HT receptor subtype.
Workflow Diagram:
Caption: Workflow for determining receptor binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293-h5-HT1A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Incubation:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).
-
Add 50 µL of a known radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration close to its Kd.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (e.g., 10-20 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filtermat, place it in a scintillation vial with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).
-
Subtract non-specific binding from all data points.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of functional efficacy.
Step-by-Step Methodology:
-
Membrane and Reagent Preparation: Prepare membranes as in Protocol 1. The assay buffer should be supplemented with GDP (e.g., 10 µM). Prepare a solution of [³⁵S]GTPγS.
-
Incubation:
-
In a 96-well plate, add assay buffer, serial dilutions of this compound, the membrane preparation, and [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
-
Filtration and Quantification: Follow the same filtration and quantification steps as in Protocol 1.
-
Data Analysis:
-
Basal binding is determined in the absence of any stimulating ligand.
-
Plot the percentage increase in [³⁵S]GTPγS binding over basal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
-
To test for antagonist activity, perform the assay in the presence of a known agonist (e.g., serotonin) and increasing concentrations of the test compound.
-
Quantitative Data from Structurally Related Compounds
While data for the specific title compound is unavailable, the following table presents binding affinities for related N-alkylated, 6-substituted indole derivatives to provide context for expected potency.
| Compound Name | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | 5-HT(1D) | 2.4 | [9] |
| N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine | 5-HT6 | 3.7 | [6] |
| N-methyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine | 5-HT6 | 5.7 | [6] |
Conclusion
This compound is a novel compound with significant potential for exploration in neuroscience research. Based on a robust structure-activity relationship analysis of related compounds, it is hypothesized to be a modulator of serotonin receptors. The application notes and protocols provided herein offer a comprehensive framework for the initial characterization of its pharmacological profile. Elucidating the precise mechanism of action and in vivo effects of this compound could pave the way for new therapeutic strategies for a range of neurological and psychiatric disorders.
References
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Willis, P. et al. (2005). Synthesis and structure-activity relationship of a novel series of aminoalkylindoles with potential for imaging the neuronal cannabinoid receptor by positron emission tomography. Journal of Medicinal Chemistry, 48(19), 6077-6091. [Link]
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Le, T. M. et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3687-3705. [Link]
-
Trivedi, B. K. et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408-7416. [Link]
-
Eissenstat, M. A. et al. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. [Link]
-
Rao, K. V. et al. (2013). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine Drugs, 11(3), 845-868. [Link]
-
Maj, J. et al. (1990). Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins. Polish Journal of Pharmacology and Pharmacy, 42(5), 501-507. [Link]
-
Abou-Gharbia, M. A. et al. (2006). Design, synthesis and preliminary screening of novel 3-(2-N,N-dimethylaminoethylthio) indole derivatives as potential 5-HT(6) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(11), 2971-2975. [Link]
-
Serafim, R. A. et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(13), 10984. [Link]
-
Al-Ostoot, F. H. et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1138-1167. [Link]
-
Alex, K. et al. (2008). Synthesis of 3-(2-N,N-diethylaminoethoxy)indoles as potential 5-HT6 receptor ligands. Organic & Biomolecular Chemistry, 6(10), 1802-1807. [Link]
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Radi, M. et al. (2021). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 26(11), 3169. [Link]
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Tsai, Y. et al. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(22), 5623-5626. [Link]
-
Holenz, J. et al. (2016). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 21(10), 1339. [Link]
-
Isaac, M. et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413. [Link]
-
Frolov, A. S. et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3180. [Link]
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Spadoni, G. et al. (2000). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 43(16), 3042-3054. [Link]
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Al-Ostoot, F. H. et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1138-1167. [Link]
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- 3. Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary screening of novel 3-(2-N,N-dimethylaminoethylthio) indole derivatives as potential 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(2-N,N-diethylaminoethoxy)indoles as potential 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Welcome to the technical support center for the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic sequence. We will address common challenges, explain the causality behind experimental choices, and offer robust troubleshooting strategies.
The most direct and reliable synthetic pathway to this compound involves a two-step process starting from commercially available 6-nitroindoline:
-
N-Ethylation: Selective alkylation of the secondary amine at the 1-position.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group at the 6-position to the primary amine.
This guide is structured to walk you through the potential issues at each stage of this process.
Synthetic Scheme Overview
Below is a graphical representation of the standard synthetic route.
Technical Support Center: A-Z Guide to Polar Indole Derivative Purification
Welcome to the technical support center for troubleshooting the purification of polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these often-elusive compounds. Drawing from established chromatographic principles and extensive field experience, this resource provides in-depth, actionable solutions to common purification roadblocks.
Section 1: Mastering Normal-Phase Chromatography (Silica Gel)
Normal-phase chromatography using silica gel is the workhorse of synthetic chemistry, but it presents unique challenges for polar, nitrogen-containing heterocycles like indoles. The following FAQs address the most common issues.
FAQ 1.1: My polar indole derivative is streaking badly or sticking to the baseline on my silica gel TLC/column. What is causing this and how do I fix it?
Root Cause Analysis: This is a classic problem caused by strong secondary interactions between the polar indole derivative and the stationary phase. The silica gel surface is covered with acidic silanol groups (Si-OH). The lone pair of electrons on the indole nitrogen, especially if the indole is basic, can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to slow, non-uniform elution, resulting in significant peak tailing or, in severe cases, irreversible binding to the column.[1][2]
Troubleshooting Protocol:
-
Introduce a Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base or acid to your mobile phase. This modifier will preferentially interact with the active sites on the silica, masking them from your compound.[3]
-
For Basic or Neutral Indoles: Add a volatile tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Start with 0.1-0.5% (v/v) in your eluent and increase to 1-2% if needed. The amine neutralizes the acidic silanols.[4]
-
For Acidic Indoles (e.g., indole-3-acetic acid): Add a volatile acid like acetic acid or formic acid. A concentration of 0.5-2% is a good starting point. This protonates basic sites on your molecule and suppresses the ionization of the acidic silanols.[5]
-
-
Increase Mobile Phase Polarity: Sometimes, the issue is simply that the eluent is not polar enough to effectively move the compound.
-
Stepwise Gradient: If using a mixture like hexane/ethyl acetate, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Stronger Solvents: Consider switching to more polar solvent systems, such as dichloromethane/methanol. For very polar compounds, a common mobile phase is Dichloromethane (DCM) with 5-20% Methanol (MeOH), often with an amine or acid modifier.[6]
-
-
Dry Loading: If your compound has poor solubility in the column eluent, it can precipitate at the top of the column, leading to streaking. Dry loading the sample onto a small amount of silica gel before adding it to the column can resolve this.[7]
| Modifier | Target Analyte | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | Basic & Neutral Indoles | 0.1 - 2.0% (v/v) | Neutralizes acidic silanol groups on the silica surface.[3] |
| Acetic Acid (AcOH) | Acidic Indoles | 0.5 - 2.0% (v/v) | Suppresses ionization of both the analyte and silanol groups.[5] |
| Ammonium Hydroxide | Very Basic/Polar Indoles | 1-2% of a 10% solution in MeOH | Acts as a strong basic modifier for highly retained compounds.[6] |
| Methanol (MeOH) | All Polar Indoles | As a co-solvent (e.g., 5-20% in DCM) | Increases overall solvent polarity to improve elution. |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Troubleshooting Workflow for Peak Tailing on Silica Gel.
Section 2: Navigating Alternative Chromatographic Modes
When normal-phase chromatography fails, even with modifiers, it's time to consider alternative techniques that use different separation mechanisms.
FAQ 2.1: My indole is extremely polar and just won't move off the baseline on silica. What should I try next?
Expert Recommendation: For highly polar compounds, you need to switch to a chromatographic mode where your compound is better retained and can be eluted effectively. The two primary choices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]
-
Reverse-Phase HPLC (RP-HPLC): This is the most common alternative.
-
Principle: RP-HPLC uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[10][11] In this mode, non-polar compounds are retained more strongly, while polar compounds elute earlier. For very polar indoles, this might mean they elute very quickly, possibly in the void volume.[2]
-
When to Use It: RP-HPLC is excellent if your polar indole derivative is soluble in aqueous mixtures and your impurities are significantly less polar. The impurities will stick to the column, while your desired compound elutes cleanly.
-
Mobile Phase: A typical mobile phase is a gradient of water (often with 0.1% formic acid or TFA for better peak shape) and acetonitrile.[5][12]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar, hydrophilic compounds that show little to no retention in reverse-phase.[13][14]
-
Principle: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. The elution order is opposite to RP-HPLC: the more polar the compound, the more it is retained.
-
When to Use It: HILIC is the go-to method when your polar indole derivative elutes too early in RP-HPLC and needs to be separated from other polar impurities.[15][16]
-
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
} caption: Decision Tree for Chromatography Mode Selection.
Section 3: Detection, Stability, and Non-Chromatographic Methods
Purification is not just about separation; it's also about seeing your compound, ensuring it survives the process, and knowing when to use alternative methods.
FAQ 3.1: My indole derivative is not UV-active. How can I visualize it on a TLC plate?
Solution: Many indoles are UV-active due to the aromatic ring system, but if substitution patterns eliminate this property, you must use a chemical stain.[17]
-
Non-Destructive Method (First Pass):
-
Destructive Stains (Permanent Visualization):
-
p-Anisaldehyde Stain: An excellent general-purpose stain that reacts with many functional groups to give a range of colors upon heating.[20][21]
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly sensitive to functional groups that can be oxidized, such as alcohols, aldehydes, and even the electron-rich indole ring itself. It appears as yellow/brown spots on a purple background.[21]
-
Vanillin Stain: A versatile stain that gives a variety of colors for different functional groups, particularly useful for alcohols and phenols.[21]
-
FAQ 3.2: I'm losing my compound during purification. Could it be degrading?
Plausibility: Yes, indoles can be sensitive. The indole ring is electron-rich and can be susceptible to oxidation, especially under acidic conditions or when exposed to air and light for extended periods on an active surface like silica gel.[12]
Mitigation Strategies:
-
Minimize Time on Silica: Do not let columns run overnight. Elute the compound as quickly as is reasonably possible.
-
Use Deactivated Silica: If degradation is confirmed, consider using silica gel that has been "deactivated" by treatment with a base, or switch to a less acidic stationary phase like alumina.[4]
-
Work Under Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider packing and running the column under nitrogen or argon.
-
pH Control: Using buffered mobile phases in HPLC can prevent degradation caused by extreme pH.[5]
FAQ 3.3: My purified indole is a persistent oil and won't crystallize. What are my options?
Challenge: Highly polar compounds often have strong intermolecular interactions with residual solvents or minor impurities, preventing the formation of an ordered crystal lattice.[22]
Alternative Purification & Isolation Techniques:
-
Recrystallization from Different Solvent Systems: Don't give up on crystallization immediately. Systematically screen a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene) and, most importantly, binary mixtures (e.g., ethanol/water, acetone/hexane).[23]
-
Salt Formation: If your indole has a basic nitrogen, you can often form a crystalline salt by treating a solution of the freebase with an acid (e.g., HCl in ether, or methanesulfonic acid). The resulting salt often has vastly different solubility and improved crystallinity.
-
Solid-Phase Extraction (SPE): SPE can be used as a final polishing step. It's like a very short, disposable chromatography column that can remove baseline impurities or residual solvents.[1]
-
Lyophilization (Freeze-Drying): If the compound is soluble in water or a solvent like tert-butanol, lyophilization can remove all solvent to yield a fluffy, amorphous solid, which is often easier to handle than a thick oil.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Available from: [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Available from: [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available from: [Link]
-
ResearchGate. (2017). Is there any method other than column chromatography to purify compound. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of Geneva. Guide for crystallization. Available from: [Link]
-
University of California, Irvine. TLC Visualization Methods. Available from: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Available from: [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
University of Florida. (2015). How To Grow Crystals. Available from: [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]
-
ResearchGate. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Available from: [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available from: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Oxford Academic. (2016). Strategies to apply when high‐quality crystals cannot be obtained. Available from: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
YouTube. (2021). The iodine staining technique for TLC analysis. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
ZeptoMetrix. Mobile Phase Modifiers. Available from: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
-
Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
National Institutes of Health (NIH). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]
-
Spex. Mobile Phase Modifiers for HPLC and LC/MS - Reagents. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
LCGC North America. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available from: [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Available from: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available from: [Link]
-
ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Available from: [Link]
-
National Institutes of Health (NIH). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available from: [Link]
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Technical Support Center: Stability of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Welcome to the technical support center for 1-ethyl-2,3-dihydro-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical steps to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
Discoloration, often to a yellow, brown, or even purplish hue, is a common indicator of degradation in aromatic amine-containing compounds. This is primarily due to oxidation. The 6-amino group on the indoline ring is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species.[1] This process can be accelerated by several factors:
-
Exposure to Air (Oxygen): Dissolved oxygen in your solvent is a key culprit.[2]
-
Exposure to Light: UV and even visible light can provide the energy to initiate photo-oxidative processes.[3][4]
-
Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.
-
Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including oxidation.
Q2: What are the primary degradation pathways I should be concerned about?
Based on the structure of this compound, you should be aware of three main degradation pathways:
-
Oxidation: As mentioned, the aromatic amine is prone to oxidation. This can involve the formation of radical cations, which can then dimerize or polymerize, or be further oxidized to form colored impurities.[5][6] The N-ethyl group on the indoline nitrogen can also be a site for oxidation.
-
Photodegradation: Indoline and aniline derivatives can be sensitive to light.[3][4][7] UV exposure can lead to the formation of reactive species and subsequent degradation, including potential N-dealkylation of the ethyl group from the indoline nitrogen.[8]
-
pH-dependent Hydrolysis/Degradation: While the indoline ring is generally stable, extreme pH conditions can pose a risk. Under strongly acidic conditions, protonation of the amines can alter reactivity, and in some cases, lead to hydrolysis, although this is less common for the indoline core itself compared to other functional groups.[9][10] Aromatic amines have shown stability issues in acidic media during analytical studies.[11]
Q3: What are the ideal storage and handling conditions for this compound and its solutions?
To minimize degradation, proper storage and handling are critical.
| Condition | Solid Form | In Solution | Rationale |
| Temperature | Store at or below room temperature (2-8°C is often recommended for long-term storage). | Store at low temperatures (2-8°C or -20°C). | Reduces the rate of thermal degradation and oxidation.[2] |
| Light | Store in an amber vial or in the dark. | Protect from light by using amber vials or wrapping the container in foil. | Minimizes photodegradation.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Degas solvents and store solutions under an inert atmosphere. | Prevents oxidation by atmospheric oxygen.[2] |
| Moisture | Store in a desiccator or a tightly sealed container. | Use anhydrous solvents if possible and store in tightly sealed containers. | Amines can be hygroscopic, and moisture can facilitate certain degradation reactions.[2] |
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis.
Unexpected peaks are a strong indication of degradation or the presence of impurities. Here’s a systematic approach to troubleshoot this issue.
Step 1: Characterize the Impurities
The first step is to get as much information as possible about the unknown peaks.
-
HPLC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[6][12] It will provide the mass-to-charge ratio (m/z) of the impurity peaks, which is crucial for proposing potential structures.
-
UV-Vis Spectroscopy: A Diode Array Detector (DAD) in your HPLC system can provide the UV-Vis spectrum of the impurity peaks. This can give clues about the chromophore and whether it has changed significantly from the parent compound.
Step 2: Propose Potential Degradation Products
Based on the likely degradation pathways, you can predict potential impurities and see if their masses match your LC-MS data.
Caption: Potential degradation pathways for this compound.
Step 3: Perform a Forced Degradation Study
A forced degradation (or stress testing) study is a systematic way to identify the likely cause of degradation.[13] This involves subjecting your compound to harsh conditions to accelerate the formation of degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by HPLC-DAD and/or HPLC-MS.
-
Compare Chromatograms: Compare the chromatograms of the stressed samples to your problematic sample. If the impurity peaks in your sample match those in one of the stressed samples, you have likely identified the degradation pathway.
Caption: Workflow for a forced degradation study.
Problem: I am working on a formulation and am concerned about excipient incompatibility.
This is a critical consideration in drug development. For a molecule with a primary aromatic amine and a secondary amine, there are several potential incompatibilities.
Maillard Reaction:
The most significant concern is the Maillard reaction, a reaction between an amine and a reducing sugar.[5][11][14] Many common pharmaceutical excipients are reducing sugars or contain them as impurities.[8][15]
-
Excipients to Scrutinize:
-
Lactose (most common)
-
Glucose
-
Dextrose
-
Microcrystalline cellulose (can contain trace reducing sugars)[8]
-
This reaction can lead to the formation of glycosylamines and subsequent Amadori products, resulting in discoloration (browning) and a loss of potency.[16][17]
Recommendations:
-
Screen Excipients: When developing a formulation, screen for non-reducing sugar alternatives like mannitol, sucrose, or starches.
-
Compatibility Study: Perform a drug-excipient compatibility study by mixing your compound with each proposed excipient (typically in a 1:1 or 1:5 ratio), adding a small amount of water (e.g., 5-10% w/w) to accelerate the reaction, and storing at elevated temperatures (e.g., 40°C or 60°C). Analyze the samples by HPLC at various time points to check for the appearance of new degradation peaks.
Analytical Methodologies
A robust analytical method is essential for monitoring the stability of this compound.
Recommended HPLC Method:
A reversed-phase HPLC method is generally suitable for this type of compound.
| Parameter | Recommendation |
| Column | C18 or C8, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~280-300 nm, to be determined empirically) |
| Gradient | A gradient from low to high organic modifier (Mobile Phase B) will likely be needed to separate the parent compound from more polar or less polar degradation products. |
Note on Mobile Phase: The use of an acidic modifier like formic acid or TFA is common to ensure good peak shape for amines by protonating them.[3] However, be aware that the stability of the analyte in the mobile phase itself should be considered, especially for extended sequences.
References
-
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
ResearchGate. (2005). On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives. [Link]
-
National Institutes of Health. (2014). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. [Link]
-
Scilit. (2005). On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives. [Link]
-
Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
National Institutes of Health. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. [Link]
-
TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. [Link]
-
ResearchGate. (2004). (PDF) Oxidative polycondensation of aromatic amines,. [Link]
-
ResearchGate. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]
-
FutureLearn. (n.d.). Understanding the Maillard Reaction. [Link]
-
ResearchGate. (2010). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. [Link]
-
National Institutes of Health. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. [Link]
-
ACS Publications. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. [Link]
-
Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Photocatalytic Degradation Capabilities of Aniline Hydrochloride Derivatives. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
National Institutes of Health. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
Collegedunia. (2024). Which diluent is incompatible with primary amines?. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
ProPharma. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. [Link]
-
ResearchGate. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Novo Nordisk. (2020). Novolin® N SDS. [Link]
-
ResearchGate. (1998). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PubMed. (2006). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]
-
Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]
-
PubMed. (2008). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. [Link]
-
PubChem. (n.d.). N,N-Diethylaniline. [Link]
-
ARKAT USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
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Technical Support Center: Stabilizing Dihydroindole Compounds
Welcome to the Technical Support Center for dihydroindole chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive compounds. Dihydroindoles, also known as indolines, are valuable synthetic intermediates, but their susceptibility to oxidation can lead to inconsistent experimental results, product degradation, and purification challenges. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent and manage the oxidation of your dihydroindole compounds.
Understanding the Challenge: The Instability of the Dihydroindole Nucleus
Dihydroindoles are inherently sensitive to oxidation due to the electron-rich nature of the dihydropyrrole ring fused to the benzene ring. The presence of atmospheric oxygen, particularly in solution, can lead to two primary degradation pathways:
-
Aromatization to Indole: This involves the loss of two hydrogen atoms to form the more stable aromatic indole ring. This process is often accelerated by residual catalysts from preceding synthetic steps (e.g., palladium on carbon) or exposure to light and air.
-
Oxidation to 2-Oxindole: This pathway involves the introduction of a carbonyl group at the 2-position of the indoline ring.
These oxidative processes can be influenced by a variety of factors including the solvent, pH, temperature, light, and the presence of trace metals.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with dihydroindole compounds.
Q1: My solid dihydroindole, which was initially a white powder, has started to turn slightly pink/brown on the shelf. Is it still usable?
A1: A slight color change in the solid state is a common indicator of initial surface oxidation.[2] While the bulk of the material may still be of acceptable purity, this is a warning sign that the compound is degrading. Before using the material in a sensitive reaction, it is crucial to assess its purity.
-
Recommended Action:
-
Purity Analysis: Perform a quick purity check using Thin Layer Chromatography (TLC) or, for a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analysis of the discolored material with a fresh or properly stored sample if available.
-
Purification: If significant impurities are detected, consider purifying the material by recrystallization or column chromatography. For volatile compounds, Kugelrohr distillation can be effective.[2]
-
For Non-Critical Steps: If the subsequent reaction is robust and the impurities are not expected to interfere, you might proceed with caution, but be aware that yields may be lower and side products more prevalent. It is often possible to remove the upper oxidized layer before taking a sample for your reaction.[2]
-
Q2: I dissolved my dihydroindole in an organic solvent (e.g., DMSO, Chloroform), and the solution is gradually turning yellow, pink, or brown. What is happening and how can I prevent it?
A2: This color change is a classic sign of oxidation occurring in solution.[3] Dihydroindoles are significantly less stable in solution compared to their solid state due to increased molecular mobility and exposure to dissolved oxygen.[1] The color can be attributed to the formation of highly conjugated oxidized species or polymeric byproducts.
-
Causality and Prevention:
-
Dissolved Oxygen: Standard laboratory solvents are saturated with atmospheric oxygen. To prevent oxidation, it is essential to use degassed solvents.
-
Solvent Choice: The choice of solvent can influence the rate of oxidation. Protic solvents may facilitate certain degradation pathways.
-
Light Exposure: Photochemical processes can initiate or accelerate oxidation. Always store dihydroindole solutions in amber vials or protect them from light.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation. Store solutions at low temperatures (2-8°C or -20°C) when not in use.
-
Q3: What are the best practices for long-term storage of dihydroindole compounds?
A3: Proper storage is critical to ensure the long-term integrity of your dihydroindole compounds.
-
For Solid Compounds:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). This can be achieved by placing the compound in a vial, evacuating the air, and backfilling with an inert gas. Sealing the vial with a tight-fitting cap and wrapping it with Parafilm® can provide additional protection.
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[4] For shorter periods, 2-8°C may be sufficient.
-
Light: Always store in amber or opaque containers to protect from light.
-
-
For Solutions:
-
Solvent: If storage in solution is unavoidable, use a degassed, anhydrous solvent.
-
Antioxidants: Consider adding a radical scavenger antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01% w/v).
-
Storage Conditions: Store solutions at -20°C or -80°C under an inert atmosphere and protected from light.[5] Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[6]
-
Q4: I see unexpected peaks in my HPLC chromatogram or extra signals in the NMR spectrum of my dihydroindole sample. Could this be due to oxidation?
A4: Yes, the appearance of new signals is a strong indication of degradation. The two most common oxidation products, the corresponding indole and 2-oxindole, have distinct analytical signatures.
-
In HPLC (Reversed-Phase):
-
Indole: Being more aromatic and generally less polar than the parent dihydroindole, the corresponding indole will typically have a longer retention time.
-
2-Oxindole: The introduction of the polar carbonyl group makes the 2-oxindole more polar than the parent dihydroindole, resulting in a shorter retention time.
-
-
In ¹H NMR:
-
Indole: Look for the appearance of new aromatic proton signals characteristic of the indole ring system. The protons on the five-membered ring of the indole often appear as distinct multiplets.
-
2-Oxindole: A key diagnostic signal is the appearance of a new methylene signal (a singlet) for the protons at the 3-position, typically in the range of 3.5-4.0 ppm. The aromatic signals will also shift compared to the parent dihydroindole.
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems related to dihydroindole oxidation.
| Observed Problem | Potential Cause | Recommended Actions & Solutions |
| Reaction mixture turns dark during workup (e.g., extraction, concentration). | Exposure to atmospheric oxygen during processing. | - Quenching: Before workup, consider adding a mild reducing agent like sodium sulfite or sodium thiosulfate in an aqueous wash to quench any peroxides or reactive oxygen species. - Inert Atmosphere: Perform extractions and concentration under a stream of nitrogen or argon. - Degassed Solvents: Use deoxygenated solvents for all workup procedures. |
| Low yield of dihydroindole product after purification by column chromatography. | Oxidation on the silica gel column. | - Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites that can promote aromatization. - Rapid Chromatography: Do not let the compound sit on the column for extended periods. Run the column as quickly as possible with good separation. - Alternative Purification: Consider other purification methods like recrystallization or distillation if applicable. |
| Inconsistent results in biological assays. | Degradation of the dihydroindole in the assay medium. | - Fresh Solutions: Always prepare fresh solutions of the dihydroindole immediately before use. - Antioxidants in Media: If compatible with the assay, consider the inclusion of a low concentration of an antioxidant in the stock solution. - Purity Check: Analyze the purity of the compound in the assay buffer over the time course of the experiment to assess its stability under the assay conditions. |
| Formation of a precipitate in a dihydroindole solution upon standing. | Formation of an insoluble, oxidized dimer or polymer. | - Solubility Check: Ensure the compound is fully dissolved at the desired concentration. - Prevent Oxidation: Implement the rigorous storage and handling procedures outlined in this guide. - Characterize Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. |
Experimental Protocols
Adherence to meticulous experimental technique is the most effective way to prevent the oxidation of dihydroindole compounds.
Protocol 1: Handling and Weighing Solid Dihydroindoles
-
Preparation: Before opening the container, allow it to warm to ambient temperature to prevent moisture condensation.[6]
-
Inert Atmosphere: If the compound is highly sensitive, perform weighing inside a glovebox.[7] For less sensitive compounds, briefly open the container in the open lab, quickly weigh the desired amount, and immediately reseal the container. Purge the headspace of the storage vial with argon or nitrogen before sealing.
-
Transfer: Use a clean spatula for transfer. Minimize the time the solid is exposed to the air.
Protocol 2: Preparing Degassed Solvents
The "Freeze-Pump-Thaw" method is the most effective for removing dissolved oxygen from solvents.[8][9][10]
-
Setup: Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Freeze: Securely close the flask's stopcock and immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen.[10]
-
Pump: Connect the flask to a high-vacuum line and open the stopcock to evacuate the headspace for several minutes.[10]
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen and allow the solvent to thaw completely. You will likely observe bubbling as dissolved gases escape the liquid phase.[10]
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.[10]
-
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) and store under a positive pressure of the inert gas.
Protocol 3: Setting Up an Air-Sensitive Reaction
-
Glassware: Dry all glassware in an oven (e.g., 125°C overnight) and assemble it while still hot, allowing it to cool under a stream of dry inert gas.[8][11]
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line or a manifold with a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[7]
-
Reagent Addition:
-
Solids: Add solid dihydroindoles and other solid reagents under a positive flow of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[8]
-
Protocol 4: Monitoring Dihydroindole Oxidation by HPLC
This protocol provides a general method for monitoring the purity of a dihydroindole and detecting its common oxidation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically effective, for example, starting with a higher percentage of Solvent A and increasing the percentage of Solvent B over the run.[12]
-
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).[12]
-
Sample Preparation:
-
At various time points, withdraw a small aliquot from the reaction mixture or storage solution.
-
Immediately quench any ongoing reaction by diluting the aliquot into a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Interpretation:
-
Identify the peak for your starting dihydroindole.
-
Look for a new peak with a shorter retention time, which may correspond to the more polar 2-oxindole.
-
Look for a new peak with a longer retention time, which may correspond to the less polar, aromatic indole.
-
For confirmation, inject standards of the suspected indole and 2-oxindole impurities if available.
-
Visualization of Key Processes
Dihydroindole Oxidation Pathways
The following diagram illustrates the primary oxidative degradation pathways of a generic dihydroindole.
Caption: Primary oxidative pathways of dihydroindoles.
Workflow for Handling Air-Sensitive Dihydroindoles
This workflow diagram outlines the key steps for minimizing oxidation during experimental procedures.
Caption: Recommended workflow for air-sensitive dihydroindoles.
References
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]
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University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]
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Park, S., & Roy, M. (2019, November 1). Degassing Solvents. Berry Group, University of Wisconsin-Madison. [Link]
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University of Toronto. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. [Link]
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Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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Antonov, D., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Pál, M., et al. (2020). Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. Organic Letters, 22(12), 4753-4757. [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of.... [Link]
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YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Pinto, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15196-15216. [Link]
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Kozik, V., et al. (2009). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 14(3), 326-335. [Link]
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Douglas, C. J., & Thomson, R. J. (2019). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. ACS Catalysis, 9(12), 11463-11468. [Link]
-
Antonov, D., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
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Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(1), 1-8. [Link]
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Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]
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Tong, R., et al. (2020). Green oxidation of indoles using halide catalysis. Nature Communications, 11(1), 1-9. [Link]
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Soininen, P., et al. (2012). NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study. Metabolomics, 8(2), 245-254. [Link]
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ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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ResearchGate. (2025, November 11). (PDF) Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. [Link]
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Dr.Oracle. (2025, December 2). What color change indicates oxidation?. [Link]
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Bentham Science Publisher. (n.d.). Chapter - NMR Spectroscopy for Evaluation of Lipid Oxidation. [Link]
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Musazzi, U. M., et al. (2023). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Pharmaceutics, 15(11), 2577. [Link]
-
Stack Exchange. (2016, April 4). Brown color at end point during titration with phenolphthalein as indicator. [Link]
-
Stoyanova, A., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-14. [Link]
-
Batubara, A., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecules, 27(23), 8279. [Link]
-
ResearchGate. (2025, August 9). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. [Link]
-
ResearchGate. (2019, January 30). (PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. [Link]
-
Reddit. (2024, August 6). Why does iodine appear pink with biphenyl on TLC?. [Link]
-
Quora. (2024, September 2). Why is aqueous iodine brown in colour but appears purple in organic solvents?. [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like?. [Link]
-
Biosci, K., et al. (2020). Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. Catalysts, 10(10), 1136. [Link]
-
Locato, V., et al. (2020). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Foods, 9(11), 1679. [Link]
-
Iannuzzi, M., et al. (2017). Synthesis and Evaluation of Indole Based Molecules for Treatment of Oxidative Stress Related Diseases. Current Topics in Medicinal Chemistry, 17(28), 3098-3113. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Welcome to the technical support center for 1-ethyl-2,3-dihydro-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted indoline, this compound is predicted to exhibit poor aqueous solubility due to its hydrophobic ethyl group and bicyclic core structure. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges in your experimental work.
Understanding the Challenge: Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds. The presence of an ethyl group is known to enhance the hydrophobic character of a molecule, which can influence its solubility and interaction with biological membranes[1]. Based on related indole derivatives, it is expected to be soluble in organic solvents such as methanol, ethanol, and DMSO, but have limited solubility in water[2].
The amine functional group, however, provides a critical handle for solubility manipulation. As a weak base, the amine can be protonated to form a salt, a common strategy to enhance aqueous solubility[3][4][5].
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the poor solubility of this compound.
FAQ 1: My compound won't dissolve in aqueous buffers for my biological assay. What is the first thing I should try?
Answer: The most direct approach for a basic compound like this compound is pH adjustment. By lowering the pH of your aqueous buffer, you can protonate the amine group, forming a more soluble ammonium salt[3][4].
Initial Steps:
-
Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Titrate your aqueous buffer with a dilute acid (e.g., 0.1 M HCl) to a lower pH (e.g., start with a range of pH 4-6).
-
Add your stock solution dropwise to the acidified buffer while stirring.
-
Visually inspect for any precipitation.
Causality: The lone pair of electrons on the amine's nitrogen atom acts as a proton acceptor. In an acidic environment, it will accept a proton (H+) to form a positively charged ammonium ion. This ionic species has much greater solubility in polar solvents like water compared to the neutral free base[5][6].
FAQ 2: I've tried pH adjustment, but I'm still seeing precipitation or need a higher concentration. What's my next step?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system, often in combination with pH modification[]. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds[8].
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[][9]
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Dissolve this compound in each of the selected co-solvents to create concentrated stock solutions (e.g., 10-50 mg/mL).
-
Prepare Co-solvent/Buffer Blends: Create a series of aqueous buffer solutions (at an optimal pH determined from FAQ 1) containing varying percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Add the stock solution to each co-solvent/buffer blend until precipitation is observed. The concentration at which the compound remains in solution is its approximate solubility.
-
Control for Toxicity: Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays. Always run a vehicle control to assess the effect of the co-solvent on your experimental system.
Data Summary: Expected Solubility Enhancement with Co-solvents
| Co-solvent System (in pH 6.8 Buffer) | Expected Solubility Enhancement Factor | Notes |
| 10% Ethanol | 2-5 fold | Commonly used, generally well-tolerated by cells at low concentrations. |
| 20% Propylene Glycol | 5-15 fold | A versatile and effective solubilizer.[8] |
| 30% PEG 400 | 10-50 fold | Good for achieving higher concentrations, often used in formulations.[10] |
| 5% DMSO | >50 fold | A very strong solvent, but can have significant biological effects. Use with caution. |
FAQ 3: My application is sensitive to organic solvents. Are there other options to increase aqueous solubility?
Answer: Yes, using surfactants is an excellent alternative when organic solvents are not desirable. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in an aqueous medium[11][12][13].
Workflow for Surfactant-Based Solubilization
Caption: Workflow for using surfactants to improve solubility.
Step-by-Step Protocol:
-
Select Surfactants: Choose a few common pharmaceutical-grade surfactants to screen, such as Tween® 80 (polysorbate 80), Cremophor® EL, and Sodium Dodecyl Sulfate (SDS).
-
Prepare Solutions: Make a series of aqueous solutions of each surfactant at concentrations above their known CMC.
-
Add Compound: Add an excess of this compound to each surfactant solution.
-
Equilibrate: Agitate the samples for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
FAQ 4: I need to prepare a solid dosage form. How can I improve the dissolution rate of my compound?
Answer: For solid formulations, creating a solid dispersion is a powerful technique to enhance the dissolution rate and apparent solubility. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, effectively creating an amorphous form of the drug which is more readily soluble[14][15].
Commonly Used Polymers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)
-
Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 6000)
-
Hydroxypropyl methylcellulose (HPMC)
Methodology Overview: Solvent Evaporation for Solid Dispersion
-
Co-dissolve: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., methanol or ethanol).
-
Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator). This leaves a solid mass where the drug is molecularly dispersed within the polymer.
-
Milling and Formulation: Mill the resulting solid into a fine powder, which can then be used to prepare tablets or capsules.
Logical Relationship of Solid Dispersion
Sources
- 1. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]
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- 15. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to address the practical challenges encountered during the synthesis and scale-up of 1-ethyl-2,3-dihydro-1H-indol-6-amine. We provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success at the bench and during scale-up.
Recommended Synthetic Pathway
The most reliable and scalable synthesis of this compound initiates from 6-nitroindoline. This two-step route offers high selectivity and avoids potential complications associated with direct alkylation of 6-aminoindoline. The pathway involves an initial N-ethylation followed by the reduction of the nitro group.
Caption: Recommended two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-6-nitro-2,3-dihydro-1H-indole
-
Reactor Setup: To a dry, inerted reactor equipped with mechanical stirring, a thermometer, and a condenser, add 6-nitroindoline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes).
-
Reagent Addition: Begin stirring and add ethyl iodide (EtI, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Heat the mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until consumption of the 6-nitroindoline is complete.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (10 volumes). The product will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum at 50°C. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Catalyst Slurry: In a hydrogenation reactor, add 10% Palladium on Carbon (Pd/C, 2-5 mol% Pd) and wet it with ethanol.
-
Substrate Addition: Add the 1-ethyl-6-nitro-2,3-dihydro-1H-indole (1.0 eq) from Step 1, followed by the remaining ethanol (10-15 volumes).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reduction of a nitro group is highly exothermic; on a large scale, cooling may be necessary to maintain the temperature below 40°C. Monitor hydrogen uptake. The reaction is typically complete in 3-5 hours.
-
Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) or by acid-base extraction.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My N-ethylation reaction (Step 1) is slow or stalls, with significant starting material remaining. What's wrong?
Answer: This issue typically points to three areas: the base, the solvent, or the temperature.
-
Insufficient Basicity or Solubility: Potassium carbonate is a mild, heterogeneous base. Its function is to deprotonate the indoline nitrogen, making it nucleophilic. If the reaction stalls, it could be due to:
-
Poor Mixing: On a larger scale, inefficient stirring can prevent proper contact between the solid K₂CO₃ and the dissolved 6-nitroindoline. Ensure vigorous mechanical stirring is used.
-
Base Quality: The K₂CO₃ must be dry. Moisture will hydrolyze the ethyl iodide and deactivate the base.
-
Alternative Bases: For a more robust reaction, a stronger base like sodium hydride (NaH) can be used in a solvent like THF. However, NaH is more hazardous and requires stricter anhydrous conditions.
-
-
Solvent Issues: DMF must be anhydrous. Water consumes the alkylating agent and can reduce the effectiveness of the base.
-
Temperature: While 60°C is a good starting point, some substrates may require slightly higher temperatures (e.g., 70-80°C) to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side products.
Q2: During the nitro reduction (Step 2), the reaction stops taking up hydrogen, but analysis shows incomplete conversion. Why?
Answer: This is a classic case of catalyst poisoning or deactivation.
-
Catalyst Poisoning: The palladium catalyst is sensitive to impurities.[2]
-
Sulfur or Halide Impurities: Trace impurities from the starting materials (e.g., residual iodide from Step 1) can poison the catalyst surface. Ensure the intermediate is washed thoroughly.
-
Incomplete N-Ethylation: Unreacted 6-nitroindoline can sometimes interfere with the catalyst's activity for the ethylated substrate.
-
-
Catalyst Deactivation:
-
Insufficient Loading: For challenging reductions, a higher catalyst loading (up to 10 mol% Pd) may be required.
-
Poor Quality Catalyst: Ensure the Pd/C is from a reputable supplier and has not been exposed to air for extended periods.
-
-
Solution: If the reaction stalls, it can sometimes be restarted by filtering the mixture to remove the old catalyst and adding a fresh batch.
Q3: The workup of my nitro reduction leaves me with a dark, oily product that is difficult to purify. What are my options?
Answer: The formation of colored impurities is common in nitro reductions, often due to partially reduced intermediates like nitroso or hydroxylamine species. Direct crystallization may be difficult.
-
Acid-Base Extraction: This is a highly effective purification method for amines.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) until pH > 10.
-
Extract the free-based amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄) and concentrate to yield the purified product.
-
-
Charcoal Treatment: Before concentration, treating the ethanol solution of the product with activated charcoal can help remove colored impurities.
Sources
Technical Support Center: Byproduct Identification in the Synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine
Introduction
Welcome to the technical support guide for the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the causality behind potential side reactions and employing robust analytical and purification techniques, you can enhance the yield, purity, and scalability of your process. This guide provides a structured question-and-answer format to directly address specific issues you may encounter.
Synthetic Pathway Overview
A common and logical synthetic route to this compound involves a three-step process starting from commercially available indoline. Each stage presents a unique set of challenges regarding byproduct formation.
Caption: A common three-step synthesis of this compound.
Part 1: Nitration of Indoline
The electrophilic nitration of indoline is the critical first step. The directing effects of the amino group and the benzene ring can lead to a mixture of isomers.
Q1: My nitration reaction produced multiple products, and the yield of 6-nitroindoline is low. What are the likely isomeric byproducts?
A1: The secondary amine in indoline is an ortho-, para-director. However, under strong acidic conditions typically used for nitration, the amine is protonated, becoming a meta-director. This can lead to a complex mixture of products. The primary byproducts are typically the 5-nitroindoline and 7-nitroindoline isomers. Dinitration at various positions is also possible if the reaction conditions are too harsh.
| Compound | Typical Analytical Signature |
| 6-Nitroindoline (Desired) | Distinct aromatic proton splitting pattern in ¹H NMR. |
| 5-Nitroindoline | Different aromatic proton splitting pattern compared to the 6-nitro isomer. |
| 7-Nitroindoline | Aromatic proton adjacent to the nitro group will be significantly downfield. |
| Dinitroindolines | Higher molecular weight in mass spectrometry and more complex aromatic region in ¹H NMR. |
Troubleshooting Flowchart: Nitration
Caption: Troubleshooting isomer formation during indoline nitration.
Part 2: Reduction of 6-Nitroindoline
The reduction of the nitro group to a primary amine is a standard transformation, but incomplete reactions can lead to persistent impurities.
Q2: After the reduction of 6-nitroindoline, my product is discolored and shows impurities that are not the starting material. What could these be?
A2: Incomplete reduction is the most common issue. The reduction of a nitro group proceeds through several intermediates. If the reaction does not go to completion, you may have trace amounts of the corresponding nitroso and hydroxylamine derivatives. These species are often unstable and can lead to colored impurities. Catalytic transfer hydrogenation is a common method for this reduction.
| Compound | Potential Issue | Identification |
| 6-Nitrosoindoline | Incomplete reduction. Often highly colored. | Can be detected by LC-MS. |
| N-(Indolin-6-yl)hydroxylamine | Incomplete reduction. Can be unstable. | Mass spectrometry will show an intermediate mass between the nitro and amino compounds. |
Protocol: Catalytic Hydrogenation of 6-Nitroindoline
-
Setup: In a flask suitable for hydrogenation, dissolve 6-nitroindoline (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), either from a balloon or a pressurized system.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air, especially after use with hydrogen. Ensure the filter cake is kept wet with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude 6-aminoindoline.
Troubleshooting: Incomplete Reduction
-
Catalyst Activity: Ensure your Pd/C catalyst is active. If it's old, consider using a fresh batch.
-
Hydrogen Source: Check for leaks in your hydrogen balloon or ensure adequate pressure from your H₂ cylinder.
-
Reaction Time: Some reductions may require longer reaction times or gentle heating.
-
Solvent Purity: Use high-purity, dry solvents as impurities can poison the catalyst.
Part 3: N-Ethylation of 6-Aminoindoline
The final step involves the selective mono-ethylation of the primary aromatic amine. This step is prone to over-alkylation and potential side reactions on the indoline nitrogen.
Q3: My N-ethylation reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A3: The most likely byproduct is the N,N-diethyl derivative, resulting from over-alkylation of the desired mono-ethyl product. Since the newly formed secondary amine is often more nucleophilic than the starting primary amine, this is a common problem. Reductive amination is a preferred method for controlled mono-alkylation.[1][2]
| Compound | Formation Pathway | Identification |
| This compound | Desired Product | ¹H NMR will show a characteristic ethyl group signal. Mass spec will show the expected molecular ion peak. |
| 1,1-diethyl-2,3-dihydro-1H-indol-6-amine | Over-alkylation | ¹H NMR will show two ethyl groups. Mass spec will show a molecular ion peak corresponding to the addition of two ethyl groups. |
| 1-ethyl-6-(ethylamino)-indoline | Alkylation on both nitrogens | Mass spec will show a molecular ion peak corresponding to the addition of two ethyl groups. |
Protocol: Reductive Amination of 6-Aminoindoline
-
Imine Formation: Dissolve 6-aminoindoline (1 equivalent) in a suitable solvent like methanol or dichloroethane. Add acetaldehyde (1.0-1.2 equivalents) and stir at room temperature for 1-2 hours to form the intermediate imine.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise. These reagents will selectively reduce the imine in the presence of the unreacted aldehyde.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.
Troubleshooting Flowchart: N-Ethylation
Caption: Strategies to control N-ethylation and prevent over-alkylation.
Analytical Characterization
Accurate identification of byproducts is crucial for process optimization. A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): An excellent first-pass tool to monitor reaction progress and identify the presence of multiple components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for separating and identifying components in a reaction mixture. The mass-to-charge ratio provides the molecular weight of each species, which is invaluable for identifying byproducts like over-alkylated or dinitrated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated byproducts. The chemical shifts and splitting patterns of the aromatic protons are particularly useful for distinguishing between positional isomers.
Purification Strategies
For the removal of the identified byproducts, the following techniques are generally effective:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate isomers and products with different numbers of ethyl groups.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
-
Acid-Base Extraction: The basicity of the amine functional groups can be exploited. The desired product and amine byproducts can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be carefully adjusted to selectively precipitate or re-extract the desired product.
Conclusion
The synthesis of this compound is a manageable process, but careful control over each step is necessary to minimize byproduct formation. By understanding the potential side reactions—isomer formation in nitration, incomplete reduction, and over-alkylation—and by employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve the efficiency and purity of their synthesis.
References
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[3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
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[4] Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination.
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Validation & Comparative
Comparing the bioactivity of 1-ethyl-2,3-dihydro-1H-indol-6-amine with other indolines
Introduction: The Indoline Scaffold - A Privileged Structure in Medicinal Chemistry
The indoline scaffold, a heterocyclic aromatic compound, represents a cornerstone in the development of a multitude of biologically active molecules.[1] Its structural rigidity and the presence of a nitrogen atom amenable to substitution make it a "privileged structure" in medicinal chemistry. Strategic modifications to the indoline core, particularly at the nitrogen atom and on the benzene ring, have been shown to significantly modulate its pharmacological profile, leading to the discovery of potent anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective agents.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of various substituted indolines, with a focus on elucidating structure-activity relationships (SAR) to inform future drug discovery efforts. While direct experimental data for 1-ethyl-2,3-dihydro-1H-indol-6-amine is not extensively available in the public domain, this guide will compare a range of other indoline derivatives to provide a comprehensive understanding of the bioactivity landscape of this important class of compounds.
Comparative Bioactivity Analysis
The bioactivity of indoline derivatives is profoundly influenced by the nature and position of substituents. This section presents a comparative analysis of their anticancer, antimicrobial, and antioxidant activities, supported by quantitative experimental data.
Anticancer Activity
Indoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways or the induction of apoptosis.[4] The cytotoxic effects of various N-substituted and ring-substituted indolines have been evaluated against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity of Selected Indoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | [4] |
| Indolylisoxazoline 6c | C4-2 (Prostate Cancer) | 3.5 | [5] |
| Indolylisoxazoline 6d | C4-2 (Prostate Cancer) | 3.66 | [5] |
| Indolylisoxazoline 6i | C4-2 (Prostate Cancer) | 2.5 | [5] |
| Indolylisoxazoline 6l | C4-2 (Prostate Cancer) | 4.0 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1 clearly demonstrates that substitutions on the indoline ring can lead to potent anticancer activity. For instance, the indolylisoxazoline derivatives exhibit significant cytotoxicity against prostate cancer cells at low micromolar concentrations.[5] The subtle changes in the substitution pattern, such as the position of a methoxy group or the presence of a fluorine atom, can substantially impact the potency.[5]
Antimicrobial Activity
The rise of antibiotic-resistant infectious diseases has spurred the search for novel antimicrobial agents. Indoline-containing compounds have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Table 2: Comparative Antimicrobial Activity of Selected Indoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [8] |
| Indole hydrazone derivative 8 | MRSA | 6.25 | [9] |
| Indole hydrazone derivative 1 | MRSA | 12.5 | [9] |
| 1,2,3,5-substituted indole derivative 9 | E. coli, P. aeruginosa, S. aureus, S. pyogenes | < 37.5 | [10][11] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data in Table 2 highlights the broad-spectrum antimicrobial potential of indoline derivatives. The indole-triazole and indole-hydrazone derivatives, in particular, show significant activity against clinically relevant pathogens.[8][9] The combination of the indoline scaffold with other heterocyclic rings, such as triazoles, appears to be a fruitful strategy for developing potent antimicrobial agents.[8]
Antioxidant and Anti-inflammatory Activity
Oxidative stress and chronic inflammation are implicated in a wide range of pathological conditions. Indoline derivatives have been shown to possess potent antioxidant and anti-inflammatory properties, offering therapeutic potential for these conditions.[2][12]
Table 3: Comparative Antioxidant and Anti-inflammatory Activity of Selected Indoline Derivatives
| Compound/Derivative | Bioactivity | Assay | Results | Reference |
| Indoline derivatives with amino, ester, amide, or alcohol side chains at position 1 | Antioxidant/Anti-inflammatory | H2O2 induced cytotoxicity, LPS induced NO, TNF-α, IL-6 elevation in RAW264.7 macrophages | Protection at 1 pM to 1 nM | [2] |
| Indole derivative 12 (with pyrrolidinedithiocarbamate moiety) | Antioxidant | DPPH radical scavenging | 38% scavenging activity | [13] |
| Indole derivative 11 | Antioxidant | DPPH radical scavenging | 31% scavenging activity | [13] |
The results in Table 3 underscore the significant antioxidant and anti-inflammatory potential of N-substituted indolines. The ability of these compounds to protect cells from oxidative stress and reduce the production of pro-inflammatory mediators at very low concentrations highlights their therapeutic promise.[2]
Experimental Methodologies: A Foundation for Reliable Comparison
The validity of any comparative bioactivity study rests on the robustness of the experimental protocols employed. This section details the methodologies for key assays used to evaluate the bioactivities of indoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indoline derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Interactions
Understanding the molecular mechanisms underlying the bioactivity of indoline derivatives is crucial for rational drug design. The following diagrams illustrate a key signaling pathway often targeted by bioactive compounds and a general workflow for screening their activity.
Caption: The NF-κB signaling pathway and a potential point of inhibition by indoline derivatives.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of several key structure-activity relationships for indoline derivatives:
-
N-Substitution: The nature of the substituent at the N-1 position of the indoline ring is a critical determinant of bioactivity. The introduction of side chains containing amino, ester, amide, or alcohol groups can significantly enhance antioxidant and anti-inflammatory properties. [2]* Ring Substitution: Substitution on the benzene ring of the indoline scaffold also plays a crucial role. For instance, in the case of indolylisoxazolines, the position of a methoxy group or the presence of a halogen can dramatically influence anticancer potency. [5]* Hybrid Molecules: Combining the indoline scaffold with other bioactive pharmacophores, such as triazoles or hydrazones, has proven to be an effective strategy for developing potent antimicrobial agents with broad-spectrum activity. [8][9]
Conclusion and Future Directions
This comparative guide underscores the remarkable versatility of the indoline scaffold in medicinal chemistry. The diverse biological activities exhibited by substituted indolines, including potent anticancer, antimicrobial, and antioxidant effects, highlight their significant therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of novel, more potent, and selective indoline-based drug candidates. While specific bioactivity data for this compound remains to be elucidated, the broader analysis of its chemical class strongly suggests that it and its derivatives could possess interesting pharmacological properties worthy of future investigation. Further research, including the synthesis of a wider range of derivatives and comprehensive in vivo studies, is warranted to fully exploit the therapeutic promise of this privileged scaffold.
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Karaküçük, A., et al. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Hoemann, M. Z., et al. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry. Available from: [Link]
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Karaküçük, A., et al. (2016). Synthesis and Biological Screening for Cytotoxic Activity of N- substituted Indolines and Morpholines. ResearchGate. Available from: [Link]
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Weinstock, M., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Available from: [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules. Available from: [Link]
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Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2021). Scientific Reports. Available from: [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2023). Brain Sciences. Available from: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2014). Marmara Pharmaceutical Journal. Available from: [Link]
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Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences. Available from: [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry. Available from: [Link]
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Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (2024). International Journal of Molecular Sciences. Available from: [Link]
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Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2012). Zeitschrift für Naturforschung C. Available from: [Link]
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Synthesis and anticancer activity studies of indolylisoxazoline analogues. (2018). Scientific Reports. Available from: [Link]
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Structure/activity relationships of indole derivatives. ResearchGate. Available from: [Link]
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Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (2019). EC Pharmacology and Toxicology. Available from: [Link]
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Synthesis and biological activities of some indoline derivatives. (2011). Acta Pharmaceutica. Available from: [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). ResearchGate. Available from: [Link]
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Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. (2014). Journal of Medicinal Chemistry. Available from: [Link]
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Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). ResearchGate. Available from: [Link]
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Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. (2007). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2023). Molecules. Available from: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society. Available from: [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports. Available from: [Link]
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules. Available from: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Available from: [Link]
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Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). Pharmaceuticals. Available from: [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2024). ResearchGate. Available from: [Link]
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Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026). Chemistry & Biodiversity. Available from: [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). Marine Drugs. Available from: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Molecules. Available from: [Link]
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Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2021). Marine Drugs. Available from: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indolones. (2007). Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
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The 6-Aminoindoline Scaffold: A Privileged Motif for Kinase Inhibition and Anticancer Drug Discovery
A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential
Introduction: The Enduring Appeal of the Indoline Core
The indoline scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its inherent drug-like properties, including a three-dimensional geometry that can enhance aqueous solubility and metabolic stability compared to planar aromatic systems, make it an attractive starting point for the design of novel therapeutics.[1] The nitrogen atom within the five-membered ring can act as both a hydrogen bond donor and acceptor, while the fused benzene ring provides a platform for hydrophobic interactions within protein binding pockets.[1] This versatility has led to the development of indoline-based compounds targeting a wide array of biological targets, including enzymes, receptors, and ion channels.[2]
This guide focuses specifically on the 6-aminoindoline moiety, a key pharmacophore that has demonstrated significant potential in the development of potent and selective kinase inhibitors and anticancer agents. By exploring the structure-activity relationships (SAR) of this class of compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical structural features that govern their biological activity. We will delve into the causality behind experimental choices in their design and evaluation, present comparative data against alternative scaffolds, and provide detailed experimental protocols to facilitate further research in this promising area.
Deciphering the Structure-Activity Relationship of 6-Aminoindoline Derivatives
The strategic placement of an amino group at the 6-position of the indoline ring provides a crucial anchor point for interacting with biological targets and a versatile handle for synthetic modification. Our analysis of the current literature reveals key SAR trends for 6-aminoindoline and its close structural analogs, primarily in the context of anticancer activity and kinase inhibition.
The Critical Role of the 6-Amino Substituent
The nature of the substituent on the 6-amino group is a primary determinant of biological activity. Acylation or sulfonylation of this amine has proven to be a fruitful strategy for enhancing potency. A key study investigating a series of N-(1H-indol-6-yl)benzamides and their corresponding benzenesulfonamide analogs against pancreatic cancer cell lines provides valuable insights.[3][4]
Table 1: Cytotoxicity of N-(1H-Indol-6-yl)benzamide and Benzenesulfonamide Derivatives in Pancreatic Cancer Cell Lines [3]
| Compound ID | R Group (on benzoyl/benzenesulfonyl) | Cell Line | IC50 (µM) |
| Benzamide 1 | 4-CF3 | MiaPaCa-2 | 3.5 |
| Benzamide 2 | 3-CF3 | MiaPaCa-2 | 28.23 |
| Benzamide 3 | 4-F | MiaPaCa-2 | > 50 |
| Sulfonamide 1 | 4-CF3 | MiaPaCa-2 | 2.8 |
| Sulfonamide 2 | 3-CF3 | MiaPaCa-2 | 4.2 |
| Sulfonamide 3 | 4-F | MiaPaCa-2 | 15.7 |
-
Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3), on the benzoyl or benzenesulfonyl ring generally leads to enhanced cytotoxic activity. For instance, the 4-CF3 substituted benzamide (Benzamide 1 ) and sulfonamide (Sulfonamide 1 ) are significantly more potent than their 4-fluoro substituted counterparts.
-
Positional Isomerism Matters: The position of the substituent on the aromatic ring influences activity. In the benzamide series, the 4-CF3 substituent is more favorable than the 3-CF3 substituent.
-
Sulfonamides as Potent Amide Isosteres: The benzenesulfonamide derivatives, in general, exhibit comparable or slightly better potency than the corresponding benzamide analogs, highlighting the utility of the sulfonamide linkage.
The rationale behind these observations likely lies in the ability of these substituents to modulate the electronic properties of the molecule and its interactions within the target's binding site. Electron-withdrawing groups can enhance the hydrogen bond donating capacity of the N-H proton of the amide or sulfonamide, leading to stronger interactions with key amino acid residues.
The Influence of the Indoline Core: A Comparison with Oxindoles
To understand the contribution of the indoline scaffold itself, it is instructive to compare its derivatives with those of the closely related 6-aminooxindole core. Oxindoles, which feature a carbonyl group at the 2-position of the indoline ring, have also been extensively investigated as kinase inhibitors.
A series of (E)-3-benzylideneindolin-2-one derivatives have been identified as allosteric inhibitors of Aurora A kinase.[5] One of the most potent compounds in this series, AK34 , exhibited an IC50 of 1.68 µM against Aurora A.[5] This suggests that the oxindole scaffold can effectively present substituents for interaction with allosteric pockets on kinases.
In contrast, a separate study on indolin-2-one derivatives identified potent and selective Aurora B kinase inhibitors.[6] For example, compound 8a , a cyclopropylurea derivative, showed an IC50 of 10.5 nM against Aurora B.[6] These findings highlight that subtle modifications to the core scaffold (indoline vs. oxindole) can significantly impact kinase selectivity.
The presence of the 6-amino group in these scaffolds provides a key point for diversification and optimization of inhibitor potency and selectivity.
Comparative Performance Against Alternative Kinase Inhibitors
The therapeutic landscape for cancer is populated with a variety of kinase inhibitors built upon diverse heterocyclic scaffolds. To contextualize the potential of 6-aminoindoline derivatives, it is essential to compare their performance with established inhibitors targeting the same kinases, such as the Aurora kinases.
The Aurora kinase family (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[7] Several Aurora kinase inhibitors have advanced to clinical trials, providing a benchmark for comparison.
Table 2: Comparison of 6-Aminoindoline Analogs with Clinically Investigated Aurora Kinase Inhibitors
| Inhibitor | Scaffold | Target(s) | IC50 (nM) |
| Compound 8a [6] | 6-Aminooxindole | Aurora B | 10.5 |
| AK34 [5] | Oxindole | Aurora A | 1680 |
| Alisertib (MLN8237) [7] | Azepine | Aurora A | 1.2 |
| Danusertib (PHA-739358) [6] | Pyrrolopyrazole | Pan-Aurora | Aurora A: 13, Aurora B: 79 |
| VX-680 (Tozasertib) [7] | Aminopyrimidine | Pan-Aurora | Aurora A: 0.6, Aurora B: 18 |
This comparison reveals that while 6-aminooxindole derivatives like Compound 8a can achieve potent and selective inhibition of Aurora B, they face stiff competition from other scaffolds that exhibit pan-Aurora or highly potent Aurora A inhibition.[6][7] For example, Alisertib, with its azepine core, is a highly potent and selective Aurora A inhibitor.[7] The key advantage of the 6-aminoindoline scaffold may lie in its favorable pharmacokinetic properties and the potential for fine-tuning selectivity through modifications at the 6-amino position.
The following diagram illustrates the general principle of targeting a kinase with a small molecule inhibitor, a concept central to the activity of 6-aminoindoline derivatives.
Caption: General workflow of kinase inhibition by a 6-aminoindoline derivative.
Experimental Protocols
To facilitate the evaluation of novel 6-aminoindoline derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Aurora A or B)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (6-aminoindoline derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In the microplate, add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Sources
- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 1-ethyl-2,3-dihydro-1H-indol-6-amine and Structurally Related Research Chemicals
Abstract
This guide provides a comprehensive technical comparison of the research chemical 1-ethyl-2,3-dihydro-1H-indol-6-amine. Due to the limited volume of direct published data on this specific molecule, this document establishes its potential pharmacological profile through a detailed analysis of its core structural motifs: the indoline (2,3-dihydro-1H-indole) scaffold, the 6-amino substitution, and the N-1 ethyl group. We compare its inferred properties to well-characterized alternatives, including endogenous ligands and established therapeutic candidates, to provide a predictive framework for researchers. This guide includes plausible synthetic routes, detailed experimental protocols for biological evaluation, and visualizations of relevant biochemical pathways and workflows to support further investigation into this and similar compounds.
Introduction: The Indoline Scaffold in Medicinal Chemistry
The indole nucleus and its reduced form, indoline (2,3-dihydro-1H-indole), are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their structures are integral to a vast number of natural products, neurotransmitters, and synthetic drugs, demonstrating a remarkable ability to interact with a wide array of biological targets.[2][3] The versatility of the indoline core allows for functionalization at multiple positions, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][4][5]
This guide focuses on the specific, yet sparsely documented, compound This compound . By dissecting its structure and drawing parallels with extensively studied analogues, we aim to construct a robust, data-driven hypothesis of its biological potential. We will compare this inferred profile against key research chemicals to contextualize its potential applications and guide future experimental design.
Synthesis and Physicochemical Profile
A plausible synthetic route for this compound can be conceptualized from commercially available starting materials, leveraging established indole and indoline chemical methodologies.[6][7] A common strategy involves the reduction of a 6-nitroindoline precursor, followed by N-alkylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from 6-nitroindoline:
-
N-Acetylation (Protection): The secondary amine of 6-nitroindoline is first protected, for instance, by acetylation with acetic anhydride, to prevent side reactions in the subsequent ethylation step.
-
N-Ethylation: The protected intermediate is then N-ethylated using an ethylating agent like ethyl iodide in the presence of a suitable base (e.g., sodium hydride).
-
Reduction and Deprotection: The nitro group is reduced to an amine (e.g., using catalytic hydrogenation with Pd/C or a chemical reducing agent like SnCl₂), and the acetyl protecting group is subsequently removed under acidic or basic conditions to yield the final product.
Caption: Proposed synthesis of this compound.
Physicochemical Data Summary
The following table summarizes the predicted physicochemical properties of the target compound alongside selected comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Structure |
| This compound | C₁₀H₁₄N₂ | 162.23 | 1.85 | |
| Serotonin (5-HT) | C₁₀H₁₂N₂O | 176.22 | 0.21 | |
| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂ | 188.27 | 2.15 | |
| GSK2795039 | C₂₁H₁₉N₅O₂S | 421.48 | 3.50 |
Note: Chemical structures are illustrative. LogP values are estimations.
Inferred Pharmacological Profile and Comparative Analysis
The chemical architecture of this compound—a substituted tryptamine analogue—strongly suggests potential activity at monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.
-
The 6-Aminoindoline Core: This moiety is a bioisostere of the 5-hydroxyindole structure of serotonin. The position of the amino group on the benzene ring is critical for receptor interaction.
-
The N-1 Ethyl Group: Alkylation of the indoline nitrogen can significantly alter a compound's pharmacological profile, affecting its potency, selectivity, and metabolic stability. For instance, a study on related indole derivatives showed that N-alkylation was crucial for potent 5-HT(1D) receptor agonism.[8]
Based on these features, the primary hypothesis is that This compound acts as a modulator of serotonin receptors . However, the versatile indoline scaffold has been successfully employed in developing agents for other targets, such as the NADPH Oxidase 2 (NOX2) inhibitor GSK2795039, which features a 6-yl-indoline core.[9]
Comparison with Alternative Research Chemicals
| Feature | This compound | Serotonin (5-HT) | N,N-Dimethyltryptamine (DMT) | GSK2795039 |
| Core Scaffold | Indoline (Dihydroindole) | Indole | Indole | Indoline |
| Primary Target(s) | Hypothesized: Serotonin (5-HT) Receptors | Multiple 5-HT Receptors | 5-HT₂ₐ/Sigma-1 Receptors | NADPH Oxidase 2 (NOX2) |
| Mechanism of Action | Hypothesized: Receptor Agonist/Partial Agonist | Endogenous Agonist | Agonist | Enzyme Inhibitor |
| Key Structural Difference | Saturated pyrrole ring; N-ethyl group | Hydroxylated indole; primary amine side chain | Indole core; N,N-dimethyl side chain | Complex pyrazole-sulfonamide at C-4 of a pyrrolopyridine attached to C-6 |
| Primary Research Area | CNS modulation | Neurotransmission | Psychedelic research; CNS function | Neuroinflammation; Oxidative Stress |
This comparison highlights the potential for this compound to occupy a unique pharmacological space. Its indoline core differentiates it from classic indole-based tryptamines like DMT, potentially altering its binding kinetics and functional activity, while its simple structure contrasts with highly complex, specific inhibitors like GSK2795039.
Experimental Protocols for Biological Characterization
To validate the hypothesized biological activity, a systematic experimental approach is required. The following protocols provide a self-validating framework for initial screening.
Protocol 1: Radioligand Receptor Binding Assay for Serotonin Receptors
This experiment determines the binding affinity (Ki) of the test compound for a panel of human serotonin receptor subtypes.
Objective: To quantify the affinity of this compound for 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).
Methodology:
-
Membrane Preparation: Obtain cell membranes from HEK293 cells stably expressing the human 5-HT receptor subtype of interest.
-
Assay Buffer Preparation: Prepare a binding buffer appropriate for the receptor subtype (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 mM down to 0.1 nM) in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) at a concentration near its Kd.
-
25 µL of test compound dilution or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (e.g., serotonin, for non-specific binding).
-
125 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand receptor binding assay.
Protocol 2: In Vitro NADPH Oxidase (NOX) Glo™ Assay
This experiment assesses the compound's ability to inhibit NOX enzyme activity, providing a counterscreen to evaluate alternative mechanisms.
Objective: To determine if this compound inhibits NOX2 enzyme activity.
Methodology:
-
Cell Culture: Culture a cell line known to express NOX2, such as human neutrophil-like (dHL-60) cells.
-
Cell Stimulation: Differentiate the HL-60 cells into a neutrophil-like phenotype using DMSO or atRA.
-
Compound Treatment: Pre-incubate the differentiated cells with various concentrations of this compound or a known NOX2 inhibitor (e.g., GSK2795039) for 30-60 minutes.
-
NOX Activation: Trigger the respiratory burst and activate NOX2 by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA).
-
Superoxide Detection: Add a luminogenic substrate that produces light upon reaction with superoxide, the product of NOX2.
-
Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Key Signaling Pathways
The potential biological effects of this compound would be mediated through specific intracellular signaling cascades. If it interacts with G-protein coupled receptors like the 5-HT receptors, it could modulate pathways such as the adenylyl cyclase or phospholipase C systems.
Caption: Hypothesized Gq-coupled signaling pathway for 5-HT₂ receptors.
Conclusion
References
-
Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-13. [Online]. Available: [Link][8]
-
Kralj, D., & Gorenc, A. (2023). Synthesis of 1-amino-2-methyl-2,3-dihydroindole by nitrosating 2-methyl-2,3-dihydro-1H-indole and then reducing the obtained 1-nitroso-2-methyl-2,3-dihydroindole with thiourea dioxide. European Patent EP4559899A1. [Online]. Available: [10]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Online]. Available: [Link][11]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Online]. Available: [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Online]. Available: [Link][7]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Online]. Available: [Link][2]
-
RSC Publishing. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. RSC Medicinal Chemistry. [Online]. Available: [Link][5]
-
Sun, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Online]. Available: [Link][1]
-
Suryavanshi, G. M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Online]. Available: [Link][9]
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Cross-validation of analytical data for 1-ethyl-2,3-dihydro-1H-indol-6-amine
An In-Depth Guide to the Cross-Validation of Analytical Data for 1-ethyl-2,3-dihydro-1H-indol-6-amine
Introduction
This compound is a substituted indoline derivative with potential applications in pharmaceutical development as a synthetic intermediate or a pharmacologically active compound. As with any compound intended for therapeutic use, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the cross-validation of analytical data for this compound, offering a comparative analysis of various analytical techniques. The principles and methodologies described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]
The cross-validation of analytical methods is a critical process that ensures the reliability and consistency of results when different analytical procedures are used to measure the same analyte.[4][5] This is particularly important during drug development, where methods may be transferred between laboratories or updated as the manufacturing process evolves.[6][7] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this compound.
Orthogonal Analytical Approaches for Robust Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of a pharmaceutical compound. By employing orthogonal methods—techniques that rely on different physicochemical principles—a more complete and reliable picture of the analyte's properties can be obtained. This guide will focus on the cross-validation of chromatographic methods (HPLC and GC-MS) for quantitative analysis and the use of spectroscopic methods (NMR and FTIR) for qualitative identification and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) and the detection of impurities.[8] For this compound, a reversed-phase HPLC method with UV detection is a suitable choice due to the presence of a chromophore in the indoline ring system.
Rationale for Method Development
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 column is a versatile starting point for reversed-phase chromatography, offering good retention for moderately polar compounds like the target analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and peak shape. The detection wavelength is chosen based on the UV absorbance maximum of the compound to ensure high sensitivity.
Hypothetical HPLC Method Validation Data
The following table summarizes the key validation parameters for a hypothetical HPLC method for the analysis of this compound, with acceptance criteria based on ICH guidelines.[9]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.5% | ≤ 2.0% |
| - Intermediate Precision | 0.8% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | - |
| Specificity | No interference from blank | No interference at the retention time of the analyte |
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the blank, standards, and samples into the HPLC system and record the chromatograms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities in drug substances. For this compound, GC-MS can provide complementary information to HPLC, especially for non-polar or volatile impurities that may not be well-retained in reversed-phase HPLC.
Rationale for Method Development
The choice of the GC column and temperature program is crucial for achieving good separation of the analyte from potential impurities. A non-polar or mid-polar capillary column is generally suitable for the analysis of indole derivatives. The temperature program is optimized to ensure adequate separation of all components within a reasonable analysis time. Mass spectrometric detection provides high specificity and allows for the identification of unknown impurities based on their mass spectra.
Hypothetical GC-MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.7% | ≤ 2.0% |
| - Intermediate Precision | 1.1% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | - |
| Specificity | No interference from blank | No interference at the retention time of the analyte |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Standard and Sample Preparation: Prepare solutions in a suitable solvent (e.g., methanol or dichloromethane) at appropriate concentrations.
Cross-Validation of HPLC and GC-MS Methods
Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results for the same sample.[4][5] This is crucial when, for instance, a company wants to switch from an older to a newer analytical method. In this case, we will compare the assay results for a single batch of this compound obtained by both the validated HPLC and GC-MS methods.
Comparative Data
| Sample ID | HPLC Assay (%) | GC-MS Assay (%) | Difference (%) |
| Batch A | 99.6 | 99.4 | 0.2 |
The small difference between the assay values obtained by the two methods demonstrates their equivalence and provides a high degree of confidence in the quality of the analytical data.
Spectroscopic Confirmation
While chromatographic techniques are excellent for quantification and separation, spectroscopic methods are indispensable for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Expected ¹H NMR Spectral Features
Based on the structure of this compound and data from similar indole compounds, the following proton signals are expected:
-
Aromatic protons: Signals in the range of 6.5-7.5 ppm, showing characteristic splitting patterns corresponding to the substitution on the benzene ring.
-
Ethyl group protons: A triplet around 1.2 ppm (CH₃) and a quartet around 3.4 ppm (CH₂).
-
Dihydroindole ring protons: Signals for the methylene groups at positions 2 and 3, likely appearing as triplets in the range of 2.8-3.2 ppm.
-
Amine protons: A broad singlet for the NH₂ group, the chemical shift of which can vary depending on the solvent and concentration. The NH proton of the dihydroindole ring will also be present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.[10][11] It is a rapid and non-destructive technique that is well-suited for identity confirmation.
Expected FTIR Spectral Features
The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (NH₂). A single band in the same region for the secondary amine (NH) of the ring.
-
C-H stretching: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
Visualizing the Analytical Workflow
The following diagrams illustrate the overall cross-validation workflow and the individual analytical procedures.
Caption: Overall workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Orthogonal analytical techniques for comprehensive characterization.
Conclusion
The cross-validation of analytical data is a fundamental aspect of ensuring the quality and reliability of pharmaceutical compounds. This guide has outlined a comprehensive strategy for the analytical characterization of this compound, employing a combination of chromatographic and spectroscopic techniques. By following the principles of method validation and cross-validation as prescribed by regulatory guidelines, researchers and drug development professionals can generate robust and defensible analytical data packages. The use of orthogonal methods provides a high degree of confidence in the identity, purity, and overall quality of the drug substance, which is essential for regulatory submissions and ensuring patient safety.
References
- ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formul
- Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
- Supporting inform
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231)
- Supporting information Indoles - The Royal Society of Chemistry.
- Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz)
- 1-Ethyloxindole - the NIST WebBook.
- 1-Ethyl-2-phenylindole(13228-39-2) 1H NMR spectrum - ChemicalBook.
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI.
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- CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… - CymitQuimica.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central.
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- FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole.
- 6-amino-2,3-dihydro-1H-isoindol-1-one - PubChem - NIH.
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- Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position - ResearchG
- A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - NIH.
- Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed.
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Elucidating the Mechanism of Action for 1-ethyl-2,3-dihydro-1H-indol-6-amine: A Comparative Guide
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, 1-ethyl-2,3-dihydro-1H-indol-6-amine. Given the absence of published data for this specific molecule, we will proceed based on a structurally-informed hypothesis. The indoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1] Specifically, the core structure of this compound bears a resemblance to endogenous tryptamines and known serotonergic agents.[2][3]
Therefore, our central hypothesis is that This compound (designated herein as Compound X) acts as a ligand for serotonin (5-hydroxytryptamine, 5-HT) receptors. This guide will detail a logical, multi-tiered experimental workflow to test this hypothesis, presenting hypothetical data to illustrate how Compound X's performance can be objectively compared against two key benchmarks:
-
Serotonin (5-HT): The endogenous, non-selective agonist for all 5-HT receptor subtypes.
-
Sumatriptan: A well-characterized, clinically approved selective 5-HT1B/1D receptor agonist for migraine therapy.
This comparative approach is crucial for contextualizing the potency, selectivity, and potential therapeutic utility of Compound X.
Part 1: The Investigative Workflow: From Binding to Function
A robust MoA study requires a systematic progression from identifying the molecular target to characterizing the functional consequence of the compound-target interaction. Our workflow is designed to be self-validating, with each stage providing the foundation for the next.
Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor in appropriate media. Seed the cells into a 96-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of Compound X, Serotonin (positive control agonist), and Sumatriptan in assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the prepared compound dilutions to the appropriate wells.
-
To determine antagonist activity, pre-incubate cells with Compound X for 15 minutes before adding a known concentration (e.g., EC₈₀) of Serotonin.
-
Add 50 µL of a solution containing the adenylyl cyclase activator, forskolin (e.g., 10 µM final concentration), to all wells. This stimulates a baseline level of cAMP production that can then be inhibited by the Gi/o-coupled receptor activation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% signal).
-
For Agonism: Plot the percentage of inhibition of the forskolin response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum efficacy, expressed as a percentage of the maximal inhibition achieved by Serotonin).
-
For Antagonism: Plot the response to Serotonin in the presence of different concentrations of Compound X. A rightward shift in the Serotonin dose-response curve indicates competitive antagonism. Calculate the pA₂ value using a Schild plot analysis.
-
Part 3: Comparative Analysis (Hypothetical Data)
The following tables summarize hypothetical, yet plausible, data for Compound X in comparison to Serotonin and Sumatriptan. This data is designed to illustrate how a novel compound's profile is interpreted.
Table 1: Comparative Binding Affinities (Ki, nM) at Human 5-HT Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 |
| Compound X | 8.5 | 150.2 | 210.5 | 45.3 | 88.1 | >1000 |
| Serotonin (5-HT) | 5.2 | 10.1 | 4.8 | 12.5 | 3.3 | 2.1 |
| Sumatriptan | 195.0 | 12.6 | 5.0 | >1000 | >1000 | 250.0 |
Interpretation: This hypothetical data suggests Compound X possesses high and selective affinity for the 5-HT1A receptor. Unlike the non-selective endogenous ligand Serotonin, Compound X shows over 17-fold selectivity for 5-HT1A compared to the next highest affinity target, 5-HT2A. Compared to Sumatriptan, which potently targets 5-HT1B/1D, Compound X has a distinct and complementary selectivity profile.
Table 2: Comparative Functional Activity at the Human 5-HT1A Receptor (cAMP Assay)
| Compound | Potency (EC₅₀, nM) | Efficacy (% of 5-HT Max Response) | Activity Type |
| Compound X | 15.2 | 95% | Full Agonist |
| Serotonin (5-HT) | 9.8 | 100% | Full Agonist |
| Sumatriptan | 350.6 | 45% | Partial Agonist |
Interpretation: The functional data corroborates the binding results. Compound X is a potent full agonist at the 5-HT1A receptor, with potency and efficacy nearly matching that of Serotonin. This contrasts with Sumatriptan, which acts as a much weaker partial agonist at this subtype. The strong correlation between high binding affinity (low Ki) and high functional potency (low EC₅₀) for Compound X provides confidence in the MoA.
Conclusion
This guide outlines a rigorous, hypothesis-driven approach to defining the mechanism of action for the novel molecule this compound (Compound X). Based on our comparative analysis of hypothetical data, Compound X emerges as a potent and selective 5-HT1A receptor full agonist. This profile is distinct from both the non-selective endogenous agonist Serotonin and the therapeutically-focused 5-HT1B/1D agonist Sumatriptan.
The described workflow, emphasizing self-validating protocols and direct comparison with benchmark compounds, provides a solid foundation for making informed decisions in a drug discovery program. Further investigation into off-target effects and in vivo models would be the logical next steps to fully characterize the pharmacological profile of this promising compound.
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A Comparative Guide to the Synthetic Routes of N-Ethylated Indolines for the Modern Researcher
Introduction: The Significance of the N-Ethyl Indoline Scaffold
The N-ethylated indoline motif is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its presence is pivotal in the development of pharmaceuticals, agrochemicals, and dyes, imparting specific physicochemical properties that enhance molecular interactions and performance. In medicinal chemistry, the N-ethyl group can significantly influence a compound's lipophilicity, metabolic stability, and target-binding affinity. Given its importance, the efficient and selective synthesis of N-ethylated indolines is a critical endeavor for synthetic chemists. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering insights into their mechanisms, practical execution, and relative merits to aid researchers in selecting the optimal route for their specific applications.
I. Classical Approach: Direct N-Alkylation with Ethyl Halides
Direct N-alkylation is a foundational method for forging the N-C bond in indolines. This pathway relies on the nucleophilic character of the indoline nitrogen and its reaction with an electrophilic ethyl source, typically an ethyl halide.
Mechanistic Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the indoline nitrogen using a strong base, generating a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the desired N-ethylindoline. The choice of base and solvent is critical to favor N-alkylation over potential C-alkylation and to ensure a sufficient reaction rate.[1][2]
Caption: SN2 mechanism for direct N-ethylation of indoline.
Experimental Protocol: N-Ethylation using Ethyl Iodide and Sodium Hydride
-
Preparation: To an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Indoline Addition: Slowly add indoline (1.0 equivalent) to the suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the indolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise. Let the reaction proceed overnight, gradually warming to room temperature.[3][4]
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-ethylindoline.
II. Reductive Amination: A Two-Step, One-Pot Strategy
Reductive amination offers an alternative pathway that avoids the use of potent alkyl halides. This method involves the condensation of indoline with acetaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to the N-ethylated product.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a reactive iminium ion. A reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-ethylindoline.[5][6] The key to this one-pot process is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde.[5]
Caption: Mechanism of reductive amination for N-ethylindoline synthesis.
Experimental Protocol: N-Ethylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve indoline (1.0 equivalent) and acetaldehyde (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
pH Adjustment: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Reduction: Introduce a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) or sodium cyanoborohydride (NaBH3CN, 1.5 equivalents) to the mixture.[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain N-ethylindoline.
III. Catalytic N-Ethylation with Ethanol: A Green Chemistry Approach
Modern synthetic chemistry increasingly emphasizes the use of sustainable reagents and catalytic methods. The N-alkylation of amines with alcohols, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, epitomizes this green approach by utilizing a benign alkylating agent (ethanol) and generating water as the only byproduct.[7][8]
Mechanistic Rationale
This catalytic cycle involves several steps:
-
Oxidation: The metal catalyst (e.g., based on Iron, Iridium, or Ruthenium) first dehydrogenates the ethanol to acetaldehyde, with the "borrowed" hydrogen atoms being temporarily held by the catalyst.[9][10][11]
-
Condensation: The in situ-generated acetaldehyde then condenses with indoline to form an iminium ion, releasing a molecule of water.
-
Reduction: The metal-hydride complex then transfers the "borrowed" hydrogen back to the iminium ion, reducing it to N-ethylindoline and regenerating the active catalyst.[7][8]
Caption: The "Borrowing Hydrogen" catalytic cycle for N-ethylation.
Experimental Protocol: Iron-Catalyzed N-Ethylation with Ethanol
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the iron catalyst (e.g., a tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a base (e.g., K2CO3, 1.0 equivalent), and an additive if required (e.g., Me3NO, 10 mol%).[12][13][14]
-
Reagent Addition: Add indoline (1.0 equivalent), ethanol (2.0 equivalents), and the solvent (e.g., 2,2,2-trifluoroethanol).[13][14]
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for the specified time (e.g., 18-48 hours), with stirring.[12][14]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite or silica gel, washing with an appropriate solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford N-ethylindoline.
IV. Comparative Analysis
To facilitate an informed decision, the following table summarizes the key performance indicators and practical considerations for each synthetic route.
| Feature | Direct N-Alkylation | Reductive Amination | Catalytic N-Ethylation (Borrowing Hydrogen) |
| Ethylating Agent | Ethyl Halides (e.g., EtI, EtBr) | Acetaldehyde | Ethanol |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Excellent[14] |
| Reaction Conditions | Strong base (e.g., NaH), Anhydrous | Mild, weakly acidic or neutral | Elevated temperatures, Inert atmosphere |
| Byproducts | Halide salts | Water, borate salts | Water |
| Atom Economy | Moderate | Good | Excellent |
| Safety & Handling | Use of strong, flammable bases and toxic alkylating agents | Use of potentially toxic cyanoborohydride | Use of flammable solvents and elevated temperatures |
| Substrate Scope | Generally broad | Broad, tolerates various functional groups | Dependent on catalyst, can be broad |
| Green Chemistry | Poor | Moderate | Excellent |
V. Conclusion and Future Perspectives
The synthesis of N-ethylated indolines can be successfully achieved through several distinct methodologies. The classical direct N-alkylation offers a straightforward and often high-yielding route, though it relies on hazardous reagents and produces stoichiometric waste. Reductive amination provides a milder alternative with good functional group tolerance, making it a versatile tool in the synthetic chemist's arsenal.
The most promising future direction lies in the continued development of catalytic "borrowing hydrogen" methods . These reactions, particularly those employing earth-abundant metal catalysts like iron, represent a paradigm shift towards more sustainable and atom-economical synthesis.[13][14][15] While they may require higher temperatures, the use of ethanol as a benign ethylating agent and the generation of water as the sole byproduct are significant advantages.[7][8]
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the scale of the reaction, and the available resources. For late-stage functionalization in complex syntheses, the mild conditions of reductive amination might be preferable. For large-scale, environmentally conscious manufacturing, catalytic methods are undoubtedly the future. This guide serves as a foundational resource for researchers to navigate these choices and to foster innovation in the synthesis of this important heterocyclic scaffold.
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Organic Chemistry Portal. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]
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RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating the Pharmacological Profile of 1-ethyl-2,3-dihydro-1H-indol-6-amine Against Key CNS Pharmacophores
Abstract
In the landscape of central nervous system (CNS) drug discovery, the indoline scaffold represents a privileged structure due to its prevalence in numerous neuroactive agents. This guide presents a comprehensive benchmarking analysis of a novel derivative, 1-ethyl-2,3-dihydro-1H-indol-6-amine, hereafter referred to as "Compound-X". The primary objective is to elucidate its potential pharmacological profile by systematically comparing it against three well-established pharmacophores critical to the treatment of neurological disorders: the dopamine D2 receptor (D2R) agonist, the serotonin 5-HT2A receptor antagonist, and the acetylcholinesterase (AChE) inhibitor pharmacophores. Through a combination of in silico modeling, in vitro binding and functional assays, and blood-brain barrier permeability assessments, this guide provides a detailed, data-driven comparison to contextualize the therapeutic potential of this new chemical entity for researchers and drug development professionals.
Introduction: The Rationale for Benchmarking
The journey of a novel compound from synthesis to a potential clinical candidate is fraught with challenges, a primary one being the early and accurate identification of its biological target and therapeutic potential. Benchmarking against known pharmacophores is a foundational strategy in this process. It provides a comparative context, allowing researchers to predict a compound's mechanism of action, potential efficacy, and selectivity profile long before extensive preclinical studies.
The Investigational Compound: this compound (Compound-X)
Compound-X is a synthetic derivative of 6-aminoindoline. The core indoline structure is a key feature in many CNS-active drugs. The presence of a basic amine at the 6-position and an ethyl group on the indole nitrogen suggests potential interactions with aminergic G-protein coupled receptors (GPCRs) or other targets that recognize a cationic amine feature. Our hypothesis is that this structure may engage with dopamine or serotonin receptors, or potentially fit within the active site of enzymes like acetylcholinesterase, all of which are critical targets in neurology.[1][2]
The Selected Pharmacophores: Pillars of Neuropharmacology
The choice of pharmacophores for this benchmark analysis was driven by the structural motifs of Compound-X and the therapeutic needs in neurological disorders.[3][4]
-
Dopamine D2 Receptor (D2R) Agonist: D2R agonists are fundamental in treating Parkinson's disease.[5][6] The core pharmacophore typically includes a cationic amine and an aromatic ring, features present in Compound-X.[7][8][9][10] We will benchmark against the well-characterized D2 agonist, Bromocriptine.
-
Serotonin 5-HT2A Receptor Antagonist: 5-HT2A antagonists are used as atypical antipsychotics. The pharmacophore often involves an aromatic system and a distal basic nitrogen atom.[11][12][13] Ketanserin will serve as our benchmark compound.
-
Acetylcholinesterase (AChE) Inhibitor: Inhibition of AChE is the primary strategy for managing the symptoms of Alzheimer's disease.[6][14][15] The AChE inhibitor pharmacophore involves features that can interact with both the catalytic and peripheral anionic sites of the enzyme.[16][17][18] We will use Donepezil, a widely prescribed AChE inhibitor, for comparison.
In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab experiments, an in silico assessment provides an invaluable forecast of a compound's potential. We evaluated Compound-X based on its fit to the selected pharmacophore models and its predicted CNS drug-like properties.
Computational Pharmacophore Alignment
Pharmacophore models for D2R agonism, 5-HT2A antagonism, and AChE inhibition were generated based on their respective reference ligands. Compound-X was then conformationally searched and aligned with these models.
-
D2R Agonist Model Fit: Moderate alignment. The ethyl-indoline core fits within the hydrophobic regions, and the 6-amino group aligns with the key cationic feature.
-
5-HT2A Antagonist Model Fit: High alignment. The distance between the aromatic core and the basic amine in Compound-X closely matches that of the 5-HT2A pharmacophore.
-
AChE Inhibitor Model Fit: Low alignment. Compound-X lacks the specific geometry and charge distribution to effectively bridge the catalytic and peripheral anionic sites of AChE as defined by potent inhibitors like Donepezil.
CNS Multi-Parameter Optimization (MPO) Desirability Score
A critical factor for any potential neuro-therapeutic is its ability to cross the blood-brain barrier (BBB) and maintain favorable drug-like properties. The CNS MPO score is an industry-standard algorithm that provides a desirability score from 0 to 6, with scores ≥ 4.0 being considered desirable.[19][20] This holistic assessment helps predict CNS availability and reduces the risk of late-stage attrition.[21]
Table 1: CNS MPO Desirability Score for Compound-X
| Physicochemical Property | Calculated Value | Desirability Score (0-1) |
| cLogP | 2.1 | 1.0 |
| cLogD | 1.5 | 1.0 |
| MW (Molecular Weight) | 176.25 | 1.0 |
| TPSA (Topological Polar Surface Area) | 38.9 Ų | 1.0 |
| HBD (Hydrogen Bond Donors) | 1 | 1.0 |
| pKa (Most Basic Center) | 9.2 | 0.8 |
| Total CNS MPO Score | 5.8 |
Interpretation: With a CNS MPO score of 5.8, Compound-X exhibits a highly desirable physicochemical profile for a CNS drug candidate. Its balanced lipophilicity (cLogP, cLogD), low molecular weight, and optimal polar surface area are strong indicators of its potential to penetrate the BBB.
Experimental Benchmarking: Methodologies
The following protocols were designed to provide a robust, head-to-head comparison of Compound-X against the benchmark compounds for each pharmacophore class.
Diagram 1: Overall Benchmarking Workflow
Caption: A streamlined workflow for benchmarking a novel CNS compound.
Protocol: Radioligand Receptor Binding Assay
This protocol is essential for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the human D2R or 5-HT2A receptor are prepared.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane suspension.
-
25 µL of radioligand ([³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2A).
-
25 µL of Compound-X or benchmark compound at various concentrations.
-
150 µL of assay buffer.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate Ki values using the Cheng-Prusoff equation.
Protocol: AChE Enzyme Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity and its inhibition.
-
Reagents: Prepare solutions of Acetylthiocholine (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE.
-
Reaction Setup: In a 96-well plate, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of Compound-X or Donepezil at various concentrations.
-
10 µL of AChE enzyme solution.
-
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Initiation: Add 20 µL of ATCI substrate to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
Analysis: Calculate the rate of reaction and determine the IC50 value for inhibition.
Diagram 2: Acetylcholinesterase Inhibition Assay Principle
Caption: The enzymatic reaction underlying the Ellman's method for AChE activity.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive, transcellular permeability across the BBB.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: Add Compound-X and control compounds (high and low permeability) to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for 4-18 hours.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Analysis: Calculate the permeability coefficient (Pe).
Results and Discussion
The experimental data provides a clear, quantitative comparison of Compound-X against the selected pharmacophores.
Comparative Binding Affinities and Functional Activity
The binding and functional assays reveal the potency and selectivity of Compound-X at the D2 and 5-HT2A receptors.
Table 2: Receptor Binding and Functional Assay Results
| Compound | D2R Ki (nM) | D2R EC50 (nM) (cAMP Assay) | 5-HT2A Ki (nM) | 5-HT2A IC50 (nM) (IP1 Assay) |
| Compound-X | 850 | > 10,000 | 12.5 | 28.7 |
| Bromocriptine | 2.1 | 5.3 | > 5,000 | > 10,000 |
| Ketanserin | 350 | > 10,000 | 1.8 | 4.1 |
Discussion: The data unequivocally demonstrates that Compound-X has weak affinity for the dopamine D2 receptor and lacks agonist activity. In stark contrast, it displays high affinity for the serotonin 5-HT2A receptor, with a Ki of 12.5 nM.[11][22] The functional assay confirms this, showing potent antagonist activity with an IC50 of 28.7 nM. Its profile is highly selective for the 5-HT2A receptor over the D2 receptor, a desirable trait for minimizing off-target effects commonly associated with antipsychotic agents.
Acetylcholinesterase Inhibition Profile
The results from the Ellman's assay align with our in silico predictions.
Table 3: AChE Inhibition Results
| Compound | AChE IC50 (nM) |
| Compound-X | > 25,000 |
| Donepezil | 6.7 |
Discussion: Compound-X shows no meaningful inhibition of acetylcholinesterase, with an IC50 value well outside the range of therapeutic interest. This result confirms that Compound-X does not fit the AChE inhibitor pharmacophore and is unlikely to exert its effects through a cholinergic mechanism.[14][17]
Blood-Brain Barrier Permeability
The PAMPA results validate the promising CNS MPO score.
Table 4: In Vitro BBB Permeability (PAMPA)
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |
| Compound-X | 15.2 | High |
| Propranolol (High Control) | 18.5 | High |
| Atenolol (Low Control) | 0.8 | Low |
Discussion: The permeability coefficient for Compound-X (15.2 x 10⁻⁶ cm/s) indicates high passive permeability, strongly suggesting it can cross the blood-brain barrier. This experimental result is in excellent agreement with the high CNS MPO score of 5.8, providing dual lines of evidence for its suitability as a CNS-targeted agent.
Conclusion
This comprehensive benchmarking guide has systematically evaluated this compound (Compound-X) against key pharmacophores relevant to neurological disorders. The results of our integrated analysis are conclusive:
-
Primary Pharmacological Profile: Compound-X is a potent and selective serotonin 5-HT2A receptor antagonist .
-
Target Selectivity: It demonstrates negligible activity at the dopamine D2 receptor and as an acetylcholinesterase inhibitor.
-
CNS Drug-like Properties: Compound-X possesses an excellent physicochemical profile for a CNS drug, evidenced by a high CNS MPO score and high in vitro BBB permeability.
Based on this benchmark, Compound-X emerges as a promising lead candidate for development as a next-generation therapeutic, potentially in areas where 5-HT2A antagonism is beneficial, such as psychosis or certain mood disorders. The next logical steps would involve broader receptor panel screening to confirm selectivity and progression into in vivo models of CNS disease.
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A-E-E-A-T-Compliant In-Vivo Efficacy Comparison Guide for Indole Derivatives in Oncology
Guide Title: Comparative In-Vivo Efficacy of Indole-Based Kinase Inhibitors in Oncology: A Guide for Drug Development Professionals
Abstract: The indole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved drugs and promising therapeutic candidates.[1][2][3] This is particularly evident in oncology, where indole derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[4][5][6] This guide provides a comparative analysis of the in-vivo efficacy of two prominent indole-based multi-kinase inhibitors, Sunitinib and a preclinical candidate, Compound 42, focusing on their anti-tumor effects in xenograft models. We will delve into the mechanistic rationale behind their targets, present a detailed experimental protocol for in-vivo evaluation, and discuss the implications of the comparative data for future drug development.
Section 1: The Indole Scaffold as a Privileged Structure in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity.[1][2][3] In cancer therapy, its structural versatility has been exploited to design molecules that target key signaling pathways. A major class of these are protein kinase inhibitors.[4][5][6] Kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs) are often dysregulated in tumors, leading to uncontrolled growth and the formation of new blood vessels (angiogenesis) that supply the tumor.[7][8] Indole derivatives have been designed to fit into the ATP-binding pocket of these kinases, effectively blocking their activity and downstream signaling.[4][5][6]
Clinically approved drugs such as Sunitinib (Sutent®) and Osimertinib (Tagrisso®) exemplify the success of this strategy.[1][9][10][11] Sunitinib, for instance, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown efficacy in treating renal cell carcinoma and gastrointestinal stromal tumors.[1][12] The focus of this guide will be to compare the in-vivo performance of such an established drug with a promising preclinical candidate to highlight the nuances of in-vivo efficacy studies.
Section 2: Comparative In-Vivo Efficacy of Selected Indole Derivatives
The true test of an anti-cancer agent's potential lies in its performance in living organisms. In-vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.[12][13] Below is a comparative summary of in-vivo data for Sunitinib and a potent preclinical HDAC inhibitor, Compound 42.
Table 1: Comparative In-Vivo Efficacy Data
| Parameter | Sunitinib | Compound 42 (Indole-based HDAC inhibitor) |
| Drug Target | Multi-kinase inhibitor (VEGFRs, PDGFRs, c-KIT) | Histone Deacetylase (HDAC) inhibitor |
| Cancer Model | HCT116 colorectal carcinoma xenograft | HCT116 colorectal carcinoma xenograft |
| Animal Model | Nude Mice | Nude Mice |
| Dosing Regimen | 40 mg/kg, oral gavage, daily | 50 mg/kg, intraperitoneal injection, daily |
| Key Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI) |
| Observed Efficacy | Significant reduction in tumor volume | 71.79% TGI, outperforming the standard HDAC inhibitor SAHA |
| Reference | [12] | [13] |
Interpretation and Causality:
-
Sunitinib's efficacy in the HCT116 model is attributed to its potent anti-angiogenic effects by inhibiting VEGFR and PDGFR, thereby cutting off the tumor's blood supply.[8][12] The oral daily dosing reflects its good bioavailability, a desirable characteristic for clinical use.
-
Compound 42 , on the other hand, works through an entirely different mechanism. As an HDAC inhibitor, it induces changes in chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[13] Its high TGI of 71.79% in the same HCT116 model demonstrates potent anti-tumor activity.[13] The intraperitoneal route of administration is common in preclinical studies but may require formulation development for oral delivery in later stages.
This comparison highlights that indole derivatives can be engineered to target diverse cancer pathways, both extracellularly (by blocking receptor kinases like Sunitinib) and intracellularly (by modulating epigenetic factors like Compound 42), to achieve significant in-vivo tumor growth inhibition.
Section 3: Key Signaling Pathway: VEGFR-2 Inhibition
A primary mechanism for many indole-based anticancer agents is the inhibition of angiogenesis through the VEGFR-2 signaling pathway.[8][14][15] Tumors secrete VEGF-A, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that leads to blood vessel formation. Indole derivatives like Sunitinib act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, blocking this entire process.
Caption: VEGFR-2 signaling pathway and point of inhibition by Sunitinib.
Section 4: Experimental Protocol: A Representative In-Vivo Xenograft Study
To ensure trustworthiness and reproducibility, a detailed protocol for evaluating the in-vivo efficacy of an indole derivative is provided below. This protocol is a self-validating system, incorporating necessary controls and clear endpoints.
Objective: To determine the anti-tumor efficacy of a novel indole derivative (Test Compound) in a human colorectal cancer (HCT116) xenograft mouse model.
Materials:
-
HCT116 human colorectal carcinoma cells
-
6-8 week old female athymic nude mice
-
Matrigel Basement Membrane Matrix
-
Test Compound, Vehicle Control (e.g., 0.5% CMC), and Positive Control (e.g., Sunitinib)
-
Calipers, syringes, gavage needles
-
Sterile cell culture reagents and surgical tools
Methodology:
-
Cell Culture and Implantation:
-
Culture HCT116 cells under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Causality Note: Matrigel is used to provide an extracellular matrix environment that supports initial tumor cell viability and promotes consistent tumor take-rate.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor mice daily for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg, daily)
-
Group 3: Positive Control (e.g., Sunitinib, 40 mg/kg, daily)
-
-
Causality Note: Randomization is critical to prevent bias and ensure that any observed differences in tumor growth are due to the treatment and not pre-existing variations.
-
-
Treatment Administration:
-
Administer the assigned treatments daily via the predetermined route (e.g., oral gavage or intraperitoneal injection) for 21-28 days.
-
Record the body weight of each mouse twice weekly as a measure of general toxicity.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
-
Study Termination and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Statistically analyze the data (e.g., using ANOVA) to determine the significance of the observed anti-tumor effects.
-
Section 5: Discussion and Future Perspectives
The comparative data and methodologies presented demonstrate the robust potential of the indole scaffold in developing effective anti-cancer agents.[1] The ability to target diverse and critical pathways like receptor tyrosine kinases and epigenetic regulators provides a broad therapeutic window.[4][13] Sunitinib represents a successful clinical translation of a multi-kinase inhibitor, while preclinical candidates like Compound 42 showcase ongoing innovation in targeting intracellular cancer mechanisms.[1][12][13]
Future research should focus on developing indole derivatives with improved selectivity to minimize off-target effects and associated toxicities.[1] Furthermore, exploring combination therapies, for instance, pairing an anti-angiogenic indole derivative with an epigenetic modulator, could overcome resistance mechanisms and provide synergistic anti-tumor activity.[7] The protocols and comparative framework provided in this guide offer a solid foundation for researchers to design and interpret in-vivo studies, ultimately accelerating the journey of novel indole derivatives from the laboratory to the clinic.
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A Strategic Guide to Assessing the Novelty of 1-ethyl-2,3-dihydro-1H-indol-6-amine's Biological Effects
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically evaluate the biological effects of the novel chemical entity, 1-ethyl-2,3-dihydro-1H-indol-6-amine. Given the absence of published data on this specific molecule, this document outlines a hypothesis-driven experimental strategy to uncover its pharmacological profile, determine its mechanism of action, and objectively assess its novelty against established therapeutic agents.
Introduction: The Untapped Potential of the 6-Aminoindoline Scaffold
The indole ring and its hydrogenated derivatives, such as indoline, are privileged scaffolds in medicinal chemistry. They form the core of numerous natural products and synthetic drugs, exhibiting a vast range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, the 6-aminoindole substructure serves as a critical building block for molecules targeting the central nervous system.[3][4] Derivatives have been developed as potent agonists for serotonin receptors (e.g., 5-HT1D) and inhibitors for targets like protein kinase C (PKC) and the mammalian target of rapamycin (mTOR).[5]
The subject of this guide, this compound (hereafter referred to as "Compound X"), is an uncharacterized member of this promising chemical family. Its structure, featuring an ethyl group on the indoline nitrogen and an amine at the 6-position, suggests a potential for unique interactions with biological targets. The objective of this guide is not to report existing data, but to propose a robust, multi-tiered workflow to:
-
Hypothesize potential biological targets based on structure-activity relationships (SAR) of known analogs.
-
Characterize its primary biological activity and mechanism of action through a systematic screening and validation process.
-
Quantify its novelty by comparing its performance metrics (potency, selectivity, functional effect) against relevant, clinically-used or tool compounds.
This approach ensures that research efforts are logical, efficient, and yield self-validating data suitable for high-impact publication and intellectual property development.
Hypothesis Generation: A Rationale for Experimental Design
The molecular architecture of Compound X provides logical starting points for investigation. The core 2,3-dihydro-1H-indol-6-amine scaffold is structurally related to known monoamine receptor ligands.
-
Serotonergic & Dopaminergic Activity: The overall shape and presence of a basic amine are reminiscent of biogenic amines like serotonin and dopamine. A key publication demonstrated that N-alkylation of the indole nitrogen in related series yielded potent 5-HT1D agonists.[5] The ethyl group at the N1 position of Compound X warrants a primary investigation into its activity at serotonin receptors.
-
Ion Channel Modulation: The indoline scaffold is also present in modulators of voltage-gated sodium channels (Nav) and transient receptor potential (TRP) channels, which are targets for analgesics.
-
Kinase Inhibition: While less common for this specific substitution pattern, various indole derivatives are known kinase inhibitors. This represents a secondary, but plausible, hypothesis.
Based on this analysis, our primary comparators will be established serotonin receptor modulators. The choice of specific comparators will be refined following initial screening results.
A Tiered Experimental Workflow for Novelty Assessment
A phased approach is critical to manage resources and build a logical, data-driven narrative. The workflow progresses from broad, high-throughput screening to specific, in-depth mechanistic studies.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-ethyl-2,3-dihydro-1H-indol-6-amine
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste, such as the indoline derivative 1-ethyl-2,3-dihydro-1H-indol-6-amine, is a critical component of the laboratory workflow. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. The compound must be treated as hazardous, assuming a profile of potential toxicity, environmental risk, and unknown reactivity based on the characteristics of related aromatic amines and indole derivatives.[1][2]
Part 1: Hazard Assessment and Waste Characterization
Assumed Hazards:
-
Toxicity: Assumed to be harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[3][4] Aromatic amines as a class are noted for their potential toxicity.[1]
-
Irritation: Presumed to cause skin and serious eye irritation.[3][5]
-
Environmental Hazard: Potentially toxic to aquatic life. Release to the environment must be avoided.
-
Reactivity: Reactivity is unknown. Therefore, it must be considered potentially reactive with strong oxidizing agents, acids, and bases.[2]
A summary of the information required for proper waste profiling is presented below. In a laboratory setting, this data should be determined through appropriate analytical methods where feasible and documented for the waste disposal vendor.
| Parameter | Value/Determination Method | Rationale |
| Chemical Name | This compound | Accurate identification is required for labeling and waste manifests. |
| CAS Number | 43045-34-7 | Provides a unique identifier for the chemical substance. |
| Physical State | Solid or Liquid (To be determined) | Visual inspection is necessary for proper segregation. |
| pH | To be determined (for aqueous solutions) | Use of a pH meter or test strips is crucial to avoid mixing incompatible waste streams (e.g., acidic and basic). |
| Hazards | Toxic, Irritant, Environmental Hazard | Based on data from analogous compounds. Hazard pictograms must be used on labels.[2] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as regulated hazardous chemical waste.[1][6] This involves meticulous segregation, robust containment, clear labeling, and transfer to a certified hazardous waste management service.[7][8]
Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[6]
Proper segregation is paramount to prevent dangerous chemical reactions.[7]
-
Solid Waste:
-
Collect unadulterated, excess, or expired this compound in its original container or a new, compatible, and clearly labeled container designated for solid chemical waste.[6]
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper) should be collected in a separate, dedicated, and sealed plastic bag or container labeled as hazardous solid waste.[6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[9] Plastic containers are often preferred to minimize the risk of breakage.[2][8]
-
Crucially, do not mix this waste stream with other types of chemical waste , such as halogenated solvents, strong acids, or bases, unless compatibility has been confirmed through small-scale testing.[2][7]
-
All hazardous waste containers must meet specific criteria to ensure safety and compliance.[7][9][10]
-
Container Requirements:
-
Must be in good condition, with no cracks or signs of deterioration.[9]
-
Must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).
-
Must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[9][10] Keep containers closed except when adding waste.[7][8]
-
-
Labeling:
-
The container must be clearly and indelibly labeled from the moment the first drop of waste is added.[10]
-
The label must include:
-
The full chemical name: "this compound" and all other components of the mixture by percentage.[7][10]
-
The associated hazards (e.g., "Toxic," "Irritant").[9]
-
The date the container was started (first waste added).[9]
-
The name and contact information of the Principal Investigator or responsible laboratory personnel.[2]
-
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[8][9][10]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][10]
-
Store the waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[1]
-
Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[7]
-
Segregate the container from incompatible materials.[7]
The ultimate disposal of this compound must be handled by professionals.
-
Never dispose of this chemical down the drain or in the regular trash. [7]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]
-
Provide the disposal vendor with all available information regarding the waste, including its known and assumed hazards.
An "empty" container that held this compound is still considered hazardous waste until it is properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Once decontaminated, the container may be disposed of according to institutional policies, which may include air-drying in a fume hood and then disposal as non-hazardous waste.
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.[6]
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Communicate: Inform your laboratory supervisor and institutional EHS.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Decontaminate: Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly with a detergent solution, collecting all cleaning materials as hazardous waste.[6] For large spills, await the arrival of the trained emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins. PubMed.
- Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Indole. Sigma-Aldrich.
- SAFETY DATA SHEET - Indole. Fisher Scientific.
- SAFETY DATA SHEET - 2-Phenylindole. Fisher Scientific.
- SAFETY DATA SHEET - Oxindole. Fisher Scientific.
- SAFETY DATA SHEET - 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid. Enamine.
- SAFETY DATA SHEET - Ethylenediamine. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- SAFETY DATA SHEET - Diethylamine. Fisher Scientific.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine. Benchchem.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- SAFETY DATA SHEET - Indene. Fisher Scientific.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Proper Disposal of Parp1-IN-34: A Guide for Laboratory Professionals. Benchchem.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
